molecular formula C4H7N3S B1592274 4-Methylthiazole-2,5-diamine CAS No. 1076197-50-6

4-Methylthiazole-2,5-diamine

Cat. No.: B1592274
CAS No.: 1076197-50-6
M. Wt: 129.19 g/mol
InChI Key: LOKDVMWTEJZRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthiazole-2,5-diamine is a diamine-functionalized thiazole derivative of significant interest in medicinal chemistry and organic synthesis. The thiazole core is a privileged structure in drug discovery, and the presence of two amine groups at the 2 and 5 positions makes this compound a versatile building block or intermediate . It is particularly valuable for the synthesis of more complex heterocyclic systems, potential pharmaceutical candidates, and functional materials. Researchers utilize this compound to explore its application in developing molecules with biological activity. The mechanism of action for this compound is dependent on its specific application; as an intermediate, it can undergo condensation, nucleophilic substitution, and metal-complexation reactions to create novel compounds for screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed. The compound is typically stored in a cool, dark, and dry environment to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3-thiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3(5)8-4(6)7-2/h5H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKDVMWTEJZRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600702
Record name 4-Methyl-1,3-thiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-50-6
Record name 4-Methyl-1,3-thiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylthiazole-2,5-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous clinically approved drugs.[1][2] The introduction of an additional amino group at the C5 position offers new avenues for structural modification and the development of novel therapeutic agents.[1][3] This guide details a reliable two-step synthetic pathway, outlines rigorous characterization methodologies, and discusses the potential applications of this valuable diamine derivative.

Introduction: The Significance of the 2,5-Diaminothiazole Scaffold

The thiazole nucleus is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The 2-aminothiazole moiety, in particular, is a key pharmacophore in drugs such as the kinase inhibitor Dasatinib.[1] The synthesis of 2,5-diaminothiazole derivatives like this compound opens up possibilities for creating novel compounds with potentially enhanced or new biological activities by providing an additional site for chemical derivatization. These compounds are valuable building blocks in the synthesis of more complex molecules, including macrocycles and fused heterocyclic systems, which are of great interest in modern drug discovery programs.[1]

A Validated Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2-amino-4-methylthiazole. This pathway involves an initial nitration at the C5 position, followed by the reduction of the nitro group to a primary amine.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A 2-Amino-4-methylthiazole B 2-Amino-4-methyl-5-nitrothiazole A->B HNO₃ / H₂SO₄ C This compound B->C SnCl₂·2H₂O / HCl

Caption: Synthetic workflow for this compound.

Step 1: Nitration of 2-Amino-4-methylthiazole

The initial and critical step is the regioselective nitration of 2-amino-4-methylthiazole to yield 2-amino-4-methyl-5-nitrothiazole. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic nature of the reaction and prevent side product formation.

Protocol:

  • To a stirred solution of concentrated sulfuric acid, 2-amino-4-methylthiazole is added portion-wise while maintaining the temperature below 10°C with an ice bath.

  • A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, the reaction is stirred for an additional period at a slightly elevated temperature (e.g., 20-25°C) to ensure complete conversion.

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude 2-amino-4-methyl-5-nitrothiazole.

  • The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent like aqueous ethanol may be performed for further purification.

Step 2: Reduction of 2-Amino-4-methyl-5-nitrothiazole

The final step involves the reduction of the nitro group of 2-amino-4-methyl-5-nitrothiazole to the corresponding amine. Several reducing agents are effective for this transformation, with stannous chloride (SnCl₂) in the presence of hydrochloric acid being a reliable and commonly used method for the reduction of aromatic nitro compounds.

Protocol:

  • To a solution of 2-amino-4-methyl-5-nitrothiazole in a suitable solvent such as ethanol, an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added.

  • Concentrated hydrochloric acid is then added cautiously, and the mixture is heated to reflux.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then treated with a strong base, such as a concentrated solution of sodium hydroxide or potassium hydroxide, to precipitate the tin salts and liberate the free diamine.

  • The product is then extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following techniques are recommended.

Spectroscopic Analysis

While specific experimental data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, and two distinct signals for the protons of the two amino groups. The chemical shifts will be influenced by the electronic nature of the thiazole ring.
¹³C NMR Resonances for the four carbon atoms of the 4-methylthiazole core. The chemical shifts will be indicative of the substitution pattern.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amino groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching of the thiazole ring, and N-H bending vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of this compound (C₄H₇N₃S). Fragmentation patterns can provide further structural information.
Physical Properties
Property Description
Appearance Expected to be a solid at room temperature.
Melting Point To be determined experimentally.
Solubility Expected to be soluble in polar organic solvents.

Applications in Drug Discovery and Development

The 2,5-diaminothiazole scaffold is a versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of two amino groups allows for selective functionalization to create libraries of derivatives for high-throughput screening. Potential areas of application include:

  • Kinase Inhibitors: The 2-aminothiazole core is a known hinge-binding motif in many kinase inhibitors. The additional amino group at the C5 position can be used to introduce substituents that can interact with other regions of the ATP-binding pocket, potentially leading to increased potency and selectivity.

  • Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents. The 2,5-diamino substitution pattern provides opportunities to develop new derivatives with activity against drug-resistant bacteria and fungi.[3]

  • Anticancer Agents: Many anticancer drugs contain heterocyclic scaffolds. The 2,5-diaminothiazole core can serve as a template for the design of novel compounds that target various aspects of cancer cell biology.[1]

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis of this compound, a compound with significant potential in the field of drug discovery. The detailed protocols for nitration and subsequent reduction provide a clear roadmap for its preparation. While experimental characterization data for the final product is limited in the public domain, the predicted spectral characteristics offer a solid basis for its identification and purity assessment. The versatility of the 2,5-diaminothiazole scaffold makes it an attractive starting point for the development of new therapeutic agents, and this guide serves as a valuable resource for researchers embarking on such endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aminothiazole Scaffold

4-Methylthiazole-2,5-diamine is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group and two amine groups. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. Its presence in natural products like vitamin B1 (thiamine) underscores its biological importance. The derivatization of the thiazole ring, particularly with amino groups, gives rise to a class of compounds with a broad spectrum of biological activities, including potential applications in drug development as anticancer and antimicrobial agents. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step for researchers and drug development professionals aiming to explore its potential applications.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and computational predictions to offer a robust profile. Methodologies for the experimental determination of these properties are also detailed to provide a framework for empirical validation.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its structure and key identifiers.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 4-methyl-1,3-thiazole-2,5-diamine-
CAS Number 30450-41-8-
Molecular Formula C₄H₇N₃S-
Molecular Weight 129.18 g/mol -
Canonical SMILES CC1=C(N)N=C(S1)N-
InChI Key InChIKey=ZJQSJNKXJPDHBE-UHFFFAOYSA-N-

Predicted and Inferred Physicochemical Properties

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Inferred ValueBasis for Estimation & Experimental Protocol
Physical State Solid at 25°CThe presence of two polar amine groups capable of hydrogen bonding suggests a higher melting point compared to the liquid 4-methylthiazole.
Melting Point > 100 °C (estimated)Based on related aminothiazoles. Determined experimentally via capillary melting point apparatus or Differential Scanning Calorimetry (DSC).
Boiling Point > 300 °C (decomposes, estimated)High polarity and hydrogen bonding suggest a high boiling point, likely with decomposition. Determined via vacuum distillation or thermogravimetric analysis (TGA).
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane).The polar amine groups and thiazole ring suggest solubility in polar solvents. Water solubility is likely limited by the hydrophobic methyl group. Experimental determination involves shake-flask method followed by quantification of the dissolved compound.
pKa Basic (estimated pKa of conjugate acid ~5-7)The amino groups are basic. The thiazole nitrogen is weakly basic. Determined by potentiometric titration or UV-Vis spectrophotometry as a function of pH.
LogP 0.5 - 1.5 (estimated)The two amine groups decrease lipophilicity compared to 4-methylthiazole (LogP ~0.97).[1] Determined experimentally by the shake-flask method measuring partitioning between n-octanol and water.

Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, crucial for its identification and structural elucidation. The following are expected spectral characteristics for this compound, inferred from data on related compounds.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Methyl Protons (-CH₃): A singlet is expected around δ 2.2-2.5 ppm. For comparison, the methyl protons of 4-methylthiazole appear around δ 2.23-2.47 ppm.[1][3]

    • Amine Protons (-NH₂): Two broad singlets are anticipated in the region of δ 4.0-7.0 ppm, the exact chemical shift being dependent on the solvent and concentration. In 2-amino-5-methylthiazole derivatives, amine protons have been observed around δ 6.91 ppm.[5]

  • ¹³C NMR:

    • Methyl Carbon (-CH₃): A signal is expected around δ 15-20 ppm. The methyl carbon in 4-methylthiazole is observed at approximately δ 16.77 ppm.[1]

    • Thiazole Ring Carbons: Three distinct signals are expected for the C2, C4, and C5 carbons of the thiazole ring. The carbons attached to the nitrogen atoms (C2 and C5) will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrations of the amine groups and the thiazole ring.

  • N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

  • C=N Stretching: A characteristic absorption for the thiazole ring is expected around 1550-1650 cm⁻¹.

  • C-N Stretching: Vibrations for the C-NH₂ bonds will likely appear in the 1250-1350 cm⁻¹ region.

  • Ring Vibrations: Multiple bands corresponding to the stretching and bending of the thiazole ring will be present in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (129.18).

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of small neutral molecules such as HCN, NH₃, and cleavage of the methyl group.

Experimental Methodologies

To empirically validate the predicted properties, the following standard experimental protocols are recommended.

Workflow for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_identification Structural Confirmation cluster_properties Property Determination cluster_reporting Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir logp LogP (Octanol-Water Partitioning) purification->logp melting_point Melting Point (Capillary/DSC) nmr->melting_point solubility Solubility (Shake-Flask) ms->solubility pka pKa (Potentiometric Titration) ir->pka analysis Data Compilation and Analysis melting_point->analysis solubility->analysis pka->analysis logp->analysis report Technical Guide/Whitepaper Generation analysis->report

Caption: Workflow for the experimental characterization of this compound.

Step-by-Step Protocols

1. Determination of Melting Point (Capillary Method)

  • Principle: The temperature at which a solid transitions to a liquid is a measure of its purity.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus at a rate of 10-20 °C/min initially.

    • Slow the heating rate to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

2. Solubility Determination (Shake-Flask Method)

  • Principle: The saturation concentration of a compound in a solvent at a given temperature is determined.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectrophotometry).

3. pKa Determination (Potentiometric Titration)

  • Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is added. The pKa corresponds to the pH at the half-equivalence point.

  • Procedure:

    • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • Place a calibrated pH electrode in the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously recording the pH.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the point where half of the amine groups have been protonated.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to novel chemical entities. Based on related aminothiazoles, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for chemical and pharmaceutical research. This guide has provided a foundational understanding of its likely physicochemical properties based on established knowledge of related thiazole derivatives. The clear next step for the scientific community is the empirical validation of these predicted properties through the synthesis and rigorous experimental characterization of this compound. Such data will be invaluable for unlocking its full potential in drug discovery and materials science.

References

An In-Depth Technical Guide on the Biological Activity of Novel 4-Methylthiazole-2,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][3][4][5] The versatility of the thiazole nucleus allows for structural modifications that can fine-tune potency and selectivity, leading to the development of clinically approved drugs such as the anticancer agent Dasatinib.[6] This guide focuses on the burgeoning field of novel 4-Methylthiazole-2,5-diamine derivatives, exploring their synthesis, significant biological activities, and the experimental methodologies crucial for their evaluation.

Core Synthesis Strategy: Building the 4-Methylthiazole Framework

The generation of novel derivatives is predicated on robust and flexible synthetic strategies. A common and effective route to synthesize the core 4-methylthiazole structure is the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between a thiourea or thioamide and an α-haloketone. For the specific derivatives discussed here, the synthesis often begins with precursor molecules that can be cyclized to form the desired thiazole ring, followed by further modifications to introduce the diamine functionalities and other substituents.

A representative synthetic pathway for creating a library of 4-methylthiazole derivatives involves reacting thiosemicarbazide with an appropriate aldehyde to form a thiosemicarbazone, which is then cyclized with an α-haloketone like chloroacetone.[7]

General Synthetic Protocol:
  • Thiosemicarbazone Formation: An equimolar mixture of a selected substituted aldehyde and thiosemicarbazide is refluxed in a suitable solvent (e.g., ethanol) to yield the corresponding thiosemicarbazone derivative.[7]

  • Heterocyclization: The purified thiosemicarbazone is then reacted with chloroacetone in an alcoholic solvent. This reaction proceeds via a cyclocondensation mechanism to form the 4-methyl-2-hydrazinyl-1,3-thiazole ring system.[7]

  • Functional Group Modification: Subsequent chemical reactions can be employed to modify the hydrazinyl group and other positions on the aryl substituents to generate a diverse library of novel this compound derivatives for biological screening.

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Heterocyclization (Hantzsch Synthesis) cluster_2 Step 3: Derivatization Aldehyde Substituted Aldehyde Reflux1 Reflux Aldehyde->Reflux1 Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reflux1 Solvent1 Ethanol (Solvent) Solvent1->Reflux1 Thiosemicarbazone Thiosemicarbazone Intermediate Reflux1->Thiosemicarbazone Reaction2 Cyclocondensation Thiosemicarbazone->Reaction2 Chloroacetone α-Haloketone (e.g., Chloroacetone) Chloroacetone->Reaction2 Solvent2 Ethanol (Solvent) Solvent2->Reaction2 ThiazoleCore 4-Methylthiazole Core Reaction2->ThiazoleCore Modification Functional Group Modification ThiazoleCore->Modification FinalProduct Novel this compound Derivatives Modification->FinalProduct

Caption: General workflow for synthesizing 4-methylthiazole derivatives.

Section 1: Anticancer Activity

A significant body of research highlights the potential of thiazole derivatives as potent anticancer agents.[3][6][8] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of crucial cell signaling pathways, and disruption of cell cycle progression.[9][10][11] Modifications to the thiazole scaffold can yield compounds with high efficacy against various cancer cell lines, such as breast, cervical, and colorectal cancers.[7]

Mechanism of Action: Targeting Key Cancer Pathways

Novel this compound derivatives often function by targeting signaling pathways that are dysregulated in cancer cells. One of the most critical pathways is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival. Thiazole derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis (programmed cell death).[9][11] By inhibiting kinases like Akt or mTOR, these compounds can halt uncontrolled cell proliferation and trigger the cancer cell's self-destruction sequence.

G cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Blocks Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole 4-Methylthiazole Derivative Thiazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To quantify the anticancer potential of newly synthesized derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability.[7][12][13]

Objective: To determine the concentration of a 4-methylthiazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the thiazole derivatives. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Novel Derivatives

The results from the MTT assay are typically summarized in a table to compare the potency of different compounds against various cell lines.

Compound IDDerivative Structure (Key Substituent)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HT-29 (Colon Cancer)
THZ-001 2-amino, 5-(4-chlorophenyl)amino8.512.39.8
THZ-002 2-amino, 5-(4-methoxyphenyl)amino7.79.18.2
THZ-003 2-amino, 5-(2,5-difluorophenyl)amino6.27.56.9
Doxorubicin (Reference Drug)0.81.11.5

Note: Data are hypothetical for illustrative purposes.

Section 2: Antimicrobial Activity

The rise of antimicrobial resistance presents a global health crisis, necessitating the discovery of new antimicrobial agents.[14] Thiazole derivatives have emerged as a promising class of compounds with significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][15] Their amphiphilic nature may facilitate penetration into microbial cell membranes, contributing to their antimicrobial action.[4]

Mechanism of Action: Disrupting Microbial Machinery

The antimicrobial efficacy of thiazole derivatives can be attributed to their ability to inhibit essential microbial enzymes. One key target is DNA gyrase, a bacterial enzyme crucial for DNA replication, recombination, and repair.[14] By binding to and inhibiting DNA gyrase, these compounds prevent the bacterial cell from replicating its genetic material, ultimately leading to cell death. The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups, such as fluorine or chlorine, on the aryl substituents can enhance the antimicrobial potency.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[16][17]

Objective: To determine the MIC of novel 4-methylthiazole derivatives against selected bacterial and fungal strains.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[17]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to span the expected MIC.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17] The results can be confirmed by measuring the optical density with a plate reader.

G cluster_0 Preparation cluster_1 Assay Setup (96-Well Plate) cluster_2 Incubation & Analysis Inoculum Standardize Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Compound Prepare Serial Dilutions of Thiazole Derivatives Compound->Inoculate Controls Include Positive (Growth) & Negative (Sterility) Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Readout Visually Inspect for Turbidity (or use Plate Reader) Incubate->Readout MIC Determine MIC Value Readout->MIC

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation: Antimicrobial Efficacy of Novel Derivatives

MIC values are tabulated to provide a clear comparison of the antimicrobial spectrum and potency of the synthesized compounds.

Compound IDMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)MIC (µg/mL) vs. C. albicans (Fungus)
THZ-001 15.631.262.5
THZ-002 31.262.5>128
THZ-003 7.815.631.2
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A8.0

Note: Data are hypothetical for illustrative purposes. N/A = Not Applicable.

Conclusion and Future Directions

Novel this compound derivatives represent a highly promising class of molecules with significant potential in oncology and infectious disease research. The inherent versatility of the thiazole scaffold allows for extensive chemical modification, enabling the optimization of biological activity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds.

Future research should focus on expanding the library of derivatives to further probe structure-activity relationships, conducting advanced mechanistic studies to elucidate specific molecular targets, and progressing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.[18][19] The insights gained from these endeavors will be critical in translating the therapeutic potential of these novel thiazole derivatives into next-generation clinical candidates.

References

4-Methylthiazole-2,5-diamine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Aminothiazole Scaffold

In the landscape of medicinal chemistry, the 2-aminothiazole moiety has emerged as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold for the development of novel therapeutic agents across a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[3][4] Its significance is underscored by its incorporation into FDA-approved drugs such as the kinase inhibitor Dasatinib. The strategic placement of functional groups on the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on a specific, yet highly promising, building block: 4-methylthiazole-2,5-diamine . The presence of two amino groups at the C2 and C5 positions offers unique opportunities for synthetic diversification and the creation of compounds with novel structure-activity relationships (SAR).

Chemical Properties and Reactivity Profile

The this compound core presents a unique chemical personality governed by the interplay of the thiazole ring's aromaticity and the electronic effects of the two amino groups and the methyl group. The endocyclic nitrogen atom is generally non-basic due to the delocalization of its lone pair of electrons into the aromatic system.

The two exocyclic amino groups, however, exhibit differential reactivity. The 2-amino group is typically less nucleophilic than a standard primary amine due to the electron-withdrawing nature of the thiazole ring.[5] Conversely, the 5-amino group's reactivity can be modulated by the electronic environment of the rest of the molecule. This differential reactivity is a key feature that can be exploited for selective functionalization in a synthetic strategy.

Synthesis of the this compound Core

A definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in readily available literature. However, based on established methods for the synthesis of related 2-aminothiazole derivatives, a plausible synthetic route can be proposed. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative, serves as a foundational approach.[6]

A potential synthetic pathway could commence with a suitably substituted α-halocarbonyl compound that would ultimately form the C4 and C5 of the thiazole ring. Given the desired 2,5-diamino substitution, a multi-step synthesis is likely required, potentially involving the introduction of a nitro group at the 5-position followed by reduction.

A generalized synthetic workflow for a related 2-aminothiazole is presented below:

G start α-Haloketone + Thiourea Derivative hantzsch Hantzsch Thiazole Synthesis start->hantzsch aminothiazole 2-Aminothiazole Core hantzsch->aminothiazole functionalization Functional Group Interconversion at C5 aminothiazole->functionalization e.g., Nitration followed by Reduction diamine This compound functionalization->diamine G building_block This compound diversification Selective Functionalization of Amino Groups building_block->diversification library Library of Analogs diversification->library screening Kinase Inhibition Assays library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization candidate Drug Candidate lead_optimization->candidate

References

An In-depth Technical Guide on the Potential Therapeutic Applications of 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Scaffold

January 4, 2026

Abstract

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on the untapped potential of a novel derivative, 4-Methylthiazole-2,5-diamine. While direct literature on this specific compound is sparse, its structural features suggest a rich pharmacology that warrants a systematic investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a strategic approach to unlock the therapeutic promise of this compound. We will delve into hypothesized mechanisms of action, propose a comprehensive preclinical development workflow, and provide detailed experimental protocols, all grounded in the established principles of drug discovery for aminothiazole-based compounds.

Introduction: The Thiazole Scaffold and the Promise of this compound

The thiazole ring is a privileged heterocyclic scaffold due to its ability to engage in a variety of non-covalent interactions with biological targets. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to antiviral, antimicrobial, anticancer, anticonvulsant, and antidiabetic effects.[1][2] Marketed drugs such as the tyrosine kinase inhibitor Dasatinib and the antibiotic Sulfathiazole underscore the therapeutic importance of this chemical motif.[4][5]

The subject of this guide, this compound, presents a unique substitution pattern with two amino groups at the 2 and 5 positions. This di-amino configuration is anticipated to bestow distinct physicochemical properties and biological activities compared to its mono-amino counterparts. The presence of two primary amine groups offers multiple points for hydrogen bonding and potential for dual-target engagement, making it a compelling candidate for novel drug discovery programs.

This guide will explore the potential therapeutic applications of this compound, with a primary focus on oncology, infectious diseases, and inflammatory disorders, areas where aminothiazole derivatives have shown significant promise.

Hypothesized Mechanisms of Action and Therapeutic Targets

Based on the extensive literature on aminothiazole derivatives, we can postulate several plausible mechanisms of action for this compound.

Kinase Inhibition in Oncology

Many 2-aminothiazole-based compounds function as potent kinase inhibitors.[1][6] The 2-amino group often acts as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of various kinases. We hypothesize that this compound could function as a scaffold for the development of inhibitors of key oncogenic kinases such as:

  • Src Family Kinases (SFKs): Overexpressed in numerous solid tumors.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for tumor angiogenesis.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Implicated in tumor growth and metastasis.

The 5-amino group could potentially be derivatized to enhance selectivity and potency or to engage with adjacent regions of the kinase domain.

A hypothetical signaling pathway that could be targeted by this compound derivatives in cancer is depicted below:

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Compound This compound Derivative Compound->RTK

Figure 1: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.
Inhibition of Bacterial Cell Division

The thiazole scaffold is present in several antimicrobial agents. It is plausible that this compound could interfere with essential bacterial processes. One potential target is FtsZ, a key protein in bacterial cell division.

Modulation of Inflammatory Pathways

Aminothiazoles have been reported to possess anti-inflammatory properties.[2] this compound could potentially modulate inflammatory responses by inhibiting enzymes such as cyclooxygenase (COX) or by interfering with pro-inflammatory cytokine signaling.

A Proposed Preclinical Development Workflow

To systematically evaluate the therapeutic potential of this compound, a phased preclinical development workflow is proposed.

Preclinical_Workflow Start Start: This compound Screening Phase 1: In Vitro Screening Start->Screening Hit_to_Lead Phase 2: Hit-to-Lead Optimization Screening->Hit_to_Lead In_Vivo Phase 3: In Vivo Efficacy Studies Hit_to_Lead->In_Vivo Tox Phase 4: Preclinical Safety & Toxicology In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Figure 2: Proposed preclinical development workflow for this compound.
Phase 1: In Vitro Screening

The initial phase focuses on broad in vitro screening to identify the most promising therapeutic area(s).

3.1.1. Experimental Protocol: Kinase Inhibition Profiling

  • Objective: To assess the inhibitory activity of this compound against a panel of cancer-relevant kinases.

  • Materials: this compound, a commercial kinase panel (e.g., DiscoverX KINOMEscan™), ATP, appropriate kinase substrates, and assay buffers.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain a range of test concentrations.

    • Utilize a competitive binding assay format where the compound competes with a ligand for the kinase active site.

    • Quantify the amount of bound ligand to determine the inhibitory activity of the test compound.

    • Express results as percent inhibition relative to a vehicle control.

  • Data Analysis: Identify kinases that show significant inhibition (e.g., >50% at 10 µM).

3.1.2. Experimental Protocol: Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

  • Materials: this compound, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates.

  • Procedure:

    • Prepare a twofold serial dilution of the compound in the microtiter plates.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: Compare the MIC values to those of standard-of-care antibiotics.

3.1.3. Hypothetical Phase 1 Data Summary

Assay Target/Organism Result (Hypothetical) Interpretation
Kinase ProfilingVEGFR265% inhibition at 10 µMPotential anti-angiogenic activity
Kinase ProfilingSrc58% inhibition at 10 µMPotential anti-tumor activity
AntimicrobialS. aureusMIC = 32 µg/mLModerate antibacterial activity
AntimicrobialE. coliMIC > 128 µg/mLLimited activity against Gram-negatives
Anti-inflammatoryCOX-2 InhibitionIC50 > 50 µMLow potential as a direct COX-2 inhibitor
Phase 2: Hit-to-Lead Optimization

Based on the initial screening data, a therapeutic area is selected for further development. Assuming promising anticancer activity, a medicinal chemistry campaign would be initiated to synthesize analogs of this compound to improve potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies would be crucial in this phase.

Phase 3: In Vivo Efficacy Studies

Lead compounds from Phase 2 would be advanced to in vivo models.

3.3.1. Experimental Protocol: Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of a lead compound in a mouse xenograft model.

  • Materials: Lead compound, immunodeficient mice (e.g., nude mice), human cancer cell line (e.g., A549 lung cancer), cell culture media, vehicle for drug administration.

  • Procedure:

    • Implant tumor cells subcutaneously into the flanks of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the lead compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Phase 4: Preclinical Safety and Toxicology

The most promising lead candidate would undergo formal preclinical safety and toxicology studies to support an Investigational New Drug (IND) application. This would include studies on pharmacokinetics, acute and chronic toxicity, and genotoxicity.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit underexplored, therapeutic potential. The di-amino substitution on the proven 2-aminothiazole scaffold provides a unique platform for the design of new medicines. The systematic workflow outlined in this guide, from broad in vitro screening to in vivo efficacy and safety studies, provides a robust framework for elucidating the most promising clinical applications of this compound and its derivatives. The initial focus on oncology, based on the known pharmacology of related compounds, is a logical starting point. However, researchers should remain open to unexpected findings from the initial screening phase that may point towards other therapeutic avenues. The journey from a novel scaffold to a marketed drug is long and challenging, but for compounds with a privileged core like the 2-aminothiazole, it is a journey worth undertaking.

References

Spectroscopic Characterization of 4-Methylthiazole-2,5-diamine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylthiazole-2,5-diamine is a heterocyclic compound of significant interest within medicinal chemistry and drug development due to the prevalence of the aminothiazole scaffold in a wide array of bioactive molecules. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in synthetic protocols. This guide provides an in-depth, predictive analysis of the spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the electronic environment of each atom, confirming the substitution pattern and the nature of the functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, reflecting the limited number of distinct proton environments in the molecule. The presence of two amine groups introduces the possibility of proton exchange, which can be investigated by acquiring the spectrum in different solvents (e.g., DMSO-d₆ vs. CDCl₃) or by performing a D₂O exchange experiment.

Rationale for Predictions:

  • Methyl Protons (-CH₃): The methyl group at the C4 position is attached to an sp²-hybridized carbon of the thiazole ring. Based on data for 4-methylthiazole and its derivatives, these protons are expected to resonate as a sharp singlet in the upfield region, typically around δ 2.2-2.4 ppm.[4][5]

  • Amine Protons (-NH₂): The protons of the two amine groups (at C2 and C5) are expected to appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shifts are highly dependent on solvent and concentration. In a polar aprotic solvent like DMSO-d₆, they are likely to appear in the range of δ 5.0-8.0 ppm.[3] A D₂O exchange experiment would confirm these signals, as they would disappear from the spectrum upon addition of deuterium oxide.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH ₃ (at C4)2.3Singlet3H
-NH ₂ (at C2)7.0 (broad)Singlet2H
-NH ₂ (at C5)5.5 (broad)Singlet2H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton of the thiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the electron-donating effects of the amine and methyl groups.

Rationale for Predictions:

  • Thiazole Ring Carbons:

    • C2: This carbon is bonded to two nitrogen atoms (one in the ring, one in the amino group) and the ring sulfur. It is expected to be the most downfield of the ring carbons, likely appearing around δ 168-170 ppm.[6]

    • C4: This carbon is attached to the methyl group and is adjacent to the ring sulfur. Its chemical shift is predicted to be in the range of δ 148-150 ppm.[4]

    • C5: This carbon, bonded to an amino group, is expected to be significantly shielded compared to an unsubstituted C5. Its resonance is predicted around δ 100-105 ppm.[6]

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the far upfield region of the spectrum, typically around δ 15-18 ppm.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C 2169.0
C 4149.0
C 5102.0
-C H₃17.0
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to confirm the -NH₂ signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the amine groups and vibrations from the thiazole ring.

Rationale for Predictions:

  • N-H Stretching: The two primary amine groups will give rise to a characteristic pair of sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[7]

  • C-H Stretching: Aromatic/heterocyclic C-H stretching is generally weak and may be obscured, but aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The thiazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1500-1650 cm⁻¹ region. These are often strong and sharp.[8][9]

  • N-H Bending: The scissoring vibration of the primary amine groups will produce a medium to strong band around 1600-1640 cm⁻¹.[7]

  • C-N Stretching: The stretching vibrations for the C-N bonds of the amines will appear in the 1250-1350 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium, Sharp
C-H Stretch (aliphatic)2900 - 3000Medium
C=N / C=C Ring Stretch1500 - 1650Strong
N-H Bend (scissoring)1600 - 1640Medium - Strong
C-N Stretch1250 - 1350Medium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Phase (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty accessory (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.

Rationale for Predictions:

  • Molecular Ion (M⁺•): The molecular formula of this compound is C₄H₇N₃S. The nominal molecular weight is 129 g/mol . The molecular ion peak (M⁺•) is expected to be observed at m/z = 129. Due to the presence of a nitrogen atom, this molecular weight is an odd number, consistent with the Nitrogen Rule.[9]

  • Isotope Peaks: The presence of a sulfur atom will result in a characteristic M+2 peak (from the ³⁴S isotope) with an intensity of approximately 4.5% relative to the M⁺• peak.

  • Key Fragmentation Pathways: Thiazole rings are relatively stable, but fragmentation can be initiated by the loss of small, stable molecules or radicals.

    • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da), which would lead to a fragment at m/z = 102.

    • Ring Cleavage: Cleavage of the thiazole ring can occur, potentially leading to fragments corresponding to the thio-cyanamide portion or the methyl-enamine portion of the molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for HRMS or Electron Impact (EI) for fragmentation analysis.

  • Data Acquisition:

    • ESI-HRMS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z = 130.0439 (calculated for C₄H₈N₃S⁺).

    • EI-MS: Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV to induce fragmentation. Acquire the spectrum over a mass range of m/z 10-200.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/zPredicted Fragment
129[M]⁺• (Molecular Ion)
114[M - NH]⁺•
102[M - HCN]⁺•

Integrated Spectroscopic Workflow and Data Interpretation

The definitive characterization of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The workflow below illustrates the logical process for structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synth Synthesized Compound MS Mass Spectrometry (MS) Synth->MS IR IR Spectroscopy Synth->IR NMR NMR (1H, 13C, DEPT) Synth->NMR MW_Formula Molecular Weight & Formula (from MS) MS->MW_Formula Func_Groups Functional Groups (from IR) IR->Func_Groups C_H_Framework C-H Framework & Connectivity (from NMR) NMR->C_H_Framework Structure Final Structure Confirmed MW_Formula->Structure Func_Groups->Structure C_H_Framework->Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating predictive data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can confidently approach the characterization of this molecule. The provided protocols offer a standardized methodology, while the interpreted spectra serve as a benchmark for experimental results. This comprehensive approach ensures scientific rigor and supports the advancement of research and development involving novel thiazole derivatives.

References

A Technical Guide to the Computational and Molecular Modeling of 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide presents a comprehensive computational and molecular modeling workflow for the characterization of 4-Methylthiazole-2,5-diamine, a representative thiazole derivative. We will detail a multi-stage in silico analysis, beginning with fundamental quantum mechanical calculations to define its structural and electronic properties. This is followed by molecular docking simulations to probe its potential interactions with a biologically relevant protein target. Finally, we will outline the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The protocols described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the early-stage evaluation of novel small molecules, leveraging computational tools to accelerate discovery and rationalize experimental design.[5][6]

Section 1: Introduction to this compound and the Rationale for Computational Modeling

This compound is a small heterocyclic molecule featuring a thiazole ring substituted with a methyl group and two amine groups. The thiazole ring itself is an aromatic five-membered heterocycle containing sulfur and nitrogen, a feature that confers unique electronic properties and hydrogen bonding capabilities, making it a privileged scaffold in drug design.[3][7] The amino groups at positions 2 and 5 are expected to serve as key hydrogen bond donors and acceptors, potentially mediating interactions with biological macromolecules.

Computational modeling has become an indispensable tool in modern drug discovery.[8] It allows for the rapid, cost-effective evaluation of molecular properties and biological activities before committing to costly and time-consuming chemical synthesis and experimental testing.[6] By employing methods like Density Functional Theory (DFT) and molecular docking, we can gain deep insights into a molecule's conformational preferences, electronic landscape, and potential to bind with high affinity to a protein target.[9][10] This in silico approach enables a "fail early, fail cheap" paradigm, focusing resources on candidates with the highest probability of success.[6]

This guide will provide a step-by-step methodology for the comprehensive computational analysis of this compound, serving as a template for the study of other novel small molecules.

Section 2: Foundational Quantum Chemical Analysis

The first step in any rigorous computational study is to determine the most stable three-dimensional structure of the molecule and to understand its intrinsic electronic properties. For this, Density Functional Theory (DFT) is the method of choice, offering a favorable balance between accuracy and computational cost for organic molecules.[11][12]

Protocol: Geometry Optimization and Frequency Analysis

Causality: The geometry of a molecule dictates its properties. An inaccurate 3D structure will lead to erroneous predictions in all subsequent modeling steps, such as docking. The goal of geometry optimization is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, representing a stable, low-energy conformation.[13][14] A subsequent frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to derive thermodynamic properties.[13]

Step-by-Step Methodology:

  • Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and generate an initial 3D conformation.

  • Input File Preparation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Method Selection: Specify the DFT method. The B3LYP functional combined with the 6-311G(d,p) basis set is a well-established and reliable choice for organic molecules, providing a good description of both structure and electronics.[15][16][17]

  • Calculation Keywords: Use keywords such as Opt (for optimization) and Freq (for frequency calculation). Specify a solvent model, such as the Polarizable Continuum Model (PCM) with water as the solvent, to better represent a physiological environment.

  • Execution and Validation: Run the calculation. Upon completion, verify that the optimization has converged and check the output for imaginary frequencies. The absence of imaginary frequencies confirms the structure is a true minimum.

Analysis of Electronic Properties

From the optimized DFT calculation, several key electronic descriptors can be extracted to understand the molecule's reactivity and potential for intermolecular interactions.[18]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[15]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This map is invaluable for predicting sites of non-covalent interactions, particularly hydrogen bonding.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability.
ΔE (HOMO-LUMO Gap) Energy difference between LUMO and HOMOCorrelates with chemical reactivity and stability.[15]
Dipole Moment Measure of the overall polarity of the moleculeInfluences solubility and ability to engage in polar interactions.
MEP Surface Visualization of electrostatic potentialIdentifies regions for hydrogen bonding and other electrostatic interactions.

Section 3: Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9][19] This is a cornerstone of structure-based drug design.[20]

Rationale and Target Selection

The thiazole moiety is a common feature in kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer. Therefore, for this guide, we will select a hypothetical but representative kinase, such as Epidermal Growth Factor Receptor (EGFR) , as a plausible target for this compound.

Protocol: Protein-Ligand Docking

Causality: The goal of docking is to sample a vast number of ligand conformations and orientations within the protein's binding site and use a scoring function to rank them.[21] The top-ranked "pose" represents the most likely binding mode and provides an estimate of the binding affinity. This allows us to hypothesize which interactions (e.g., hydrogen bonds, hydrophobic contacts) are key to binding.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Chimera. This involves removing water molecules, adding hydrogen atoms, and repairing any missing residues.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound from Section 2.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Binding Site Definition (Grid Box Generation):

    • Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina.[21] The program will systematically explore ligand conformations within the grid box.

    • The algorithm, often a genetic algorithm, will generate multiple binding poses and rank them using a scoring function that estimates the free energy of binding (kcal/mol).[21]

  • Analysis of Results:

    • Analyze the top-ranked poses. The pose with the lowest binding energy is considered the most favorable.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Visualization of the Computational Workflow

The entire computational process, from initial ligand characterization to the final docking analysis, can be visualized as a coherent workflow.

G cluster_0 Part 1: Ligand Preparation & Analysis cluster_1 Part 2: Receptor Preparation cluster_2 Part 3: Molecular Docking & Analysis A 2D Structure of This compound B 3D Conformation Generation A->B C DFT Geometry Optimization (B3LYP/6-311G(d,p)) B->C D Frequency Analysis (Validation: No Imaginary Frequencies) C->D E Electronic Property Calculation (HOMO, LUMO, MEP) D->E I Execute Molecular Docking (e.g., AutoDock Vina) E->I Optimized Ligand F Select Target Protein (e.g., EGFR) from Protein Data Bank (PDB) G Prepare Receptor (Add Hydrogens, Remove Water) F->G H Define Binding Site (Grid Box Generation) G->H Prepared Receptor H->I J Analyze Binding Pose & Score (-kcal/mol) I->J K Visualize Ligand-Protein Interactions (Hydrogen Bonds, etc.) J->K

Caption: Overall workflow for the computational analysis of a small molecule.

Section 4: In Silico ADMET Prediction

For a molecule to be a viable drug candidate, it must not only bind to its target but also possess favorable ADMET properties.[22] Early prediction of these properties can prevent costly late-stage failures.[6][23] Numerous open-access web servers, such as SwissADME and pkCSM, use quantitative structure-activity relationship (QSAR) models to predict these properties based on molecular structure.[24]

Causality: ADMET prediction tools use models built from large datasets of experimental results.[22] By analyzing the chemical features of a query molecule, these tools can estimate its likely behavior in the human body, guiding medicinal chemists in optimizing the compound's properties.

Protocol: Using an ADMET Prediction Server

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the optimized structure of this compound.

  • Submission: Submit the SMILES string to a web-based prediction tool (e.g., SwissADME).

  • Analysis: Analyze the output, focusing on key parameters related to pharmacokinetics and toxicity.

ADMET PropertyKey ParameterDesired Outcome for a Drug Candidate
Absorption GI AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantYes/No (Target Dependent)
Lipinski's Rule of FiveNo more than 1 violation
Distribution Volume of Distribution (VDss)Indicates tissue distribution
Metabolism Cytochrome P450 (CYP) InhibitionNon-inhibitor of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)
Excretion Total ClearancePredicts rate of elimination from the body
Toxicity AMES ToxicityNegative (non-mutagenic)
hERG InhibitionNegative (low risk of cardiotoxicity)

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive, multi-step computational workflow for the initial characterization of this compound. Through DFT calculations, we established a protocol to determine its stable structure and electronic properties. Using molecular docking, we demonstrated a method to predict its binding mode and affinity against a relevant biological target. Finally, we described the use of in silico tools to forecast its drug-likeness and potential liabilities.

The insights gained from these computational studies provide a strong foundation for subsequent experimental work. The predicted binding interactions from docking can guide the design of analogs with improved potency. The ADMET predictions can highlight potential issues that need to be addressed through chemical modification. Ultimately, this integrated computational approach allows for a more rational, efficient, and data-driven drug discovery process. Future work should focus on the chemical synthesis of this compound and its derivatives, followed by in vitro validation of its binding affinity and biological activity against the predicted target.

References

investigation of 4-Methylthiazole-2,5-diamine metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Investigation of 4-Methylthiazole-2,5-diamine Metal Complexes

Authored by: Gemini, Senior Application Scientist

Abstract

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of specific functional groups, such as amino and methyl moieties, can significantly modulate their coordination chemistry and biological activity. This guide provides an in-depth technical exploration of metal complexes derived from the ligand this compound. We delve into the synthesis, characterization, and potential therapeutic applications of these complexes, offering a comprehensive resource for researchers, chemists, and professionals in drug development. The methodologies presented are grounded in established scientific principles, with a focus on explaining the causality behind experimental choices to ensure both accuracy and reproducibility.

Introduction: The Significance of Thiazole Scaffolds in Coordination Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its presence in clinically approved drugs like Abafungin (antifungal) and Ritonavir (antiretroviral) underscores its therapeutic importance. The ability of the thiazole nucleus, particularly with amino substituents, to act as a potent chelating agent for various transition metals has opened a vast field of investigation into its corresponding metal complexes.

Metal complexes often exhibit enhanced biological activities compared to their parent organic ligands. This enhancement can be attributed to several factors, including:

  • Tweedie's Chelation Theory: Upon chelation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with donor groups, which enhances the lipophilicity of the complex. This increased lipophilicity allows the complex to more easily penetrate lipid cell membranes.

  • Structural Diversity: Coordination with metal ions introduces a wide range of three-dimensional geometries (e.g., octahedral, tetrahedral, square planar), which can facilitate more specific interactions with biological targets like enzymes or DNA.

  • Modulation of Redox Properties: The metal center can introduce new redox properties that the ligand alone does not possess, enabling novel mechanisms of action.

This compound is a particularly interesting ligand due to its multiple potential donor sites: the two amino groups and the heterocyclic nitrogen atom. This poly-dentate character allows for the formation of stable and structurally diverse metal complexes, making it a prime candidate for the development of novel metallodrugs. This guide will provide a comprehensive overview of the synthetic strategies, characterization techniques, and biological evaluation of these promising compounds.

Synthesis and Characterization of Metal Complexes

The foundation of investigating these novel compounds lies in their successful synthesis and rigorous characterization. The general approach involves the reaction of a metal salt (e.g., chlorides, nitrates, sulfates) with the this compound ligand in a suitable solvent.

General Synthetic Workflow

The synthesis of these complexes is typically a straightforward process, but optimization of conditions is crucial for obtaining high-purity crystalline products suitable for analysis.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Complexation Reaction cluster_purification Isolation & Purification L This compound (Ligand, L) R Dissolve L & M in Solvent (e.g., Ethanol, Methanol) L->R M Metal Salt (e.g., MCl₂·nH₂O) (Metal source, M) M->R C Stirring / Reflux (e.g., 2-4 hours at 50-60°C) R->C R->C Heat & Time P Precipitation of Complex C->P C->P Cooling / pH change F Filtration & Washing (with solvent, ether) P->F D Drying (e.g., in a desiccator) F->D F->D Remove residual solvent PC Purified Metal Complex [MLn]Xm D->PC Antimicrobial_Screening cluster_setup Assay Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis P Prepare Agar Plates & Inoculate with Microbe (e.g., S. aureus, E. coli) D Disc Diffusion Method (Apply discs soaked in test solutions) P->D S Prepare Test Solutions (Ligand, Metal Complexes, Control) S->D I Incubate Plates (e.g., 24h at 37°C) D->I M Measure Zone of Inhibition (mm) I->M I->M Observe clear zones C Compare Activity: Complex vs. Ligand vs. Standard Drug M->C M->C Quantitative assessment

Methodological & Application

Application Note: A Proposed One-Pot Synthesis of 4-Methylthiazole-2,5-diamine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-2,5-diamine represents a key heterocyclic scaffold with significant potential in medicinal chemistry, primarily due to the prevalence of the 2-aminothiazole moiety in a wide array of therapeutic agents.[1][2] This application note details a robust and efficient one-pot, two-step synthesis strategy for this compound. The proposed protocol circumvents the need for isolating intermediates, thereby enhancing operational simplicity and improving overall yield. The synthesis proceeds via a classic Hantzsch thiazole condensation, followed by an in situ Hofmann rearrangement. This method leverages commercially available starting materials to provide a practical and scalable route for researchers engaged in the development of novel therapeutics.

Introduction: The Strategic Importance of 2,5-Diaminothiazoles

The thiazole ring, particularly when substituted with an amino group at the C2 position, is a privileged structure in drug discovery.[3][4] This scaffold is a cornerstone in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The addition of a second amino group at the C5 position creates a versatile platform with two distinct points for chemical modification, enabling the exploration of vast chemical space for structure-activity relationship (SAR) studies.

Traditional multi-step syntheses often suffer from drawbacks such as high costs, significant solvent waste, and yield losses during intermediate purification steps. One-pot syntheses, which combine multiple reaction steps in a single vessel, offer a compelling solution by improving efficiency, reducing waste, and shortening timelines from concept to compound.[5]

This document presents a scientifically grounded, proposed one-pot protocol for the synthesis of this compound. The strategy is based on two fundamental and well-established organic transformations: the Hantzsch thiazole synthesis and the Hofmann rearrangement.

Proposed Synthetic Strategy & Mechanism

The synthesis is designed as a sequential one-pot process involving two distinct chemical transformations:

  • Step A: Hantzsch Thiazole Synthesis. The reaction commences with the condensation of an α-halocarbonyl compound, 2-chloro-3-oxobutanamide (I) , with thiourea (II) . This reaction forms the thiazole ring, yielding the intermediate 2-amino-4-methylthiazole-5-carboxamide (III) . This step is typically performed in a protic solvent like ethanol to facilitate the cyclization.

  • Step B: In Situ Hofmann Rearrangement. Upon formation of the amide intermediate (III) , the reaction conditions are altered within the same vessel to initiate a Hofmann rearrangement. The addition of an aqueous solution of sodium hydroxide and bromine (or a pre-formed sodium hypobromite solution) converts the C5-carboxamide group into a primary amine, yielding the final product, This compound (IV) .

The causality behind this two-step, one-pot approach lies in the orthogonal nature of the reactions. The initial condensation is favored under neutral to slightly acidic conditions, while the subsequent rearrangement requires a strong base. This allows for a temporally separated, yet spatially combined, reaction sequence.

Reaction Workflow Diagram

G cluster_0 One-Pot Reaction Vessel Start Reagents: 1. 2-chloro-3-oxobutanamide 2. Thiourea 3. Ethanol (Solvent) Step1 Step 1: Hantzsch Condensation - Heat to reflux - Monitor for intermediate formation Start->Step1 Initiation Reagent_Add Reagent Addition: - Cool reaction - Add aq. NaOH/Br₂ Step1->Reagent_Add Intermediate Formed Step2 Step 2: Hofmann Rearrangement - Stir at low temperature - Warm to complete reaction Reagent_Add->Step2 Condition Change Workup Workup & Purification - Quench reaction - Extract product - Purify via chromatography Step2->Workup Reaction Complete Product Final Product: This compound Workup->Product

Caption: Overall workflow for the one-pot synthesis.

Plausible Reaction Mechanism

G cluster_A Step A: Hantzsch Condensation cluster_B Step B: Hofmann Rearrangement I 2-chloro-3-oxobutanamide III 2-amino-4-methylthiazole-5-carboxamide I->III Ethanol, Δ II Thiourea II->III III_B Intermediate (III) III->III_B In situ IV This compound III_B->IV Reagents 1. Br₂, NaOH 2. H₂O Reagents->IV

Caption: The two-stage reaction mechanism.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should perform initial small-scale trials to optimize conditions.

Materials & Reagents:

  • 2-chloro-3-oxobutanamide (97%)

  • Thiourea (99%)

  • Ethanol (Anhydrous)

  • Sodium Hydroxide (pellets, 99%)

  • Bromine (99.8%)

  • Ethyl Acetate (ACS Grade)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for column chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

Step 1: Hantzsch Thiazole Condensation

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • To the flask, add thiourea (7.61 g, 100 mmol, 1.0 eq).

  • Add 100 mL of anhydrous ethanol to the flask and stir to suspend the thiourea.

  • Dissolve 2-chloro-3-oxobutanamide (13.55 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous ethanol and add it to the dropping funnel.

  • Add the 2-chloro-3-oxobutanamide solution dropwise to the stirred thiourea suspension over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed, indicating the formation of the intermediate 2-amino-4-methylthiazole-5-carboxamide.

Step 2: In Situ Hofmann Rearrangement

  • Once the condensation is complete, remove the heating mantle and allow the flask to cool to 0 °C using an ice bath.

  • While the reaction cools, prepare the Hofmann reagent. In a separate beaker cooled in an ice bath, dissolve sodium hydroxide (16.0 g, 400 mmol, 4.0 eq) in 80 mL of water. Slowly and carefully add bromine (5.4 mL, 105 mmol, 1.05 eq) to the cold NaOH solution with stirring. Caution: This is an exothermic reaction and bromine is highly corrosive and toxic. Perform in a well-ventilated fume hood.

  • Slowly add the freshly prepared cold sodium hypobromite (NaOBr) solution to the cooled reaction mixture in the flask, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Gently warm the reaction mixture to 50-60 °C and maintain for an additional 1-2 hours to ensure the rearrangement goes to completion. Monitor by TLC.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium thiosulfate solution until the orange/brown color of excess bromine disappears.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) to afford the pure this compound.

Data Summary and Characterization

The following table outlines the key reaction parameters and expected analytical data for the final product.

ParameterValue / Description
Starting Materials 2-chloro-3-oxobutanamide, Thiourea
Key Reagents Bromine, Sodium Hydroxide
Solvent Ethanol, Water
Molar Ratio (I:II) 1:1
Theoretical Yield 14.32 g (for a 100 mmol scale)
Expected Yield 60-75%
Appearance Off-white to light brown solid
Molecular Formula C₄H₇N₃S
Molecular Weight 143.19 g/mol
Predicted ¹H NMR δ (ppm): ~6.0-7.0 (br s, 2H, NH₂), ~4.0-5.0 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃)
Predicted ¹³C NMR δ (ppm): ~165 (C2), ~145 (C4), ~120 (C5), ~15 (CH₃)
Mass Spec (ESI+) Expected [M+H]⁺: 144.04

Safety and Troubleshooting

  • Safety: Handle all chemicals in a well-ventilated fume hood. Bromine is extremely corrosive and toxic; wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The Hofmann reagent preparation is highly exothermic and should be performed with extreme care and cooling.

  • Troubleshooting:

    • Low Yield in Step 1: Ensure anhydrous conditions and sufficient reflux time. The purity of the α-halocarbonyl is critical.

    • Incomplete Rearrangement (Step 2): Ensure the Hofmann reagent is freshly prepared and added at low temperature. Insufficient base (NaOH) can stall the reaction.

    • Purification Difficulties: The diamine product is polar and basic. Adding a small amount of triethylamine (~0.5-1%) to the chromatography eluent can prevent streaking on the silica gel column.

Conclusion

This application note provides a comprehensive and detailed protocol for a proposed one-pot synthesis of this compound. By combining a Hantzsch condensation with an in situ Hofmann rearrangement, this method offers a significant improvement in efficiency and practicality over traditional multi-step approaches. This protocol is intended to serve as a valuable resource for medicinal chemists and process scientists, facilitating the rapid synthesis of this versatile scaffold for downstream applications in drug discovery and development.

References

Hantzsch synthesis for 2,5-diaminothiazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Hantzsch Synthesis for 2,5-Diaminothiazole Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Guide Overview: Mastering the Hantzsch Synthesis for Biologically Active 2,5-Diaminothiazole Scaffolds

This document provides a comprehensive guide to the Hantzsch synthesis, specifically tailored for the preparation of 2,5-diaminothiazole derivatives. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2][3][4] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical process parameters, and practical laboratory protocols. Our objective is to equip researchers with the expertise to not only execute this synthesis successfully but also to innovate upon it for the discovery of novel therapeutic agents.

The Strategic Importance of 2,5-Diaminothiazoles

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[5] The 2-aminothiazole motif, in particular, is a cornerstone of medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4][6] The addition of a second amino group at the C5 position to form 2,5-diaminothiazoles further expands the chemical space for molecular interactions, creating valuable building blocks for complex bioactive molecules. The development of robust and versatile synthetic routes to these compounds is therefore a critical endeavor in pharmaceutical research.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and reliable methods for constructing the thiazole ring.[7] It traditionally involves the condensation of an α-haloketone with a thioamide.[7][8] This guide focuses on a key modification of this classic reaction to selectively yield 2,5-diaminothiazole derivatives.

The Hantzsch Synthesis: Mechanistic Insights

The classical Hantzsch synthesis is a two-component condensation. The reaction is initiated by a nucleophilic attack of the sulfur atom from a thioamide onto the electrophilic carbon of the α-haloketone, proceeding via an SN2 mechanism.[9][10] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the aromatic thiazole ring.[10]

To achieve the desired 2,5-diamino substitution pattern, a specific set of starting materials is required. The synthesis proceeds by reacting an N-acyl-α-amino nitrile or a related α-haloketone bearing a protected amino group at the α-position with a thiourea derivative . A key variation involves the reaction of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, which directly installs the requisite amino groups at the C2 and C5 positions of the thiazole core.[11]

Hantzsch_Mechanism Figure 1: Generalized Hantzsch Thiazole Synthesis Mechanism reagents α-Haloketone + Thioamide sn2 Step 1: Nucleophilic Attack (SN2) reagents->sn2 Sulfur attacks α-carbon intermediate1 Thioester Intermediate sn2->intermediate1 cyclization Step 2: Intramolecular Cyclization intermediate1->cyclization Nitrogen attacks carbonyl intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Step 3: Dehydration intermediate2->dehydration - H2O product Thiazole Product dehydration->product Aromatization Workflow Figure 2: Experimental Workflow for Hantzsch Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Weigh Reactants (α-haloamide, thiourea) setup 2. Combine in Flask Add Ethanol reagents->setup reflux 3. Heat to Reflux (3-4 hours) setup->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to RT monitor->cool neutralize 6. Neutralize with NaHCO₃(aq) cool->neutralize filter 7. Vacuum Filter & Wash neutralize->filter dry 8. Dry under Vacuum filter->dry characterize 9. Characterize Product (NMR, MS, MP) dry->characterize

References

Synthesis of 4-Methylthiazole-2,5-diamine: A Detailed Experimental Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Methylthiazole-2,5-diamine, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the nitration of 2-amino-4-methylthiazole to yield the intermediate 2-amino-4-methyl-5-nitrothiazole. This is followed by the selective reduction of the nitro group to afford the target diamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical transformations, safety precautions, and characterization methods.

Introduction

Thiazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities. The 2-aminothiazole scaffold, in particular, is a privileged structure found in numerous approved drugs. The introduction of a second amino group at the C5 position, yielding this compound, provides a versatile platform for the synthesis of new chemical entities with potential applications as kinase inhibitors, antibacterial agents, and other targeted therapies. The diamine structure offers multiple points for chemical modification, allowing for the exploration of diverse chemical space in lead optimization campaigns.

This document outlines a reliable and scalable laboratory procedure for the preparation of this compound, starting from commercially available reagents. The protocol is designed to be accessible to chemists with a foundational understanding of organic synthesis.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the electrophilic nitration of 2-amino-4-methylthiazole at the C5 position, which is activated by the electron-donating amino group. The second step is the reduction of the newly introduced nitro group to a primary amine.

Synthetic_Pathway Start 2-Amino-4-methylthiazole Intermediate 2-Amino-4-methyl-5-nitrothiazole Start->Intermediate HNO₃, H₂SO₄ (Nitration) Product This compound Intermediate->Product SnCl₂·2H₂O, Ethanol (Reduction)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2-Amino-4-methyl-5-nitrothiazole

This procedure details the nitration of 2-amino-4-methylthiazole. The reaction is highly exothermic and requires careful temperature control.

Materials and Equipment

Reagent/EquipmentGrade/Specification
2-Amino-4-methylthiazole≥98% purity
Concentrated Sulfuric Acid95-98%
Fuming Nitric Acid≥90%
Round-bottom flask250 mL, three-necked
Magnetic stirrer and stir bar
Dropping funnel100 mL
Ice bath
Thermometer-20 to 100 °C range
Buchner funnel and filter flask
pH paper or pH meter

Procedure

  • Preparation of the Nitrating Mixture: In a 100 mL beaker, carefully add 7 mL of fuming nitric acid to 7 mL of concentrated sulfuric acid while cooling in an ice bath. Stir the mixture gently until it is homogeneous.

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Dissolution of Starting Material: In the reaction flask, dissolve 5.0 g of 2-amino-4-methylthiazole in 7 mL of concentrated sulfuric acid. The dissolution is exothermic, so ensure the temperature is maintained below 10 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the solution of 2-amino-4-methylthiazole in sulfuric acid. Maintain the reaction temperature at 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 5 °C for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 20 g of crushed ice in a beaker. A yellow precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral to pH paper. Recrystallize the crude product from 50% ethanol to obtain pure 2-amino-4-methyl-5-nitrothiazole as a yellow solid.[1][2]

Part 2: Synthesis of this compound

This part of the protocol describes the reduction of the nitro group of 2-amino-4-methyl-5-nitrothiazole to an amino group using stannous chloride.

Materials and Equipment

Reagent/EquipmentGrade/Specification
2-Amino-4-methyl-5-nitrothiazoleFrom Part 1
Stannous Chloride Dihydrate (SnCl₂·2H₂O)≥98% purity
EthanolAnhydrous
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Ethyl AcetateReagent grade
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask250 mL
Reflux condenser
Heating mantle
Separatory funnel500 mL
Rotary evaporator

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methyl-5-nitrothiazole (1.0 g, 5.74 mmol) and 50 mL of ethanol.

  • Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (6.48 g, 28.7 mmol, 5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the residue, add 100 mL of ethyl acetate and carefully add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is approximately 8. A precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the pure diamine.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amino groups.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Concentrated Acids: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Nitration Reaction: The nitration reaction is highly exothermic and can be explosive if the temperature is not controlled. Ensure proper cooling and slow addition of the nitrating mixture.

  • Stannous Chloride: Stannous chloride is harmful if swallowed and may cause skin and eye irritation.[5]

  • Solvents: Ethanol and ethyl acetate are flammable liquids. Keep away from open flames and other ignition sources.

Workflow Diagram

Experimental_Workflow cluster_part1 Part 1: Nitration cluster_part2 Part 2: Reduction P1_Start Dissolve 2-amino-4-methylthiazole in H₂SO₄ P1_Nitrate Add nitrating mixture at 5 °C P1_Start->P1_Nitrate P1_Stir Stir for 4 hours P1_Nitrate->P1_Stir P1_Quench Pour onto ice P1_Stir->P1_Quench P1_Filter Filter and wash the precipitate P1_Quench->P1_Filter P1_Recrystallize Recrystallize from 50% Ethanol P1_Filter->P1_Recrystallize P1_Product 2-Amino-4-methyl-5-nitrothiazole P1_Recrystallize->P1_Product P2_Start Suspend nitro-intermediate and SnCl₂·2H₂O in Ethanol P1_Product->P2_Start Use as starting material P2_Reflux Heat to reflux for 2-4 hours P2_Start->P2_Reflux P2_Evaporate Remove Ethanol P2_Reflux->P2_Evaporate P2_Neutralize Neutralize with NaHCO₃ (aq) P2_Evaporate->P2_Neutralize P2_Extract Extract with Ethyl Acetate P2_Neutralize->P2_Extract P2_Purify Purify by column chromatography P2_Extract->P2_Purify P2_Product This compound P2_Purify->P2_Product

Caption: Detailed workflow for the synthesis of this compound.

References

A Robust Protocol for the Purification of 4-Methylthiazole-2,5-diamine via Optimized Amine-Functionalized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract 4-Methylthiazole-2,5-diamine is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. Its inherent high polarity and basicity, conferred by the two amine functionalities, present significant challenges for purification using standard chromatographic techniques. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using column chromatography with an amine-functionalized stationary phase. We will delve into the causality behind the methodological choices, offering a robust, self-validating system designed to deliver high-purity material essential for downstream applications in drug discovery and development.

Introduction: The Purification Challenge

Heterocyclic amines, particularly those with multiple basic centers like this compound, are notoriously difficult to purify using conventional normal-phase chromatography on standard silica gel. The primary obstacle is the strong acid-base interaction between the basic amine groups of the analyte and the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This interaction often leads to several undesirable outcomes:

  • Irreversible Adsorption: The compound binds too tightly to the column, resulting in significant yield loss.[1]

  • Peak Tailing: Strong, non-specific binding causes broad, asymmetric peaks, leading to poor resolution and cross-contamination of fractions.

  • Compound Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive molecules.[1]

While adding a competing base like triethylamine (TEA) to the mobile phase can mitigate these issues by neutralizing the silanols, it introduces a volatile, basic impurity that must be removed later. A more elegant and efficient solution is to change the stationary phase itself.[2] This protocol utilizes an amine-functionalized silica gel, which provides a more inert, slightly basic surface, thereby preventing the problematic acid-base interactions and enabling a highly efficient separation.[1][2]

Principle of the Method: Leveraging a Modified Stationary Phase

The core of this protocol is the use of an amine-functionalized silica gel (often referred to as amino-silica or NH2-silica). This stationary phase fundamentally alters the separation mechanism in our favor.

  • Elimination of Acidic Sites: The amino groups bonded to the silica surface effectively mask the underlying acidic silanols.[2] This creates a chromatographic environment that is far more compatible with basic compounds.

  • Weak Polar Interactions: Separation on an amino phase relies on a combination of weak polar interactions, such as hydrogen bonding and dipole-dipole interactions, rather than strong ionic (acid-base) interactions.[3] This allows for the predictable elution of polar compounds using a simple solvent gradient.

  • Simplified Mobile Phase: The need for basic additives in the mobile phase is eliminated. This protocol employs a straightforward binary gradient of a non-polar solvent (Hexane/Heptane) and a more polar solvent (Ethyl Acetate), simplifying both the purification process and the subsequent workup of the pure fractions.[2]

This approach transforms a challenging separation into a routine and reproducible purification, delivering superior purity and yield.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating Thin-Layer Chromatography (TLC) for in-process monitoring to ensure a successful outcome.

Materials and Equipment
  • Crude Product: this compound (post-synthesis)

  • Stationary Phase: Amine-functionalized silica gel (e.g., Biotage® KP-NH, SiliaBond® Amine)[1][2], particle size 40-63 µm

  • Solvents (HPLC Grade):

    • Mobile Phase A: Heptane or Hexane

    • Mobile Phase B: Ethyl Acetate (EtOAc)

    • Co-solvent (optional, for difficult separations): Dichloromethane (DCM), Methanol (MeOH)

    • Sample Loading Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Equipment:

    • Glass chromatography column

    • Gradient controller and pump (or manual gradient preparation)

    • Fraction collector (or manual collection)

    • Rotary evaporator

    • TLC plates (silica gel 60 F254)

    • TLC developing tank

    • UV lamp (254 nm)

    • Staining solution (e.g., Potassium Permanganate or Ninhydrin)

Detailed Step-by-Step Methodology

Step 1: TLC Method Development (Pre-Purification)

  • Dissolve a small amount of the crude this compound in a few drops of DCM or THF.

  • Spot the solution on an amino-functionalized TLC plate (if available) or a standard silica plate.

  • Develop the TLC plate in various solvent systems to find an optimal mobile phase. Start with 20% EtOAc in Heptane and increase the polarity.

  • The ideal solvent system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.3. This ensures the compound will migrate through the column effectively.

  • Visualize the spots under a UV lamp and/or with a stain. The target diamine, having two amine groups, should be highly responsive to a ninhydrin stain.

Step 2: Column Packing (Wet Slurry Method)

  • Secure the glass column vertically. Ensure the stopcock is closed.

  • Prepare a slurry of the amine-functionalized silica gel in the initial mobile phase (e.g., 100% Heptane or 5% EtOAc in Heptane). Use approximately 10-15 mL of solvent per 5 g of silica.

  • Pour the slurry into the column in a single, continuous motion to avoid air gaps.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to encourage even packing of the stationary phase.

  • Add more solvent as the bed settles until the silica bed is stable and about 1-2 inches of solvent remains above it. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude this compound (e.g., 100 mg) in a minimal amount of a volatile solvent like DCM (2-3 mL).

  • Add approximately 1-2 g of fresh amine-functionalized silica gel to this solution.

  • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This is your "dry-loaded" sample.

  • Carefully add the dry-loaded sample as a thin, even layer on top of the packed column bed.

  • Gently place a small layer of sand or a cotton plug on top of the sample layer to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection

  • Carefully add the initial, low-polarity mobile phase to the column.

  • Begin the elution process. Start with a low concentration of the more polar solvent (e.g., 5-10% EtOAc in Heptane) to elute non-polar impurities.

  • Gradually and systematically increase the polarity of the mobile phase (gradient elution). A suggested gradient is outlined in the data table below.

  • Collect fractions of a consistent volume (e.g., 10-15 mL per tube).

Step 5: Fraction Analysis

  • Using TLC, analyze every second or third fraction collected. Spot each fraction on a single TLC plate.

  • Develop and visualize the TLC plate as determined in Step 1.

  • Identify the fractions containing the pure target compound (single spot with the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

Step 6: Product Isolation

  • Remove the solvent from the pooled pure fractions using a rotary evaporator.

  • Place the flask under high vacuum for several hours to remove any residual solvent.

  • Determine the final mass of the purified this compound and calculate the yield.

  • Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, or HRMS.[4]

Data Summary and Expected Results

The following table provides a recommended set of parameters for the purification of ~100-200 mg of crude material.

ParameterRecommended Value / DescriptionRationale & Causality
Stationary Phase Amine-Functionalized Silica Gel (40-63 µm)The amino functionality provides a weakly basic surface, preventing strong acid-base interactions with the diamine analyte, which ensures better peak shape and recovery.[2]
Column Dimensions 2 cm (ID) x 20 cm (L)Provides adequate capacity and resolution for the specified sample size.
Sample Loading Dry LoadingIdeal for polar compounds that may have low solubility in the initial non-polar mobile phase, ensuring a narrow starting band and improving separation efficiency.
Mobile Phase A HeptaneA non-polar solvent to elute non-polar impurities first.
Mobile Phase B Ethyl Acetate (EtOAc)A moderately polar solvent to elute the polar target compound.
Elution Gradient Step 1: 5% EtOAc in Heptane (2 column volumes)Step 2: 5% -> 40% EtOAc (linear, 5 CV)Step 3: 40% -> 80% EtOAc (linear, 5 CV)Step 4: 80% EtOAc (2 CV flush)The shallow initial gradient removes impurities. The steeper increase in polarity then elutes the tightly-bound diamine in a sharp band, minimizing fraction volume.
Flow Rate ~10 mL/minA moderate flow rate that allows for proper equilibration between the mobile and stationary phases without unnecessarily prolonging the purification time.
Detection TLC with UV (254 nm) and Ninhydrin StainThe thiazole ring is UV-active. The primary amine groups will react with ninhydrin to produce a distinct color, providing a highly specific method for detection.

Purification Workflow Diagram

The following diagram illustrates the complete workflow from crude material to the final, purified product.

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation Crude Crude 4-Methylthiazole- 2,5-diamine TLC_Dev TLC Method Development Crude->TLC_Dev Dry_Load Sample Adsorption (Dry Loading) Crude->Dry_Load Elution Gradient Elution (Heptane/EtOAc) TLC_Dev->Elution Dry_Load->Elution Pack_Col Column Packing with Amine-Silica Slurry Pack_Col->Elution Collect Fraction Collection Elution->Collect TLC_Analysis TLC Analysis of Fractions Collect->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Removal (Rotovap) Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Conclusion

The purification of highly basic and polar compounds like this compound requires a departure from standard chromatographic methods. By employing an amine-functionalized stationary phase, the detrimental acid-base interactions that plague silica gel chromatography are effectively nullified. The protocol detailed herein provides a reliable, efficient, and scalable method for obtaining this key synthetic intermediate with high purity and yield, ensuring the quality of materials used in critical drug discovery and development pipelines.

References

Application Note: A Robust, Validated HPLC Method for the Analysis of 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylthiazole-2,5-diamine is a heterocyclic aromatic amine containing a thiazole core, a structure prevalent in many pharmaceutically active compounds.[1] The presence of two primary amine groups makes it a polar, basic compound, which presents unique challenges for chromatographic analysis, such as poor retention on traditional reversed-phase columns and peak tailing. A robust, validated High-Performance Liquid Chromatography (HPLC) method is crucial for ensuring the quality, purity, and stability of this compound in research and drug development settings.

This application note provides a comprehensive guide to developing and validating a selective and reliable reversed-phase HPLC method for the quantitative analysis of this compound. The narrative follows a logical progression from initial method development, through optimization, to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[2]

PART 1: Method Development Strategy

Analyte Characterization and Its Implications

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

  • Structure: The molecule contains a thiazole ring, a methyl group, and two primary amine groups. The aromatic thiazole ring allows for UV detection, while the two amine groups render the molecule highly polar and basic.

  • Polarity and pKa: Specific experimental data for this compound is scarce. However, the structure is analogous to other aminothiazoles.[3] The presence of two basic amine groups results in a highly polar molecule with an estimated pKa in the range of 4-6.[4][5] This means the compound's ionization state is highly dependent on pH. To ensure consistent retention and avoid peak shape issues, the mobile phase pH must be controlled with a suitable buffer, ideally at least 1.5-2 pH units away from the analyte's pKa. Operating at a low pH (e.g., pH 2.5-3.5) will ensure the amine groups are fully protonated, promoting better interaction with the stationary phase and improving peak symmetry.[6]

  • UV Absorbance: Thiazole derivatives typically exhibit UV absorbance in the range of 230-280 nm.[7][8] A UV scan of a dilute standard solution is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For this development, a λmax of 254 nm was determined to be suitable.

Initial Chromatographic Conditions: A Rationale-Driven Approach

Based on the analyte's properties, the following initial parameters were selected to begin method development.

Column Selection: Beyond Standard C18

While a C18 column is a common starting point, the polar and aromatic nature of this compound suggests that alternative selectivities could be more effective. A Phenyl-Hexyl stationary phase was chosen for this method.[9]

  • Causality: Phenyl-Hexyl columns offer a multi-modal separation mechanism.[10] The hexyl alkyl chain provides conventional hydrophobic interactions, while the phenyl ring offers unique π-π interactions with the aromatic thiazole ring of the analyte.[11][12] This dual mechanism can significantly enhance retention and selectivity for aromatic and polar compounds compared to a standard C18 phase.[13]

Mobile Phase Selection
  • Aqueous Phase: To maintain a consistent, low pH and ensure the analyte is in its protonated form, a buffered aqueous phase is essential. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was selected. Phosphate is a common and robust buffer for HPLC at this pH.

  • Organic Modifier: Acetonitrile (ACN) was chosen as the initial organic modifier over methanol. ACN generally provides lower backpressure and better peak efficiency. While methanol can enhance π-π interactions on phenyl phases, ACN often provides sufficient separation and was selected as the primary starting solvent.[12]

  • Elution Mode: A gradient elution is necessary for method development. It allows for the determination of the approximate elution conditions in a single run and is effective for analyzing samples that may contain impurities with a wide range of polarities.

Initial Scouting Protocol

This protocol aims to establish the basic retention characteristics of the analyte.

  • Prepare Standard: Accurately weigh and dissolve this compound in the mobile phase diluent (e.g., 95:5 Water:ACN) to a concentration of ~0.1 mg/mL.

  • Set Up HPLC System:

    • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detector: UV at 254 nm

  • Run a Broad Scouting Gradient:

    • Start at 5% B for 1 minute.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Analyze Results: Evaluate the chromatogram for the retention time, peak shape, and presence of any impurities. This initial run provides the data needed for systematic optimization.

PART 2: Method Optimization

The goal of optimization is to achieve a symmetric peak for the main analyte with adequate retention (k > 2) and resolution from any impurities, in the shortest possible run time. The scouting run showed the analyte eluting at approximately 8.5 minutes with some tailing. The following parameters were systematically adjusted.

Optimization Workflow

Method_Development_Workflow Start Analyte Characterization (Polar, Basic, Aromatic) Scouting Initial Scouting Run (Broad Gradient, Phenyl-Hexyl) Start->Scouting Eval1 Evaluate Peak Shape & Retention (Tailing? k < 2?) Scouting->Eval1 Optimize_pH Adjust Mobile Phase pH (Test pH 2.5 vs 3.0 vs 3.5) Eval1->Optimize_pH Yes (Tailing) Optimize_Grad Optimize Gradient Slope (Shallow gradient around elution %B) Eval1->Optimize_Grad No (Good Shape) Optimize_pH->Optimize_Grad Eval2 Evaluate Resolution & Run Time Optimize_Grad->Eval2 Optimize_Flow Adjust Flow Rate / Temp (e.g., 1.2 mL/min, 35 °C) Eval2->Optimize_Flow Needs Improvement Final_Method Final Optimized Method (Symmetric Peak, Good Resolution) Eval2->Final_Method Acceptable Optimize_Flow->Final_Method

Caption: Workflow for HPLC method development and optimization.

Summary of Optimization Experiments

The results of the optimization steps are summarized in the table below. The key was finding a balance between gradient slope and mobile phase pH to improve peak shape while maintaining resolution.

Parameter AdjustedConditions TestedObservationDecision
Mobile Phase pH pH 2.5, pH 3.0 , pH 3.5pH 2.5 provided the best peak symmetry (As = 1.1).Select pH 2.5 for Mobile Phase A.
Gradient Slope Broad (5-95%), Shallow (10-40%)A shallow gradient from 10% to 40% ACN over 10 minutes significantly improved resolution from a minor impurity.Implement a focused gradient.
Temperature 30 °C, 35 °C , 40 °CIncreasing temperature to 35 °C slightly reduced retention time and improved peak efficiency without compromising resolution.Set column temperature to 35 °C.

PART 3: Final Optimized Method Protocol

The following method was established after systematic optimization.

HPLC System and Conditions

ParameterSetting
Instrument Agilent 1260 Infinity II or equivalent
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (USP L11)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Injection Volume 5 µL
UV Detection 254 nm
Sample Diluent Mobile Phase A / Mobile Phase B (90:10, v/v)

Gradient Program

Time (min)% Mobile Phase B
0.010
10.040
12.090
14.090
14.110
18.010

PART 4: Method Validation Protocol

The optimized method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for its intended purpose.[14][15][16]

Validation Workflow

Validation_Workflow Start Final Optimized Method Specificity Specificity (Peak Purity, Forced Degradation) Start->Specificity Linearity Linearity & Range (5 concentration levels, n=3) Start->Linearity Accuracy Accuracy (Spike recovery at 3 levels, n=3) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ (Signal-to-Noise or Slope Method) Start->Limits Robustness Robustness (Vary pH, Temp, Flow Rate) Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Logical flow of experiments for HPLC method validation.

Validation Parameters and Acceptance Criteria

The following table outlines the experiments performed and the typical acceptance criteria for each validation parameter.[17]

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light). Assess peak purity using a Diode Array Detector.The analyte peak should be free from interference from blank, placebo, and degradation products. Peak purity index > 0.995.
Linearity Prepare at least five concentrations across the range (e.g., 50-150% of the target concentration). Perform linear regression analysis of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.Typically 80-120% of the test concentration for assay.
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat repeatability test on a different day with a different analyst/instrument.Repeatability: RSD ≤ 1.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ must be precise and accurate.
Robustness Deliberately vary method parameters: Flow rate (±10%), Column Temperature (±5°C), Mobile Phase pH (±0.2 units).System suitability parameters (resolution, tailing factor, plate count) must remain within acceptable limits. No significant change in results.

Conclusion

This application note details a systematic and scientifically justified approach to developing a robust reversed-phase HPLC method for the polar, basic compound this compound. By selecting a Phenyl-Hexyl stationary phase and optimizing the mobile phase pH and gradient, excellent peak shape and resolution were achieved. The subsequent validation protocol, designed in accordance with ICH Q2(R2) guidelines, provides a clear framework for demonstrating that the method is accurate, precise, and reliable for its intended purpose in a regulated environment.

References

using 4-Methylthiazole-2,5-diamine in the synthesis of bioactive heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging 4-Methylthiazole-2,5-diamine for the Strategic Synthesis of Bioactive Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents, including antimicrobials, anti-inflammatory drugs, and kinase inhibitors.[1][2][3] Its significance lies in its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and its capacity to engage in crucial hydrogen bonding interactions within enzyme active sites.[4][5]

This application note focuses on a particularly versatile, yet underutilized, building block: This compound . This compound is a bifunctional scaffold featuring two chemically distinct amino groups at the C2 and C5 positions. This differential reactivity provides a powerful handle for the regioselective construction of fused heterocyclic systems, particularly those of therapeutic interest.

The primary application we will explore is the synthesis of thiazolo[5,4-d]pyrimidines . This fused heterocycle is a purine isostere, making it a privileged scaffold for targeting ATP-binding sites in enzymes, especially protein kinases.[6][7] Dysregulation of protein kinase activity is a hallmark of cancer, inflammation, and neurodegenerative diseases, making kinase inhibitors a major focus of modern drug discovery.[1] This guide will provide the chemical logic, a detailed synthetic protocol, and the technical insights required to utilize this compound as a strategic precursor for novel kinase inhibitor discovery.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of this compound is critical for designing successful synthetic strategies.

Compound Properties
PropertyValueSource
Molecular Formula C₄H₇N₃S(Calculated)
Molecular Weight 129.18 g/mol (Calculated)
Appearance (Predicted) Off-white to yellow solid(Inference)
Key Structural Features 2-amino (amidine), 5-amino (enamine-like), 4-methyl(Chemical knowledge)
Chemical Structure and Reactivity

The key to harnessing the synthetic potential of this molecule lies in the electronic disparity between the two amino groups.

Caption: Structure and differential reactivity of this compound.

This inherent electronic bias allows for sequential or one-pot regioselective reactions. The more nucleophilic 5-amino group will typically react first with an electrophile, positioning the molecule for a subsequent intramolecular cyclization involving the 2-amino group. This principle is the foundation of the following protocol.

Application Protocol: Synthesis of 7-Amino-5-methyl-thiazolo[5,4-d]pyrimidines

This protocol details a robust method for constructing the thiazolo[5,4-d]pyrimidine core, a scaffold known to produce potent kinase inhibitors and receptor antagonists.[7] The reaction is a one-pot cyclocondensation with an orthoester, which serves as a one-carbon electrophile to form the pyrimidine ring.

Overall Reaction Scheme

The workflow involves the condensation of the diamine with an orthoester, followed by an ammonia source which forms the C7-amino group of the final product.

Caption: Workflow for thiazolo[5,4-d]pyrimidine synthesis.

Detailed Experimental Protocol

Objective: To synthesize a representative 7-amino-2,5-dimethylthiazolo[5,4-d]pyrimidine.

Materials:

  • This compound (1.0 eq, 129 mg, 1.0 mmol)

  • Trimethyl orthoacetate (1.2 eq, 144 mg, 1.2 mmol)

  • Ammonium acetate (5.0 eq, 385 mg, 5.0 mmol)

  • Anhydrous Ethanol (10 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (129 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (10 mL) to the flask and stir to dissolve the diamine.

  • Reagent Addition: Add trimethyl orthoacetate (1.2 eq, 1.2 mmol) followed by ammonium acetate (5.0 eq, 5.0 mmol) to the solution.

    • Causality Note: The orthoester acts as an activated carboxylic acid equivalent. It will react preferentially with the more nucleophilic 5-amino group. Ammonium acetate serves as both a catalyst and the source of nitrogen for the C7-amino group in the final product.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting diamine spot indicates reaction completion.

    • Self-Validation: A new, more polar spot corresponding to the product should appear. Staining with potassium permanganate can help visualize the product.

  • Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL). d. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. e. Collect the aqueous layer and extract two more times with ethyl acetate (2 x 20 mL). f. Combine the organic layers.

  • Workup - Washing and Drying: a. Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and inorganic salts. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) to afford the pure product.

Expected Outcome: A solid product, 7-amino-2,5-dimethylthiazolo[5,4-d]pyrimidine, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Bioactive Molecule Synthesis

The true power of this scaffold lies in its ability to generate diverse libraries of potential drug candidates. By varying the orthoester (or other electrophiles), the 2-position of the resulting thiazolo[5,4-d]pyrimidine can be easily modified to probe structure-activity relationships (SAR).

Example Derivatives and Potential Targets
R-Group at C2Synthesizing ReagentPotential Biological Target(s)Relevant Citation(s)
Methyl Trimethyl orthoacetateGeneral Kinase Scaffold[1][8]
Phenyl Trimethyl orthobenzoateAdenosine Receptors (A₁, A₂ₐ)[7]
Hydrogen Trimethyl orthoformatePurine Isostere for various enzymes[6]
Amino Cyanogen bromide / GuanidineCDK, Aurora Kinase Inhibitors(General kinase inhibitor design)

Conclusion

This compound is a high-potential building block for constructing complex, bioactive heterocycles. Its differential amine reactivity provides a predictable and powerful tool for the regioselective synthesis of fused ring systems like thiazolo[5,4-d]pyrimidines. The protocol described herein offers a reliable and adaptable method for accessing these valuable scaffolds, paving the way for the development of novel therapeutics, particularly in the highly competitive field of kinase inhibitor research.

References

Application Notes and Protocol: Selective N-acylation of 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-acylation of 4-Methylthiazole-2,5-diamine, a critical heterocyclic scaffold in medicinal chemistry. N-acylated aminothiazoles are integral to the structure of numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2][3] This guide details the underlying chemical principles, offers a robust and adaptable protocol for selective acylation, and provides insights into process optimization, troubleshooting, and product characterization. The protocols are designed for researchers in synthetic chemistry, drug discovery, and process development.

Introduction and Scientific Background

The 2-aminothiazole motif is a privileged scaffold in drug development, recognized for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] this compound presents a unique synthetic challenge and opportunity due to the presence of two distinct nucleophilic amino groups at the C2 and C5 positions. The selective functionalization of one amino group over the other is paramount for the synthesis of specific, biologically active molecules, such as intermediates for the tyrosine kinase inhibitor Dasatinib.[5][6]

The core of this protocol is the nucleophilic acyl substitution reaction. The lone pair of electrons on a nitrogen atom of the diamine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The primary challenge lies in controlling the regioselectivity—that is, directing the acyl group to either the C2-amino or C5-amino position—and the extent of the reaction to favor mono-acylation over di-acylation.

The reactivity of the two amino groups is not identical. The C2-amino group, being adjacent to the ring nitrogen and part of an amidine-like system (S-C=N-C-NH2), generally exhibits different electronic properties and nucleophilicity compared to the C5-amino group, which is attached to a standard double bond of the heterocyclic ring. Understanding and exploiting these subtle differences is key to a successful selective synthesis.

General Reaction Scheme and Mechanism

The N-acylation of this compound can lead to a mixture of products depending on the reaction conditions. The primary goal is often to synthesize the mono-acylated product with high regioselectivity.

Acylation_Reaction Diamine 4-Methylthiazole- 2,5-diamine MonoAcyl_C2 N5-Acyl Product (C5-acylated) Diamine->MonoAcyl_C2 + Acylating Agent + Base MonoAcyl_C5 N2-Acyl Product (C2-acylated) Diamine->MonoAcyl_C5 + Acylating Agent + Base DiAcyl N2,N5-Diacyl Product Diamine->DiAcyl + Acylating Agent + Base AcylatingAgent Acylating Agent (R-CO-X)

Caption: General N-acylation of this compound.

The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) which serves to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and can help to deprotonate the amine, increasing its nucleophilicity.

Detailed Experimental Protocol

This protocol provides a generalized method for the mono-acylation of this compound. Adjustments to stoichiometry and temperature are critical for achieving selectivity.

Materials and Reagents
  • Substrate: this compound

  • Acylating Agent: Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Base: Pyridine or Triethylamine (Et₃N), distilled

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) for use with anhydrides

  • Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath, standard glassware for extraction and filtration.

Step-by-Step Procedure

The following workflow diagram illustrates the key stages of the process.

Workflow Setup 1. Reaction Setup (Inert Atmosphere, 0°C) Addition 2. Reagent Addition (Slowly add Acyl Chloride) Setup->Addition Reaction 3. Reaction Monitoring (Stir at 0°C to RT, TLC) Addition->Reaction Workup 4. Aqueous Workup (Quench, Wash, Extract) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, IR) Purification->Characterization

Caption: Experimental workflow for N-acylation.

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add the base (e.g., Pyridine or Et₃N, 1.2 eq.). Cool the resulting solution to 0°C in an ice bath.

  • Acylating Agent Addition: Dissolve the acylating agent (1.0-1.1 eq. for mono-acylation) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring diamine solution over 15-30 minutes using a dropping funnel. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and minimize the formation of the di-acylated byproduct.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired mono-acylated product from any di-acylated byproduct and unreacted starting material.

Optimization and Control of Selectivity

Achieving high selectivity is the most critical aspect of this protocol. The following parameters can be adjusted to optimize the outcome.

ParameterRecommended SettingRationale & Effect on Selectivity
Stoichiometry 1.0 - 1.1 eq. of acylating agentPrimary control for mono- vs. di-acylation. Using a slight excess ensures full conversion of the limiting reagent, but >1.2 eq. will significantly increase di-acylation.
Temperature 0°C to Room TemperatureControls reaction rate and selectivity. Lower temperatures slow down the reaction, often enhancing the selectivity between the two non-equivalent amino groups by favoring the more nucleophilic site.
Acylating Agent Acyl Chloride > Acyl AnhydrideAcyl chlorides are more reactive. For less reactive diamines or to speed up the reaction, they are preferred. Anhydrides are less reactive and may offer better control, often requiring a catalyst like DMAP.
Solvent Aprotic (DCM, THF, Acetonitrile)The choice of solvent affects solubility and reaction kinetics. DCM is generally a good starting point due to its inertness and ease of removal.
Base Pyridine, Et₃N, DIPEAThe base neutralizes the acid byproduct. Pyridine can also act as a nucleophilic catalyst, potentially increasing the reaction rate. A non-nucleophilic, sterically hindered base like DIPEA may improve selectivity in some cases.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reagents (hydrolyzed acyl chloride).- Insufficiently anhydrous conditions.- Low reactivity of the diamine.- Use freshly opened or distilled reagents.- Ensure all glassware is oven-dried and the reaction is under an inert atmosphere.- Gently warm the reaction (e.g., to 40°C) or switch to a more reactive acylating agent.
Mixture of Products - Stoichiometry is too high.- Reaction temperature is too high.- Rapid addition of the acylating agent.- Reduce the equivalents of the acylating agent to 1.0.- Maintain the reaction at 0°C for a longer period.- Add the acylating agent solution very slowly.
Poor Regioselectivity - Similar nucleophilicity of C2 and C5 amines under the chosen conditions.- Experiment with different solvents and bases to alter the relative reactivity.- Consider a protecting group strategy if a specific isomer is required with high purity.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the final N-acylated product.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions. The product should have a different Rf value than the starting diamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. Key indicators include:

    • Appearance of a new amide N-H signal (broad singlet) in the ¹H NMR spectrum.

    • Shifts in the aromatic protons of the thiazole ring, particularly the proton adjacent to the newly acylated amino group.

    • Appearance of signals corresponding to the acyl group (e.g., a methyl singlet around 2.1 ppm for an acetyl group).

    • Appearance of a carbonyl carbon signal (~165-175 ppm) in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. Look for the [M+H]⁺ peak in ESI-MS.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group. Look for a strong C=O stretch around 1650-1680 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Methylthiazole-2,5-diamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 4-Methylthiazole-2,5-diamine, a key intermediate for preclinical drug development. The described three-step synthetic route is robust, scalable, and founded on well-established chemical transformations. This guide details laboratory-scale and scale-up protocols, process safety considerations, analytical quality control, and purification methods. The protocols are designed for researchers, scientists, and drug development professionals to ensure the consistent production of high-purity material suitable for preclinical toxicology and efficacy studies, adhering to the principles required for early-stage Active Pharmaceutical Ingredient (API) manufacturing.[1][2]

Introduction and Synthetic Strategy

This compound serves as a critical building block in the synthesis of various pharmacologically active molecules. The provision of a reliable, scalable, and well-documented synthetic process is paramount for advancing drug candidates through the preclinical pipeline. The quality and purity of such intermediates directly impact the integrity of toxicology studies and the overall development timeline.[1][2]

The selected synthetic strategy is a three-step sequence commencing with commercially available starting materials. This route was chosen for its operational simplicity, use of reliable and well-documented reactions, and amenability to scale-up.

The overall synthetic pathway is as follows:

  • Hantzsch Thiazole Synthesis: Formation of the 2-amino-4-methylthiazole core via the classic condensation of chloroacetone and thiourea.[3][4][5]

  • Electrophilic Nitration: Regioselective nitration at the C5 position of the thiazole ring, leveraging the activating effect of the C2-amino group.

  • Catalytic Hydrogenation: Reduction of the C5-nitro group to the corresponding primary amine to yield the final product.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Figure 1: Overall Synthetic Workflow"

Step 1: Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from the well-validated method published in Organic Syntheses.[3] The Hantzsch thiazole synthesis is a robust and high-yielding reaction for creating the thiazole core.[4][5][6][7]

Laboratory-Scale Protocol (Target: ~80 g)

Materials:

  • Thiourea: 76 g (1.0 mol)

  • Chloroacetone (stabilized): 92.5 g (1.0 mol, 80 mL)

  • Deionized Water: 200 mL

  • Sodium Hydroxide (pellets): 200 g

  • Diethyl Ether: 300 mL

Procedure:

  • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add thiourea (76 g) and water (200 mL).

  • Begin vigorous stirring to create a suspension.

  • Add chloroacetone (80 mL) dropwise from the dropping funnel over 30 minutes. An exotherm will be observed, and the thiourea will dissolve.

  • After the addition is complete, heat the resulting yellow solution to reflux and maintain for 2 hours.

  • Cool the reaction mixture in an ice bath to below 10 °C.

  • While stirring, slowly and portion-wise add sodium hydroxide pellets (200 g), ensuring the temperature does not exceed 25 °C. An upper oily layer of the product will separate.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the initial organic layer and the ether extracts. Dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield 2-amino-4-methylthiazole as a solid (m.p. 44-45 °C). Yield: 80–85 g (70–75%).

Scale-Up Considerations (Target: ~800 g)
  • Reactor: Use a 10 L jacketed glass reactor with a bottom outlet valve, overhead stirrer, and reflux condenser.

  • Exotherm Control: The initial condensation is exothermic. On a larger scale, the addition of chloroacetone must be carefully controlled via a dosing pump, and the reactor jacket temperature should be set to maintain the internal temperature below 40 °C. The subsequent neutralization with NaOH is highly exothermic and requires efficient cooling and slow addition to prevent overheating.

  • Work-up: For kilogram-scale work, diethyl ether is not ideal due to its volatility and flammability. Methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF) are safer alternatives for extraction.

  • Isolation: Isolation via distillation at this scale can be challenging. An alternative is to precipitate the product as a salt (e.g., hydrochloride) or to use the crude oil directly in the next step if purity is sufficient, which is often the case.

Step 2: Synthesis of 2-Amino-4-methyl-5-nitrothiazole

Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of byproducts.[8][9][10][11] The use of 2-aminothiazole as its bisulfite salt can improve safety and handling during nitration.[12]

Laboratory-Scale Protocol (Target: ~100 g)

Materials:

  • 2-Amino-4-methylthiazole: 114 g (1.0 mol)

  • Concentrated Sulfuric Acid (98%): 500 mL

  • Fuming Nitric Acid (90%): 50 mL (1.2 mol)

  • Ice

Procedure:

  • To a 2 L three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (500 mL).

  • Cool the acid to 0 °C in an ice-salt bath.

  • Slowly and portion-wise, add 2-amino-4-methylthiazole (114 g), ensuring the internal temperature does not rise above 10 °C. The substrate will dissolve to form the sulfate salt.

  • Once all the substrate is dissolved, cool the solution to -5 °C.

  • Add fuming nitric acid (50 mL) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature between -5 °C and 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Very slowly and carefully, pour the reaction mixture onto a large beaker containing crushed ice (approx. 2 kg) with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt, then filter the solid using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Dry the solid under vacuum at 50 °C to yield 2-amino-4-methyl-5-nitrothiazole. Yield: 135-145 g (85-91%).

Scale-Up Considerations (Target: ~1 kg)
  • Safety: This nitration is a high-risk reaction. A thorough process safety review (e.g., HAZOP) is mandatory before scale-up.[8] The potential for a runaway thermal event is significant.[9][13] The reaction should be conducted in a reactor with a high cooling capacity and an emergency quench system.

  • Reverse Addition: On a larger scale, it is safer to add the solution of the thiazole in sulfuric acid to the nitrating mixture (a pre-chilled mixture of nitric and sulfuric acids). This "reverse addition" ensures that the nitrating agent is never the limiting reagent, reducing the risk of accumulation of unreacted starting material.

  • Quench: The quench step is also highly exothermic. The acid mixture should be added slowly to a well-stirred, large volume of ice/water in a separate, cooled quench vessel.

  • Material Handling: Handling fuming nitric and concentrated sulfuric acid requires specialized personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[10]

Step 3: Synthesis of this compound

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[14][15] Careful control of hydrogen pressure and catalyst handling are critical for safety and success.[16]

Laboratory-Scale Protocol (Target: ~100 g)

Materials:

  • 2-Amino-4-methyl-5-nitrothiazole: 159 g (1.0 mol)

  • Palladium on Carbon (10% Pd/C, 50% wet): 16 g (10 wt% loading)

  • Ethanol or Ethyl Acetate: 1.5 L

  • Hydrogen (H₂) gas

Procedure:

  • To a 2 L hydrogenation vessel (Parr shaker or similar), add 2-amino-4-methyl-5-nitrothiazole (159 g) and ethanol (1.5 L).

  • Carefully add the 10% Pd/C catalyst (16 g) under a stream of nitrogen. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air.

  • Seal the vessel, purge with nitrogen three times, and then purge with hydrogen three times.

  • Pressurize the vessel with hydrogen to 50 psi (approx. 3.5 bar).

  • Begin vigorous stirring/shaking. The reaction is exothermic, and a slight temperature rise will be observed, along with hydrogen uptake.

  • Continue the reaction until hydrogen uptake ceases (typically 4-8 hours).

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Depressurize the vessel and purge three times with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Important: Never allow the catalyst-laden Celite pad to dry. Keep it wet with solvent until it can be safely quenched.

  • Rinse the filter pad with additional ethanol.

  • Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound. The product is often an oil or low-melting solid that is sensitive to air and light. Yield: ~120 g (93%).

Scale-Up Considerations (Target: ~1 kg)
  • Reactor: A dedicated high-pressure hydrogenator (autoclave) is required.

  • Catalyst Handling: Static electricity can ignite hydrogen atmospheres. Ensure all equipment is properly grounded. The catalyst should be charged as a slurry in the reaction solvent to minimize the risk of fire.

  • Heat Management: The hydrogenation is exothermic. The reactor's cooling system must be capable of maintaining the internal temperature within the desired range (e.g., 25-40 °C) to prevent side reactions.

  • Filtration: For large-scale catalyst removal, an enclosed filter (e.g., a Nutsche filter) is recommended to prevent operator exposure and minimize fire risk. The filtered catalyst must be kept wet and handled as hazardous waste.

  • Product Stability: The diamine product can be susceptible to oxidation. It should be handled under an inert atmosphere (nitrogen or argon) and stored in airtight, light-protected containers at low temperatures.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Figure 2: Process Flow for Scale-Up Hydrogenation"

Purification and Final Product Quality Control

For preclinical use, the final compound must meet stringent purity specifications.[2][17][18] The primary purification method for this compound is crystallization, often from a mixed solvent system.

Purification Protocol
  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).

  • If necessary, treat with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the carbon.

  • Add a co-solvent (anti-solvent), such as heptane or hexane, dropwise until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystallization.

  • Collect the purified solid by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at a temperature not exceeding 40 °C.

Analytical Characterization

The identity, purity, and quality of the final batch must be confirmed by a suite of analytical tests.[17][18]

TestMethodSpecificationTypical Result
Appearance VisualOff-white to light brown solidConforms
Identity ¹H NMR, ¹³C NMRSpectrum conforms to referenceConforms
Identity Mass Spectrometry[M+H]⁺ = 130.04m/z = 130.0
Purity HPLC (UV, 254 nm)≥ 98.0% (Area %)99.1%
Water Content Karl Fischer Titration≤ 0.5%0.2%
Residual Solvents GC-HSPer ICH Q3C LimitsComplies
Inorganic Impurities Sulfated Ash≤ 0.1%< 0.1%

Safety and Handling

  • General: All operations should be conducted in a well-ventilated fume hood by trained personnel. Standard PPE (safety glasses, lab coat, gloves) is required.

  • Chloroacetone: A lachrymator and toxic. Handle with care in a fume hood.

  • Acids/Bases: Concentrated sulfuric acid, fuming nitric acid, and sodium hydroxide are highly corrosive.[10] Use appropriate acid/base resistant PPE.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use in a dedicated area with appropriate safety controls and monitoring.[14][16]

  • Pd/C Catalyst: Pyrophoric when dry. Always handle wet and as a slurry. Do not allow it to come into contact with incompatible solvents or oxidizers.

References

derivatization of 4-Methylthiazole-2,5-diamine for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 4-Methylthiazole-2,5-diamine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Strategic Derivatization of this compound: A Scaffold for Exploring Structure-Activity Relationships

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to engage in multiple non-covalent interactions, its metabolic stability, and its synthetic tractability.[3][4] This guide focuses on a specific, highly functionalized starting material: this compound. The presence of two distinct, differentially reactive amino groups provides a unique opportunity for selective chemical modification, making it an excellent starting point for building compound libraries for structure-activity relationship (SAR) studies. This document provides the scientific rationale and detailed protocols for the strategic derivatization at the C2 and C5 amino positions to facilitate the exploration of chemical space around this versatile core.

Introduction: The Rationale for Modifying this compound

The core structure of this compound presents three primary vectors for chemical modification: the C2-amino group, the C5-amino group, and the C4-methyl group. The two amino groups are electronically distinct, which is the cornerstone of a selective derivatization strategy.

  • C5-Amino Group: This exocyclic amine is analogous to an aniline. It is more nucleophilic and serves as the primary site for initial, selective reactions such as acylation, sulfonylation, and reductive amination. Modifications at this position can explore interactions within a target's binding pocket, modulate solubility, and influence pharmacokinetic properties.

  • C2-Amino Group: This amine is part of a guanidine-like (amidine) system due to its connection to the thiazole ring nitrogen. Its nucleophilicity is significantly attenuated by resonance delocalization into the ring. Derivatization at this site typically requires more forcing conditions or a different set of reagents compared to the C5-amine. Modifications here can act as hydrogen bond donors/acceptors or be used to introduce larger substituents that probe different regions of a binding site.

  • C4-Methyl Group: While less commonly modified, this position can be a site for late-stage functionalization to fine-tune steric or metabolic properties.

A systematic SAR study would involve creating a matrix of compounds by varying substituents at the C5 and C2 positions independently and in combination, as illustrated by the workflow below.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation & Analysis Start This compound Selective_C5 Selective C5-Amine Derivatization (Protocol 1) Start->Selective_C5 C5_Library C5-Modified Library Selective_C5->C5_Library Protect_C5 Protect C5-Amine (Optional) Selective_C5->Protect_C5 If C2 modification is desired first Derivatize_C2 C2-Amine Derivatization (Protocol 2) C5_Library->Derivatize_C2 Orthogonal Derivatization Screening Biological Screening (e.g., Enzyme Assay) C5_Library->Screening Protect_C5->Derivatize_C2 Final_Library C2,C5-Disubstituted Library Derivatize_C2->Final_Library Deprotect Deprotect C5-Amine Derivatize_C2->Deprotect Final_Library->Screening C2_Library C2-Modified Library Deprotect->C2_Library C2_Library->Screening SAR_Analysis Analyze SAR Data (Table Generation) Screening->SAR_Analysis New_Hypothesis Generate New Hypothesis / Design Next-Gen Compounds SAR_Analysis->New_Hypothesis New_Hypothesis->Selective_C5 Iterate

Caption: Iterative workflow for SAR studies using this compound.

Experimental Protocols

General Notes on Safety and Handling: Thiazole derivatives and reagents such as acyl chlorides and sulfonyl chlorides should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Selective Derivatization of the C5-Amino Group

This protocol leverages the higher nucleophilicity of the C5-amine for selective acylation. The reaction is robust and accommodates a wide range of acyl chlorides and sulfonyl chlorides.

Rationale: Standard Schotten-Baumann or similar acylation conditions with a mild base will favor reaction at the more nucleophilic C5 position. The C2-amine's reactivity is sufficiently dampened to remain largely unreacted under these conditions, ensuring high selectivity.[5]

Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
This compound>95%CommercialStarting Material
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousCommercialReaction Solvent
Triethylamine (TEA) or PyridineReagent GradeCommercialMild, non-nucleophilic base
Acyl Chloride (e.g., Benzoyl chloride)>98%CommercialAcylating Agent
Sulfonyl Chloride (e.g., Tosyl chloride)>98%CommercialSulfonylating Agent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeN/AAqueous workup to neutralize acid
Brine (Saturated NaCl)ACS GradeN/AAqueous workup to remove water
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying agent
Silica Gel60 Å, 230-400 meshCommercialStationary phase for chromatography
Ethyl Acetate / HexanesHPLC GradeCommercialMobile phase for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or THF (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the cooled solution and stir for 5 minutes.

  • Reagent Addition: Add the desired acyl chloride or sulfonyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5 °C.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This step is critical to prevent over-reaction or incomplete conversion.

  • Quenching: Upon completion, carefully quench the reaction by adding water.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C5-derivatized product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of one of the -NH₂ proton signals and the appearance of a new amide -NH proton signal in the ¹H NMR spectrum are indicative of successful C5-acylation.

Protocol 2: Derivatization of the C2-Amino Group

Derivatization of the less reactive C2-amine often requires different strategies, such as using more reactive electrophiles or employing coupling reactions. One common approach involves a Buchwald-Hartwig or Ullmann-type coupling with aryl halides.[6]

Rationale: The C2-amino group, being part of an amidine system, is a poor nucleophile for standard acylations. However, it is suitable for metal-catalyzed cross-coupling reactions. This protocol describes a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.

Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
N-(2-amino-4-methylthiazol-5-yl)acetamideN/ASynthesizedStarting Material (C5 protected)
Aryl Bromide or Iodide>98%CommercialCoupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)>97%CommercialPalladium Pre-catalyst
Xantphos or similar phosphine ligand>98%CommercialLigand for Palladium
Sodium tert-butoxide (NaOtBu)>97%CommercialStrong, non-nucleophilic base
Toluene or DioxaneAnhydrousCommercialReaction Solvent
Diethyl Ether or MTBEACS GradeCommercialSolvent for workup
Celite®N/ACommercialFiltration aid

Step-by-Step Methodology:

  • C5 Protection (Prerequisite): Protect the C5-amine of this compound as an acetamide or other suitable protecting group using Protocol 1. This ensures selectivity for the C2 position.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine the C5-protected starting material (1.0 eq), the aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours. The disappearance of the starting material and the appearance of a new product with the expected mass are monitored.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute the mixture with diethyl ether or MTBE and filter through a pad of Celite® to remove palladium residues and salts.

  • Concentration: Rinse the pad with additional solvent and concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection (If required): If the final product requires a free C5-amine, the protecting group can be removed under appropriate acidic or basic conditions.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Synthesis_Scheme Start Start: This compound reagents1 R-COCl, TEA DCM, 0°C to RT (Protocol 1) C5_Product C5-Acylated Product reagents2 Ar-Br, Pd₂(dba)₃, Xantphos, NaOtBu Toluene, 100°C (Protocol 2) C2_Product C2-Arylated Product (C5-Protected) Final_Product Final C2,C5-Disubstituted Product reagents1->C5_Product reagents2->C2_Product

Caption: A simplified synthetic pathway for derivatization.

Data Interpretation for SAR Analysis

Once a library of derivatives is synthesized and characterized, they are subjected to biological screening. The resulting data, typically IC₅₀ or EC₅₀ values, are tabulated to elucidate the structure-activity relationship.

Hypothetical SAR Data Table

The following table illustrates how data from a screening campaign might be organized. Here, we assume the goal is to inhibit a target enzyme.

Compound IDR¹ (C5-Substituent)R² (C2-Substituent)Target IC₅₀ (µM)
1a -H-H>100
1b -C(O)Ph-H25.4
1c -C(O)-(4-F-Ph)-H10.1
1d -C(O)-(4-OMe-Ph)-H45.2
1e -SO₂-Ph-H18.9
2a -C(O)Ph-Ph5.6
2b -C(O)Ph-(4-pyridyl)1.2

Interpretation and Causality:

  • Baseline: The unsubstituted core (1a ) is inactive, confirming the necessity of derivatization.

  • C5-Amide SAR: Introducing a benzoyl group at C5 (1b ) confers moderate activity. Adding an electron-withdrawing fluorine (1c ) improves potency, suggesting a potential hydrogen bond or favorable electrostatic interaction.[7] Conversely, an electron-donating methoxy group (1d ) is detrimental, possibly due to steric clash or unfavorable electronics.

  • C2-Aryl SAR: Adding a phenyl group at the C2-amine position (2a ) significantly boosts potency compared to 1b . This indicates the presence of a beneficial hydrophobic pocket that the C2-substituent can occupy.

  • Synergy and Optimization: Replacing the C2-phenyl with a 4-pyridyl group (2b ) leads to a substantial increase in potency. The pyridine nitrogen may be acting as a hydrogen bond acceptor, a common strategy for enhancing ligand-target interactions.[6] This derivative represents a promising lead for further optimization.

Conclusion

This compound is a highly valuable scaffold for medicinal chemistry and SAR studies. The differential reactivity of its two amino groups allows for controlled, selective, and diverse derivatization. By systematically modifying the C5 and C2 positions using the protocols outlined in this guide, researchers can efficiently generate compound libraries to probe target interactions, optimize potency and selectivity, and ultimately accelerate the drug discovery process. The key to success lies in the iterative cycle of rational design, robust synthesis, careful characterization, and insightful analysis of biological data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methylthiazole-2,5-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Given that a direct, high-yield, one-pot synthesis for this specific diamine is not prominently described in standard literature, this document provides a robust, logically-derived, multi-step synthetic strategy. We will address common challenges, provide detailed troubleshooting in a question-and-answer format, and explain the chemical principles behind our recommendations to empower you to optimize your experimental outcomes.

Proposed Synthetic Workflow

Our recommended approach is a three-step synthesis starting from readily available materials. This strategy offers reliable control at each stage and leverages well-established, high-yielding transformations common in heterocyclic chemistry.

Synthetic_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Nitro Group Reduction A Chloroacetone + Thiourea B 2-Amino-4-methylthiazole A->B Reflux C 2-Amino-4-methyl-5-nitrothiazole B->C HNO₃ / H₂SO₄ D This compound C->D SnCl₂ / HCl or H₂/Pd-C

Caption: Proposed three-step synthesis of this compound.

Part 1: Frequently Asked Questions (FAQs) - The Synthetic Strategy
Q1: Why is a multi-step synthesis proposed instead of a direct method?

A1: The direct synthesis of a 2,5-diaminothiazole is challenging due to the directing effects of the amino group in the foundational Hantzsch synthesis. The initial 2-amino group is a powerful activating, ortho-, para-director in the context of aromatic rings. In the thiazole ring system, it strongly activates the C5 position for electrophilic attack.[1] A one-pot approach would likely lead to a mixture of products and significant polymerization. A controlled, stepwise approach ensures high regioselectivity and purity. First, we form the stable 2-amino-4-methylthiazole core.[2][3] We then introduce a nitro group at the activated C5 position, which is a reliable precursor to the second amine.[4][5]

Q2: What is the most critical step in this synthesis, and why?

A2: Step 2, the electrophilic nitration, is the most critical. The 2-aminothiazole ring is highly activated and can be sensitive to the harsh, oxidative conditions of nitration.[1] Over-nitration, side-reactions, or even decomposition of the starting material are significant risks. Therefore, precise control of temperature and the rate of addition of the nitrating agent is paramount to achieving a good yield of the desired 2-amino-4-methyl-5-nitrothiazole intermediate.[4][6]

Q3: Are there alternative routes to introduce the second amino group?

A3: Yes, several alternatives exist, though they may present different challenges.

  • Halogenation followed by Nucleophilic Substitution: One could brominate the C5 position and then attempt a nucleophilic aromatic substitution (SNAr) with an amine source like ammonia or a protected amine equivalent.[7] This can be effective but may require high temperatures or copper catalysis.

  • Sandmeyer-type Reaction: While typically used to replace an amino group, modified Sandmeyer reactions can introduce other functionalities.[8][9] However, building the diamine this way would be less direct.

  • Chichibabin Amination: This reaction uses sodium amide to directly aminate a heterocyclic ring.[10][11] While powerful for pyridines, its application to electron-rich thiazoles is less common and can result in low yields or require harsh conditions.[12]

For reliability and yield, the nitration-reduction pathway remains our primary recommendation.

Part 2: Detailed Experimental Protocols
Protocol 2.1: Step 1 - Synthesis of 2-Amino-4-methylthiazole (Hantzsch Reaction)

This protocol is adapted from the classic Hantzsch synthesis, a robust method for forming the thiazole ring.[13][14]

  • Reagent Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (76 g, 1.0 mol) in 200 mL of ethanol.

  • Addition of Haloketone: Begin stirring the suspension. Slowly add chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will gradually dissolve.

  • Reaction: After the addition is complete, heat the resulting yellow solution to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will cause the product to precipitate.

  • Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2-amino-4-methylthiazole.

Protocol 2.2: Step 2 - Synthesis of 2-Amino-4-methyl-5-nitrothiazole

This procedure requires careful temperature control. It is based on established methods for the nitration of 2-aminothiazole.[4][5]

  • Acid Mixture Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (100 mL). Cool the flask to 0°C in an ice-salt bath.

  • Substrate Addition: Once the acid is cold, slowly add the 2-amino-4-methylthiazole (22.8 g, 0.2 mol) in small portions, ensuring the temperature does not rise above 5°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (25 mL), pre-cooled to 0°C. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0°C and 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 500 g). A yellow solid will precipitate.

  • Isolation: Filter the precipitate, wash it extensively with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield 2-amino-4-methyl-5-nitrothiazole.

Protocol 2.3: Step 3 - Synthesis of this compound

This is a standard reduction of an aromatic nitro group. The tin(II) chloride method is often effective and avoids the need for high-pressure hydrogenation equipment.

  • Reagent Setup: In a 1 L round-bottom flask, suspend the 2-amino-4-methyl-5-nitrothiazole (15.9 g, 0.1 mol) in 200 mL of concentrated hydrochloric acid.

  • Reductant Addition: Cool the suspension in an ice bath. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (113 g, 0.5 mol) in 100 mL of concentrated hydrochloric acid in portions, keeping the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. The yellow solid should dissolve, indicating the reaction is proceeding.

  • Workup: Cool the reaction mixture to room temperature. Place it in an ice bath and carefully neutralize by slowly adding a 50% (w/v) sodium hydroxide solution until the pH is >10. The tin salts will precipitate as tin hydroxide.

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate or dichloromethane (3 x 200 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude product may require purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final this compound. Note: The final diamine product may be sensitive to air and light; handle under an inert atmosphere (e.g., nitrogen or argon) and store in a dark, cool place.

Part 3: Troubleshooting Guide
Step 1: Hantzsch Synthesis (Low Yield or Impurities)
  • Q: My yield of 2-amino-4-methylthiazole is very low (<50%). What went wrong?

    • A: Incomplete Reaction: Ensure the reflux time was sufficient. Monitor by TLC until the starting chloroacetone spot has disappeared.

    • A: pH of Workup: The product is an amine and can be soluble in acidic water. Ensure you basify the solution to at least pH 8-9 during workup to precipitate the product fully. Over-basification should be avoided as it can promote side reactions.

    • A: Reagent Quality: Chloroacetone can degrade over time. Using freshly distilled chloroacetone is recommended for best results.

  • Q: I see multiple spots on my TLC plate after the reaction.

    • A: Side Reactions: Overheating or extended reaction times can lead to side products. Stick to the recommended 2-3 hour reflux time. A solvent-free approach, heating the neat reagents, can sometimes proceed faster and cleaner, but requires careful temperature control to avoid charring.[3][14] If acidic conditions are used, there is a possibility of forming the isomeric 2-imino-2,3-dihydrothiazole.[15] Neutral or slightly basic conditions favor the desired 2-aminothiazole.

Step 2: Nitration (Decomposition or No Reaction)
  • Q: My reaction mixture turned dark brown/black, and I isolated only tar.

    • A: Temperature Control Failure: This is the most common cause of failure. The reaction is highly exothermic. If the temperature rises above 10°C, the activated thiazole ring will rapidly decompose or polymerize. Maintain strict temperature control (0-5°C) throughout the addition of the nitrating mixture.[4]

    • A: Nitrating Agent Addition: Adding the nitric acid/sulfuric acid mixture too quickly will create localized "hot spots," leading to decomposition. A slow, dropwise addition over at least one hour is critical.

  • Q: My starting material was recovered unchanged.

    • A: Insufficiently Strong Nitrating Agent: Ensure you are using concentrated (fuming) acids. If the reaction still does not proceed, a slightly elevated temperature (e.g., 10°C) can be attempted, but with extreme caution.

    • A: Protonation: In strong acid, the 2-amino group is protonated, which deactivates the ring. However, there is an equilibrium that allows for nitration to occur. The conditions provided are standard and should be effective.

Step 3: Reduction (Incomplete Reaction or Purification Issues)
  • Q: The yellow color of the nitro compound persists even after hours of reflux.

    • A: Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of SnCl₂ (at least 5 equivalents). The tin(II) is consumed in the reaction, and an excess is needed to drive it to completion.

    • A: Alternative Reductant: If the SnCl₂/HCl method is problematic, catalytic hydrogenation (H₂, Pd/C in ethanol or ethyl acetate) is an excellent, clean alternative, though it requires specialized equipment.

  • Q: I have a stable emulsion during the extractive workup.

    • A: Tin Hydroxide Precipitation: The gelatinous tin hydroxide precipitate can cause emulsions. Adding more water or brine and filtering the entire mixture through a pad of Celite® before extraction can help break the emulsion and remove the solids.

  • Q: My final product degrades quickly after isolation.

    • A: Air Sensitivity: Aromatic diamines are notoriously prone to oxidation, often turning dark upon exposure to air. Once the solvent is removed, immediately place the product under an inert atmosphere (nitrogen or argon). For long-term storage, keep it in a freezer in a sealed vial under inert gas.

Troubleshooting Flowchart

Troubleshooting_Yield Start Low Final Yield of Diamine CheckStep3 Analyze Step 3 (Reduction) Purity/Yield Start->CheckStep3 Step3_OK Reduction OK CheckStep3->Step3_OK High Step3_Bad Incomplete Reduction or Product Degradation CheckStep3->Step3_Bad Low CheckStep2 Analyze Step 2 (Nitration) Purity/Yield Step2_OK Nitration OK CheckStep2->Step2_OK High Step2_Bad Low Yield or Decomposition in Nitration CheckStep2->Step2_Bad Low CheckStep1 Analyze Step 1 (Hantzsch) Purity/Yield Step1_OK Hantzsch OK CheckStep1->Step1_OK High Step1_Bad Low Yield or Impure 2-Amino-4-methylthiazole CheckStep1->Step1_Bad Low Step3_OK->CheckStep2 Step2_OK->CheckStep1 Sol3 Increase SnCl₂ equivalents. Use inert atmosphere for workup. Consider H₂/Pd-C. Step3_Bad->Sol3 Sol2 Verify T < 5°C. Slow addition of nitrating mix. Check acid concentration. Step2_Bad->Sol2 Sol1 Check reagent purity. Ensure pH > 8 at workup. Verify reflux time. Step1_Bad->Sol1

Caption: Decision tree for troubleshooting low yield issues.

Summary of Optimized Reaction Conditions
StepReaction NameKey ReagentsSolventTemperatureTypical YieldReference(s)
1Hantzsch SynthesisChloroacetone, ThioureaEthanolReflux (~78°C)70-85%[2][3]
2NitrationHNO₃, H₂SO₄H₂SO₄0-5°C60-80%[4][6]
3ReductionSnCl₂·2H₂O, HClHCl (aq)Reflux (~100°C)75-90%(Standard Method)

References

Technical Support Center: Troubleshooting Side Reactions in 2,5-Diaminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,5-diaminothiazoles. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common side reactions. By anticipating and addressing these challenges, you can improve yield, purity, and the overall efficiency of your synthetic workflow.

Part 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses high-level questions to establish a baseline understanding of 2,5-diaminothiazole synthesis.

Q1: What are the primary synthetic routes to 2,5-diaminothiazoles and which is most common?

The most prevalent and historically significant method is the Hantzsch thiazole synthesis and its variations.[1][2] This reaction typically involves the condensation of a thiourea or a substituted thiourea with an α-halocarbonyl compound.[3] For 2,5-diaminothiazoles specifically, a common starting material is a halogenated derivative of an N-acyl-α-amino acid or a related synthon. Another approach involves the reaction of cyanamide with a source of sulfur and a suitable carbonyl compound.[1] The Hantzsch method remains popular due to the wide availability of starting materials.

Q2: Why is this particular synthesis prone to side reactions?

The synthesis involves highly reactive intermediates and multiple competing reaction pathways. Key factors include:

  • Ambident Nucleophiles: Thiourea and its derivatives can act as nucleophiles through either the sulfur or nitrogen atoms, although sulfur is significantly more nucleophilic. However, under certain conditions, N-alkylation can lead to byproducts.

  • Reactive Intermediates: The initial adduct formed between the thiourea and the α-halocarbonyl is susceptible to various intramolecular cyclization and rearrangement pathways.

  • Product Instability: The 2,5-diaminothiazole core itself can be unstable under the very conditions used for its synthesis (e.g., heat, acid, or base), leading to degradation or rearrangement.[4]

Q3: What are the immediate visual or analytical signs of a problematic reaction?

Early indicators that your synthesis is not proceeding cleanly include:

  • Unexpected Color Change: Significant darkening or deviation from the expected reaction color can indicate polymerization or degradation.

  • Formation of Insoluble Material: While the product may precipitate, the formation of intractable tars or amorphous solids often points to polymeric side products.

  • Complex TLC Analysis: A thin-layer chromatography plate showing multiple spots of similar polarity, streaking, or spots that change upon standing suggests a mixture of isomers or degradation products, which can complicate purification.[5]

Part 2: Troubleshooting Guide: Specific Side Reactions & Solutions

This core section provides detailed, cause-and-effect troubleshooting for specific issues encountered during synthesis.

Problem 1: Formation of 2-Thiohydantoin Impurities

Q: My final product shows a significant impurity with a mass consistent with hydrolysis or rearrangement. Mass spectrometry and NMR suggest the formation of a 2-thiohydantoin. What is happening and how can I prevent it?

A: This is one of the most common side reactions, resulting from the inherent instability of the 2,5-diaminothiazole ring under certain conditions.

  • Causality (The "Why"): The 2,5-diaminothiazole, particularly when carrying an acyl group at the 5-amino position, is susceptible to acid- or heat-catalyzed intramolecular cyclization followed by hydrolysis.[4] The exocyclic amine at the C5 position can act as a nucleophile, attacking the carbonyl of the C2-amino group's protecting group or a nearby ester, leading to a bicyclic intermediate that subsequently rearranges and hydrolyzes to the more stable 2-thiohydantoin ring system.

  • Preventative Measures & Solutions:

    • Strict pH Control: Avoid strongly acidic conditions during both the reaction and the workup. If an acid catalyst is necessary, use the minimum effective amount and consider a milder acid. Neutralize the reaction mixture carefully with a weak base like sodium bicarbonate.

    • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating, as this accelerates the rearrangement. Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Mild Workup Conditions: Quench the reaction in cold water or buffer. When extracting, use a gentle aqueous wash (e.g., saturated NaHCO₃ solution) instead of strong acids or bases.

    • Rapid Purification: Do not let the crude product sit for extended periods. Proceed with purification (e.g., column chromatography or recrystallization) promptly after workup.

G start 2,5-Diaminothiazole Derivative intermediate Intramolecular Cyclization Intermediate start->intermediate H+ or Δ (Acid/Heat) product 2-Thiohydantoin (Stable Side Product) intermediate->product Hydrolysis/ Rearrangement

Problem 2: Isomeric Impurities and Thiadiazine Formation

Q: I've isolated my product, but characterization reveals a mixture of isomers or a significant amount of a 1,3,4-thiadiazine derivative instead of the expected thiazole.

A: This issue arises from competing cyclization pathways, often dictated by the choice of reagents and reaction conditions.

  • Causality (The "Why"): When using thiosemicarbazide instead of thiourea as a starting material, the resulting intermediate has multiple nucleophilic sites that can participate in the cyclization step. While the desired pathway involves the sulfur atom attacking the carbonyl carbon to form the thiazole ring, a competing reaction can occur where a nitrogen atom of the hydrazine moiety attacks, leading to the formation of a six-membered 2-amino-6H-1,3,4-thiadiazine ring.[6] This is particularly prevalent when the reaction is run at higher temperatures or for extended periods.

  • Preventative Measures & Solutions:

    • Reagent Selection: If the 2-hydrazino functionality is not essential, using thiourea or a simple N-substituted thiourea is the most straightforward way to avoid this side reaction.

    • Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the kinetically preferred pathway, which often leads to the thiazole. Running the reaction at room temperature or even 0 °C, if feasible, can significantly improve selectivity.

    • Solvent Choice: The polarity of the solvent can influence which cyclization pathway is favored. Experiment with a range of solvents (e.g., ethanol, isopropanol, DMF) to find the optimal conditions for your specific substrates.[6]

G cluster_paths start α-Haloketone + Thiosemicarbazide intermediate Acyclic Intermediate start->intermediate path1 path1 intermediate->path1 Lower Temp. (Kinetic Control) path2 path2 intermediate->path2 Higher Temp. (Thermodynamic Control) product1 2-Hydrazinothiazole Derivative path1->product1 product2 1,3,4-Thiadiazine Derivative path2->product2

Problem 3: Low Yield and Difficult Purification

Q: My reaction yield is consistently low, and column chromatography is failing to separate the product from a major byproduct of very similar polarity.

A: This is a classic challenge in heterocyclic chemistry, often stemming from impure starting materials or suboptimal reaction conditions leading to structurally similar byproducts.

  • Causality (The "Why"):

    • Starting Material Purity: α-haloketones can be unstable and may decompose or self-condense. Thioureas can contain impurities. Using impure starting materials is a primary cause of low yields and complex product mixtures.[5]

    • Suboptimal Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to a mixture of partially reacted intermediates, starting materials, and the desired product, all of which may have similar polarities.[7]

    • Racemization: If your starting materials are chiral, harsh reaction conditions (e.g., strong acid/base, high heat) can cause racemization at the α-carbon, leading to diastereomeric products that are notoriously difficult to separate.[8]

  • Preventative Measures & Solutions:

    • Verify Starting Material Quality: Use freshly purchased or purified starting materials. α-haloketones can be checked by ¹H NMR for purity before use.

    • Systematic Optimization: Create a small experimental design (DoE) to screen reaction parameters. A table summarizing the effects of these changes is crucial for rational optimization.

    • Alternative Purification Strategies:

      • Recrystallization: If the product is crystalline, this is often the best method for removing small amounts of similarly-polar impurities.

      • Acid/Base Extraction: The basic amino groups on the thiazole ring allow for purification via salt formation. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer as a salt. Wash the aqueous layer with an organic solvent to remove non-basic impurities, then neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract the purified product back into an organic solvent.[9]

      • Preparative TLC/HPLC: For high-value materials or particularly difficult separations, preparative chromatography may be necessary.

G cluster_purification Purification Options start Low Yield or Impure Product? check_sm 1. Check Starting Material Purity (NMR, LCMS) start->check_sm Always Start Here check_tlc 2. Analyze Reaction Mixture by TLC/LCMS check_sm->check_tlc If SMs are pure optimize 3. Optimize Conditions (Temp, Solvent, Time) check_tlc->optimize If multiple products purify 4. Choose Purification Strategy optimize->purify After optimization col Column Chromatography purify->col recryst Recrystallization purify->recryst acid_base Acid/Base Extraction purify->acid_base

Part 3: Optimized Experimental Protocol

This protocol for a Hantzsch-type synthesis is designed to minimize common side reactions.

Synthesis of a Model 2-Amino-5-acylaminothiazole

  • Reagent Preparation:

    • Ensure the α-chloro-N-acylamino ketone (1.0 equiv) is pure and dry.

    • Use high-purity thiourea (1.1 equiv).

    • Use anhydrous ethanol as the solvent.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-chloro-N-acylamino ketone in anhydrous ethanol (approx. 0.1 M concentration).

    • Add the thiourea to the solution in one portion at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (typically around 70-80 °C). Note: Avoid aggressive heating to minimize degradation.[3]

    • Monitor the reaction progress by TLC (e.g., using a 50:50 ethyl acetate:hexane eluent) every hour. The reaction is typically complete within 3-5 hours when the starting ketone spot is no longer visible. Do not let the reaction run overnight without monitoring , as prolonged heating can increase thiohydantoin formation.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. If a precipitate has formed, cool further in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. Add the resulting slurry to cold water and stir for 30 minutes to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Purification:

    • If TLC indicates impurities, the crude product can be purified by flash column chromatography on silica gel using a gradient elution (e.g., 20% to 60% ethyl acetate in hexanes).

    • Alternatively, for crystalline products, recrystallization from ethanol or isopropanol is often effective.

Part 4: Data Summary Table

This table summarizes the impact of key variables on the reaction outcome.

ParameterSettingExpected Outcome on Main ProductPotential Side Reaction Favored
Temperature Low (e.g., 50 °C)Slower reaction, higher selectivity-
High (e.g., >90 °C)Faster reaction, lower yieldThiohydantoin formation, polymerization
Reaction Time Optimal (TLC monitored)Maximized yield and purity-
ExcessiveDecreased yieldProduct degradation, rearrangement
pH Neutral / Weakly BasicStable product-
Strongly Acidic-Thiohydantoin formation via hydrolysis[4]
Solvent Aprotic (e.g., Dioxane)May improve selectivity-
Protic (e.g., Ethanol)Good solubility, standard choiceCan participate in hydrolysis if acidic

References

preventing oxidation of 4-Methylthiazole-2,5-diamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for 4-Methylthiazole-2,5-diamine. This document serves as a centralized resource for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. This compound is a highly reactive aromatic diamine, prized for its role in the synthesis of novel pharmaceutical compounds and functional materials. However, its electron-rich amino groups on the thiazole ring render it highly susceptible to oxidative degradation, which can compromise experimental outcomes, introduce impurities, and impact product yields.

This guide provides a structured, in-depth approach to understanding and preventing oxidation through a series of frequently asked questions, troubleshooting protocols, and best practices for storage and handling.

FAQs: Understanding the Oxidation Challenge

This section addresses the fundamental principles behind the instability of this compound and the consequences of its degradation.

Q1: What is this compound and why is it prone to oxidation?

Answer: this compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and two amine (-NH2) functional groups. The primary cause of its instability is the presence of two electron-donating aromatic amine groups. These groups increase the electron density of the thiazole ring, making the molecule highly susceptible to attack by atmospheric oxygen and other oxidizing agents. The oxidation process typically involves the formation of colored radical intermediates and, ultimately, complex polymeric or quinone-imine-like structures, rendering the compound impure and unsuitable for most synthetic applications.[1]

Q2: What are the visible signs of oxidation in a sample of this compound?

Answer: The most common and immediate indicator of oxidation is a distinct color change. A pure, fresh sample of this compound should be a light-colored, often off-white to pale yellow, crystalline solid. Upon exposure to air, the sample will progressively darken, turning tan, brown, and eventually dark brown or black. This discoloration is due to the formation of highly conjugated oxidation products. Other signs may include a change in texture, clumping of the solid due to moisture absorption, and a noticeable decrease in solubility in common organic solvents.

Q3: What are the consequences of using an oxidized sample in my research?

Answer: Using an oxidized sample can have severe negative consequences for your experiments:

  • Inaccurate Stoichiometry: The presence of impurities means the actual concentration of the active diamine is lower than weighed, leading to incorrect molar ratios and potentially incomplete reactions.

  • Side Reactions: Oxidized byproducts can react with other reagents in your workflow, leading to the formation of unexpected and difficult-to-separate impurities.

  • Lower Yields: Reduced availability of the starting material directly translates to lower yields of your target molecule.

  • Compromised Product Purity: Contaminants from the oxidized starting material can carry through the synthesis, complicating purification steps and potentially invalidating biological or material science data.

  • Failed Reactions: In sensitive reactions, the impurities may inhibit or poison catalysts, leading to complete reaction failure.

Q4: How does light and temperature affect the stability of this compound?

Answer: Both light and temperature can accelerate the oxidation process.

  • Light: UV radiation can provide the activation energy needed to initiate the formation of free radicals, which are key intermediates in the oxidation chain reaction.[2] Therefore, storing the compound in amber or opaque containers is crucial.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[3][4] For this reason, storing the compound at reduced temperatures is a standard recommendation.

Troubleshooting Guide: Proactive Prevention & Best Practices

This section provides actionable guidance on how to properly store and handle this compound to prevent oxidation from occurring.

Q5: What are the ideal long-term storage conditions for this compound?

Answer: To maximize the shelf-life and maintain the purity of this compound, a multi-faceted approach to storage is required. The ideal conditions are summarized in the table below.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air and provides an excellent protective blanket.[5]
Temperature ≤ 4°C (Refrigerated)Reduces the rate of chemical degradation. For highly sensitive applications, storage at -20°C (Freezer) is preferred.[3]
Light Amber Glass Vial or Opaque ContainerPrevents photo-oxidation initiated by UV light.[2]
Moisture Tightly Sealed ContainerAromatic amines can be hygroscopic; moisture can facilitate certain degradation pathways.[3]
Q6: My lab doesn't have a glovebox. How can I handle this compound to minimize air exposure?

Answer: While a glovebox provides the most secure inert environment, you can effectively handle air-sensitive solids using Schlenk line techniques or by creating a temporary inert atmosphere in a glove bag.[2][6] If these are unavailable, the following "gas-purged vial" method is a practical alternative for weighing and dispensing.

G cluster_0 Inert Gas Handling Workflow A Obtain Stock Bottle (e.g., Sure/Seal™) B Prepare Destination Vial (Septum-capped) C Purge Vial with Inert Gas D Weigh Vial (Tare) E Quickly Transfer Solid F Reweigh Vial G Re-Purge and Seal Vial H Store Properly

See Protocol 1 for a detailed step-by-step guide on this technique. The key is to work efficiently to minimize the time the solid is directly exposed to the atmosphere.

Q7: Should I use an antioxidant or stabilizer in the storage container?

Answer: For solid-state storage, adding an antioxidant is generally not recommended as it introduces a new impurity into your starting material. The primary and most effective method of preservation is the strict exclusion of oxygen.[5][7][8] In some specialized cases where the amine is stored in solution, certain stabilizers like hindered phenols or other radical scavengers might be considered, but their compatibility and potential interference with downstream chemistry must be thoroughly evaluated.[9][10]

Q8: Is it better to store the compound in one large bottle or in smaller aliquots?

Answer: It is highly recommended to aliquot the compound into smaller, single-use quantities upon receiving a new batch. Every time the main stock bottle is opened, it is exposed to atmospheric oxygen and moisture, accelerating degradation. By preparing multiple smaller vials under an inert atmosphere, you protect the integrity of the bulk material for future experiments.[8] See Protocol 2 for a guide on repackaging and aliquoting.

Troubleshooting Guide: Diagnosis and Remediation

This section helps you assess the quality of your existing material and provides options if oxidation is suspected.

Q9: I suspect my sample of this compound is oxidized. How can I confirm its purity?

Answer: Visual inspection (darkening color) is a strong indicator, but for quantitative assessment, analytical techniques are necessary.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A pure sample will show a single major peak. Oxidized samples will display multiple smaller peaks corresponding to degradation products, often eluting at different retention times.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities. While the spectra of degradation products can be complex, you may observe broadening of aromatic signals or the appearance of new, unidentifiable peaks. A decrease in the integration of the amine protons relative to the methyl or thiazole protons can also indicate degradation.

  • Thin-Layer Chromatography (TLC): A quick and easy qualitative check. A pure sample should show a single spot. Oxidized material will often show a streak or multiple spots, indicating the presence of various impurities.

Q10: Can I purify a partially oxidized sample?

Answer: Purification is possible but can be challenging and may result in significant material loss.

  • Column Chromatography: This is often the most effective method. Since the oxidation products are typically more polar than the parent diamine, silica gel chromatography can be used for separation.[12][13] A solvent system of increasing polarity (e.g., a hexane/ethyl acetate gradient) is a good starting point.

  • Recrystallization: This may work if there is a single major impurity and a suitable solvent system can be found where the diamine has significantly different solubility from its oxidized counterparts. This is often less effective than chromatography due to the complex mixture of byproducts.

It is crucial to perform any purification under an inert atmosphere to prevent further oxidation during the process.

G cluster_0 Troubleshooting Oxidized Sample A Suspect Oxidation? (e.g., Dark Color) B Confirm with Analytical Method (HPLC, TLC, NMR) C Is Purity Acceptable? D Proceed with Experiment E Attempt Purification (e.g., Chromatography) F Re-analyze Purity G Is Purity Now Acceptable? H Discard and Procure New Material

Experimental Protocols

Protocol 1: Weighing and Dispensing Using the Gas-Purged Vial Technique

This protocol describes how to handle the solid compound with minimal air exposure when a glovebox is not available.

  • Preparation: Obtain a clean, dry glass vial with a septum-lined screw cap.

  • Inert Gas Purge: Pierce the septum with two needles. Connect one needle to a source of inert gas (Argon or Nitrogen) for inflow. The second needle serves as an outlet.

  • Flushing: Gently flush the vial with the inert gas for 2-3 minutes to displace all the air.

  • Tare: Remove the needles and immediately weigh the sealed, purged vial on an analytical balance.

  • Transfer: Briefly remove the cap from the stock bottle and your tared vial. Using a clean spatula, quickly transfer an approximate amount of this compound into the tared vial. Immediately reseal both containers. Minimize this transfer time to less than 15-20 seconds.

  • Reweigh: Weigh the sealed vial containing the solid to determine the exact mass transferred.

  • Final Purge: Re-pierce the septum with two needles and flush with inert gas for another 1-2 minutes to remove any air that entered during the transfer.

  • Storage: Remove the needles, reinforce the seal with paraffin film, and store the vial under the recommended conditions (refrigerated, protected from light).

Protocol 2: Aliquoting Bulk Material for Long-Term Storage

This protocol is best performed in a glovebox but can be adapted using the principles from Protocol 1.

  • Preparation: Inside an inert atmosphere glovebox, arrange the main stock bottle and several smaller, pre-labeled amber glass vials with septum caps.

  • Distribution: Carefully open the stock bottle and distribute the desired amount of this compound into each of the smaller vials.

  • Sealing: Securely cap each vial. Once all aliquots are prepared, close the main stock bottle.

  • Removal from Glovebox: If using a glovebox, remove the sealed vials.

  • Final Seal and Storage: For extra protection, wrap the cap and neck of each vial with paraffin film. Place the aliquots in a secondary container and store at ≤ 4°C, protected from light. Update your chemical inventory to reflect the new aliquots.

References

troubleshooting low conversion rates in 4-Methylthiazole-2,5-diamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving 4-Methylthiazole-2,5-diamine. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, in-lab application. Low conversion rates are a frequent and frustrating issue in drug discovery and material science, often stemming from the unique and nuanced reactivity of the starting materials. This guide is structured to provide not just solutions, but a foundational understanding of the causality behind common experimental challenges. We will explore the reactivity of this specific diamine, troubleshoot common failure points in a direct question-and-answer format, and provide validated protocols to enhance your experimental success.

Section 1: Understanding the Core Reactivity of this compound

Before troubleshooting, it is critical to understand the electronic landscape of your starting material. This compound possesses two distinct amino groups, and their reactivity is not equivalent.

  • The C2-Amine (-NH₂ at position 2): This group exhibits guanidine-like character due to its position between the ring sulfur (S1) and nitrogen (N3). The lone pair on this exocyclic nitrogen is delocalized into the heterocyclic ring, which significantly reduces its nucleophilicity compared to a typical arylamine.[1][2]

  • The C5-Amine (-NH₂ at position 5): This group is adjacent to a carbon atom and behaves more like a traditional enamine or aniline. Its lone pair is also influenced by the ring's aromatic system but is generally more available for nucleophilic attack than the C2-amine.

This inherent electronic difference is the primary reason for challenges in achieving selective and high-yield reactions. Most electrophilic reagents will preferentially react at the C5-amine. Attempts to force a reaction at the C2-amine often require harsher conditions, which can lead to decomposition or the formation of intractable byproducts.

Section 2: Troubleshooting Guide for Low Conversion Rates

This section addresses the most common issues encountered during reactions with this compound in a direct question-and-answer format.

Q1: My acylation reaction with an acid chloride is showing less than 50% conversion, and my starting material remains. What are the most likely causes?

This is the most frequently reported issue. A low conversion rate in acylation points to several potential root causes, ranging from reaction setup to the fundamental reactivity of the substrate.

Answer: The primary suspects for low conversion are suboptimal reaction conditions and reagent deactivation. Let's break down the troubleshooting process logically.

G cluster_start Problem Identification cluster_check Initial Checks (The Basics) cluster_optimization Parameter Optimization cluster_solution Resolution start Low Conversion Rate (<50%) Observed reagent_quality Reagent Quality Check - Is the diamine pure? - Is the acylating agent fresh? - Are solvents anhydrous? start->reagent_quality Step 1 stoichiometry Stoichiometry Verification - Is the base:diamine ratio correct? - Is the electrophile in slight excess? reagent_quality->stoichiometry atmosphere Inert Atmosphere? - Was the reaction run under N₂ or Ar? stoichiometry->atmosphere solvent Solvent Choice - Is it a non-protic polar solvent? (e.g., THF, Dioxane, DMF) atmosphere->solvent If basics are confirmed, proceed to optimization base Base Selection - Is the base non-nucleophilic? (e.g., TEA, DIPEA, Pyridine) solvent->base temperature Temperature Control - Start at 0°C, then warm to RT. - Consider gentle heating if no progress. base->temperature solution Improved Conversion Rate temperature->solution

Causality & Recommended Actions:

  • Reagent Quality and Stability: this compound, like many electron-rich amines, can be susceptible to air oxidation, which presents as a darkening in color. The presence of oxidized impurities will consume your electrophile and inhibit the reaction.

    • Action: Ensure your diamine is a light-colored solid. If it is dark, consider purification by recrystallization or column chromatography before use. Always use freshly opened or distilled anhydrous solvents, as water will readily consume acid chlorides.

  • Inadequate Base Selection or Stoichiometry: Acylation reactions generate one equivalent of HCl, which will protonate the starting material's amino group, rendering it non-nucleophilic and halting the reaction.[3] A non-nucleophilic base is required to scavenge this acid.

    • Action: Use at least 1.1 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Using excess starting material as the base is inefficient and leads to low conversion.

  • Poor Solubility: The diamine starting material or the resulting amide product may have poor solubility in the chosen solvent, causing it to precipitate out of the reaction mixture and effectively stop the reaction.

    • Action: Employ polar aprotic solvents such as Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF).[4] If solubility remains an issue, gentle heating (40-50°C) can be beneficial, but monitor for byproduct formation.

  • Incorrect Reaction Temperature: While many acylations are initiated at 0°C to control the initial exothermic reaction, maintaining this low temperature for the entire duration may not provide sufficient energy to overcome the activation barrier, especially given the reduced nucleophilicity of the C2-amine.

    • Action: Start the reaction at 0°C during the dropwise addition of the acid chloride. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor progress via TLC (see Protocol 4.1).

Parameter Common Issue Recommended Solution
Solvent Using non-polar (e.g., Hexane) or protic (e.g., Ethanol) solvents.Switch to anhydrous THF, Dioxane, or DMF.
Base No base or insufficient amount (<1 eq.).Add 1.1-1.2 eq. of TEA, DIPEA, or Pyridine.
Temperature Kept too cold (0°C) for the entire reaction.Add reagents at 0°C, then warm to RT for 4-24h.
Reagents Starting material is dark/oxidized; solvents are not anhydrous.Purify diamine if needed; use anhydrous solvents.

Table 1: Troubleshooting Summary for Low Conversion in Acylation Reactions.

Q2: My TLC shows the consumption of starting material, but I see multiple product spots. How do I identify and prevent these byproducts?

The formation of multiple products is a classic sign of either a lack of selectivity or reaction conditions that are too harsh.

Answer: With two available amino groups, the most common byproduct is the di-acylated species. However, other side reactions are possible.

G start {this compound |  C5-NH₂ (More Nucleophilic) |  C2-NH₂ (Less Nucleophilic)} product_mono {Desired Product | Mono-acylated at C5} start:f0->product_mono 1.0 eq. Electrophile Controlled Temp (0°C -> RT) product_decomp {Degradation Products | (From harsh conditions)} start->product_decomp High Temp / Strong Acid/Base product_di {Byproduct | Di-acylated at C5 & C2} product_mono->product_di >1.0 eq. Electrophile Elevated Temp

Common Byproducts and Prevention Strategies:

  • Di-acylated Product: This occurs when the electrophile reacts with both the C5 and C2 amino groups. It is favored by using a significant excess of the acylating agent (>1.2 equivalents) and/or elevated temperatures.

    • Prevention: Use a controlled stoichiometry, typically 1.0 to 1.05 equivalents of the electrophile. Add it slowly at 0°C to allow for selective reaction at the more nucleophilic C5 position.

  • N,N'-bis-acyl Product: In some cases, particularly with highly reactive acylating agents, a bis-acylation can occur on the same nitrogen. This is less common but possible.[5]

    • Prevention: This is another reason to avoid a large excess of the electrophile and to maintain moderate temperatures.

  • Degradation: The thiazole ring, while aromatic, can be sensitive to harsh conditions. Strong acids or bases, coupled with high heat, can lead to ring-opening or polymerization, resulting in a baseline streak on the TLC plate.

    • Prevention: Maintain a reaction temperature below 60°C unless absolutely necessary. Ensure the base used is non-nucleophilic to avoid competitive reactions with the ring.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A refrigerator is ideal. This minimizes oxidation and degradation.

  • Q: What is the best way to monitor these reactions?

    • A: Thin-Layer Chromatography (TLC) is the most effective method.[6] Use a moderately polar mobile phase, such as 30-50% Ethyl Acetate in Hexane. The starting diamine is highly polar and will have a low Rf, while the acylated product will be less polar with a higher Rf. A UV lamp is necessary for visualization. See Protocol 4.1 for a detailed procedure.

  • Q: My product seems soluble in both organic and aqueous layers during work-up. How can I improve extraction?

    • A: The amide product retains some polarity from the unreacted amino group and the thiazole ring. During aqueous work-up, ensure the aqueous layer is saturated with brine (saturated NaCl solution) to decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer. Perform multiple extractions (3x) with a solvent like Ethyl Acetate or Dichloromethane.

Section 4: Key Experimental Protocols

These protocols are designed to be self-validating systems, providing clear checkpoints for success.

Protocol 4.1: General Procedure for Monitoring Reaction Progress by TLC
  • Plate Preparation: Use a pencil to lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • On the left, spot a diluted solution of your pure starting material (SM).

    • In the middle, co-spot the starting material and the reaction mixture on top of each other (Co-spot).

    • On the right, spot the reaction mixture (Rxn). To sample the reaction, dip a capillary tube into the mixture and touch it briefly to the plate.

  • Elution: Place the plate in a sealed chamber containing the chosen mobile phase (e.g., 40% EtOAc/Hexane). Ensure the solvent level is below the origin line.

  • Visualization: Once the solvent front reaches ~1 cm from the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the SM spot in the "Rxn" lane has completely disappeared. The appearance of a new, higher Rf spot indicates product formation. The "Co-spot" lane helps confirm the identity of the SM spot.

Protocol 4.2: Test Reaction for Optimizing Acylation Conditions
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Solvent & Base: Add anhydrous THF (or DMF) to make a ~0.1 M solution. Add triethylamine (1.1 eq.). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Dissolve the acylating agent (e.g., benzoyl chloride, 1.05 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the stirring reaction mixture over 10-15 minutes.

  • Reaction: After addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction every hour for the first 4 hours, and then at 24 hours, using the TLC protocol (4.1).

  • Work-up: Once the reaction is complete, quench by adding a small amount of water. Transfer the mixture to a separatory funnel, dilute with Ethyl Acetate, and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the conversion and purity.

Protocol 4.3: General Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like methanol or acetone), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 10% EtOAc) and gradually increasing polarity.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the desired product.

References

Technical Support Center: Regioselectivity in 4-Methylthiazole-2,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 4-Methylthiazole-2,5-diamine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for controlling regioselectivity in your experiments. The content is structured in a question-and-answer format to directly address common challenges and provide troubleshooting solutions.

Understanding the Reactivity Landscape of this compound

This compound is a versatile heterocyclic building block. However, its multiple reactive sites—the two distinct amino groups at the C2 and C5 positions and the thiazole ring itself—present a significant challenge in achieving regioselective functionalization. The electron-donating nature of the amino and methyl groups activates the thiazole ring, making it susceptible to electrophilic attack, while the amino groups are nucleophilic.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I getting a mixture of products when trying to acylate this compound?

Answer: Non-selective acylation is a common issue due to the comparable nucleophilicity of the 2-amino and 5-amino groups. The electronic environment of the thiazole ring can also influence the reactivity of these groups. The 2-amino group is part of an amido-like system, which can sometimes reduce its nucleophilicity compared to the 5-amino group. However, reaction conditions can easily overcome this subtle difference.

Troubleshooting Guide:

  • Protecting Group Strategy: The most reliable method to achieve regioselective acylation is to employ a protecting group strategy.[1][2] You can selectively protect one amino group, perform the acylation on the unprotected amine, and then deprotect.

    • Orthogonal Protection: For sequential functionalization, consider using orthogonal protecting groups that can be removed under different conditions.[2] For example, a Boc group (removed with acid) and an Fmoc group (removed with base) allow for selective deprotection and reaction at each amino site.[3][4][5]

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature can sometimes favor the more kinetically controlled product.

    • Solvent: The choice of solvent can influence the relative reactivity of the amino groups. Experiment with a range of solvents from polar aprotic (e.g., THF, DMF) to nonpolar (e.g., toluene, dichloromethane).

    • Base: The strength and steric bulk of the base used can influence which amino group is deprotonated or which intermediate is favored.

Experimental Protocol: Selective Acylation via Monoprotection

  • Protection: React this compound with one equivalent of di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like THF at 0 °C to room temperature. This will preferentially protect the more nucleophilic amino group.

  • Purification: Purify the mono-Boc-protected intermediate using column chromatography.

  • Acylation: Acylate the purified mono-protected compound with your desired acylating agent (e.g., acid chloride, anhydride) in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA).

  • Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane.

FAQ 2: How can I achieve regioselective halogenation on the thiazole ring?

Answer: Direct halogenation of this compound is challenging due to the activating nature of the substituents, which can lead to over-halogenation or a mixture of isomers. The electron-rich nature of the ring makes it susceptible to electrophilic substitution.[6]

Troubleshooting Guide:

  • Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization of aromatic and heteroaromatic rings.[7][8][9] By using a directing group, you can deprotonate a specific position with a strong base (like n-BuLi or LDA) and then quench with an electrophilic halogen source.[8][10][11]

    • The amino groups themselves can act as directing groups. However, their acidity means they will be deprotonated first. A common strategy is to protect the amino groups and then perform the DoM.

  • Catalyst-Controlled C-H Activation: Palladium-catalyzed C-H activation can be used for regioselective halogenation.[12] The choice of ligand and catalyst can direct the halogenation to a specific position.[12]

Experimental Workflow: Directed Halogenation

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed Metalation cluster_2 Step 3: Halogenation cluster_3 Step 4: Deprotection Start This compound Protect Protect both amino groups (e.g., with Boc) Start->Protect DoM Treat with strong base (e.g., n-BuLi, LDA) at low temperature (-78 °C) Protect->DoM Halogenate Quench with electrophilic halogen source (e.g., CBr4, I2) DoM->Halogenate Deprotect Remove protecting groups (e.g., with TFA) Halogenate->Deprotect End End Deprotect->End Regioselectively halogenated product

Caption: Workflow for regioselective halogenation via Directed ortho-Metalation.

FAQ 3: I am attempting a nucleophilic aromatic substitution (SNAᵣ) reaction, but the wrong amino group is reacting. How can I control this?

Answer: In reactions like the synthesis of Dasatinib, where a substituted pyrimidine is coupled with an aminothiazole, controlling which amino group acts as the nucleophile is crucial.[13][14][15][16] The relative nucleophilicity of the 2- and 5-amino groups can be influenced by the specific reaction conditions.

Troubleshooting Guide:

  • Protecting Groups: As with acylation, selectively protecting one amino group is the most effective strategy. In many reported syntheses of Dasatinib, the 2-amino group is the desired nucleophile. Therefore, protecting the 5-amino group would be the logical approach.

  • Reaction Conditions:

    • Base: The choice of base can be critical. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are often used.[15]

    • Temperature: Low temperatures (e.g., -20 to -78 °C) can help improve selectivity by favoring the kinetically preferred product.[14]

    • Solvent: Aprotic solvents such as THF or DMF are commonly employed.

Data Summary: Influence of Reaction Parameters on Regioselectivity

ParameterCondition ACondition BExpected Outcome
Protecting Group None5-NH-BocSelective reaction at 2-NH₂
Base TriethylamineSodium tert-butoxideIncreased reactivity, may affect selectivity
Temperature Room Temperature-20 °CPotentially higher selectivity at lower temp
Solvent EthanolTHFAprotic solvent may favor specific tautomers

Advanced Strategies

Directed ortho-Metalation (DoM)

DoM is a powerful synthetic tool that relies on the coordination of an organolithium reagent to a heteroatom-containing directing metalation group (DMG).[7][8] This positions the base for deprotonation at the adjacent ortho position.[8][10] For this compound, protected amino groups can serve as effective DMGs.

Logical Relationship of DoM

G DMG Directing Metalation Group (e.g., protected amine) Coordination Coordination DMG->Coordination Base Strong Base (e.g., n-BuLi) Base->Coordination Deprotonation Ortho-Deprotonation Coordination->Deprotonation Intermediate Ortho-lithiated Intermediate Deprotonation->Intermediate Reaction Reaction Intermediate->Reaction Electrophile Electrophile (E+) Electrophile->Reaction Product Regioselectively Functionalized Product Reaction->Product

Caption: The principle of Directed ortho-Metalation.

By carefully choosing the protecting group and reaction conditions, you can direct functionalization to the desired position on the thiazole ring.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Welcome to the technical support guide for 4-Methylthiazole-2,5-diamine. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this versatile but challenging heterocyclic amine. This guide provides a series of troubleshooting steps and in-depth scientific explanations to help you achieve successful dissolution in your desired organic solvent systems.

Introduction: The Solubility Challenge

This compound is a key building block in medicinal chemistry and materials science. Its structure, featuring a thiazole ring and two primary amine groups, imparts a high degree of polarity and a strong capacity for hydrogen bonding. While these features are crucial for its chemical reactivity and biological interactions, they are also the primary cause of its poor solubility in many common nonpolar and moderately polar organic solvents. This guide will walk you through a logical progression of techniques to overcome this hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my this compound crashing out of my reaction in solvents like Dichloromethane (DCM) or Toluene?

Root Cause Analysis: This is a classic case of "like dissolves like," or more accurately, a mismatch in intermolecular forces.[1]

  • Solute (this compound): This molecule is highly polar. The two primary amine (-NH₂) groups and the nitrogen atom in the thiazole ring are potent hydrogen bond donors and acceptors.[2] This allows the molecules to form strong intermolecular hydrogen bonds with each other, creating a stable crystal lattice that is difficult to break apart.

  • Solvent (e.g., DCM, Toluene): These are nonpolar or weakly polar aprotic solvents. They primarily interact through weak van der Waals forces (London dispersion forces). They cannot offer the strong hydrogen bonding interactions required to disrupt the solute-solute forces and solvate the polar diamine effectively.[3]

Essentially, the diamine molecules are more strongly attracted to each other than to the solvent molecules, leading to low solubility.

FAQ 2: What are the first steps I should take to find a suitable organic solvent?

Systematic Solvent Screening: Before attempting more complex methods, a systematic screening of a range of solvents is the most logical first step. The goal is to find a solvent with a polarity and hydrogen bonding capability that more closely matches the solute.

Recommended Protocol: Small-Scale Solubility Test

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.

  • Observation: Agitate the vials at a controlled room temperature (e.g., 25 °C) for a set period. Observe for dissolution.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the agitation. Continue until the solid dissolves or a practical volume limit is reached (e.g., 2 mL, corresponding to a solubility of <2.5 mg/mL).

  • Heating: If solubility is still limited, cautiously warm the vials to a set temperature (e.g., 50 °C) to see if solubility increases.[4][5]

Data Summary: Solvent Selection Guide

Solvent ClassExample SolventsExpected Solubility of this compoundRationale
Nonpolar Hexane, TolueneVery LowLacks polarity and H-bonding capability.[3]
Weakly Polar Aprotic Dichloromethane (DCM), Diethyl EtherVery Low to LowInsufficient polarity to overcome solute-solute interactions.
Polar Aprotic Tetrahydrofuran (THF), Ethyl AcetateLow to ModerateDipole-dipole interactions can offer some solvation, but lack of H-bond donation limits effectiveness.[5]
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Moderate to High Strong dipole moments and H-bond accepting capability can effectively solvate the diamine.[6]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Capable of hydrogen bonding with the amine groups, leading to good solvation.[1]
FAQ 3: My compound is only soluble in highly polar solvents like DMSO, but my reaction requires a less polar medium like THF. What can I do?

Solution: Co-Solvent Systems

A co-solvent system is the ideal next step. This involves using a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (the desired reaction medium).[7][8][9] The co-solvent acts as a bridge, modifying the overall properties of the solvent mixture to dissolve the compound.[10]

How it Works: The highly polar co-solvent (e.g., DMSO) interacts directly with the this compound, breaking up the solute-solute hydrogen bonds. This solvated complex then has a less polar exterior, allowing it to be dispersed and soluble in the bulk "poor" solvent (e.g., THF).[11]

Experimental Protocol: Determining an Optimal Co-Solvent Ratio

  • Dissolve First: Dissolve a known amount of your diamine in the minimum amount of the "good" polar aprotic solvent (e.g., dissolve 100 mg of diamine in 0.5 mL of DMSO).

  • Titrate Slowly: While stirring vigorously, slowly add the "poor" bulk solvent (e.g., THF) to the solution from step 1.

  • Observe for Precipitation: Continue adding the poor solvent until you observe the first signs of persistent cloudiness or precipitation. This is the saturation point.

  • Calculate Ratio: Note the total volumes used. For optimal results in your experiment, use a ratio slightly below this saturation point (e.g., if precipitation occurred at a 1:10 ratio of DMSO:THF, use a 1:8 or 1:9 ratio for your reaction).

cluster_0 Initial State: Poor Solubility cluster_1 Co-Solvent Action cluster_2 Final State: Homogeneous Solution Diamine Diamine Crystal (Strong H-Bonds) Solvent Bulk Solvent (THF) (Weak van der Waals) Diamine->Solvent Insoluble CoSolvent Co-Solvent (DMSO) (Strong Dipole) SolvatedDiamine Solvated Diamine (H-Bonds Disrupted) CoSolvent->SolvatedDiamine Solvates FinalSolution Homogeneous Solution in THF/DMSO Mixture SolvatedDiamine->FinalSolution Dissolves

Caption: Mechanism of co-solvency to improve solubility.

FAQ 4: Co-solvents are not compatible with my downstream process. Are there chemical modification strategies I can use?

Yes. When solvent engineering is insufficient, you can temporarily modify the this compound molecule itself to alter its solubility profile. The two most common methods for amines are salt formation and protection chemistry.

Strategy A: Salt Formation for Increased Polarity

Principle: By reacting the basic amine groups with an acid, you can form an ammonium salt.[12][13] This ionic salt is often significantly more soluble in polar protic solvents (like water or ethanol) than the neutral free base.[14][15] This is a powerful technique if your subsequent reaction is performed in a polar protic medium.

Protocol: In-Situ Hydrochloride Salt Formation

  • Suspend: Suspend the this compound (1 equivalent) in a suitable solvent like isopropanol or diethyl ether.

  • Add Acid: Slowly add a solution of hydrochloric acid (2.0 to 2.2 equivalents) in the same solvent. Often, HCl in isopropanol or 2M HCl in diethyl ether are commercially available.

  • Stir: Stir the mixture at room temperature. The salt will often precipitate as a solid.

  • Isolate: The resulting salt can be isolated by filtration and then re-dissolved in a more polar solvent like methanol or water for the next step.

Considerations:

  • The salt will be highly insoluble in nonpolar organic solvents.

  • The presence of acid and the ionic nature of the salt may interfere with certain downstream reactions (e.g., reactions involving strong bases or sensitive metallic catalysts).

Strategy B: Amine Protection for Decreased Polarity

Principle: If your goal is to dissolve the compound in a nonpolar organic solvent, you can mask the polar amine groups by converting them into a less polar functional group, such as a carbamate. The tert-butoxycarbonyl (Boc) group is an excellent choice.[16][17] This protection masks the hydrogen-bonding capabilities of the amines, making the molecule more "grease-like" and soluble in solvents like DCM, THF, or ethyl acetate.[18][19]

Protocol: Di-Boc Protection of this compound

  • Dissolve/Suspend: Dissolve or suspend the diamine (1 equiv.) in a solvent like THF or Dichloromethane.

  • Add Reagent & Base: Add Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv.) and a non-nucleophilic base like Triethylamine (TEA, 2.5 equiv.) or Diisopropylethylamine (DIPEA).

  • Reaction: Stir the reaction at room temperature overnight. The reaction can be monitored by TLC or LC-MS.

  • Workup: After completion, perform an aqueous workup to remove the base and any excess Boc₂O byproducts.

  • Purification: The resulting N,N'-di-Boc-protected product can be purified by column chromatography or recrystallization. This product should exhibit dramatically improved solubility in a wide range of organic solvents.

  • Deprotection: The Boc groups can be easily removed later in the synthesis using a strong acid like trifluoroacetic acid (TFA) in DCM.[17]

Start Solubility Issue Identified SolventScreen Perform Systematic Solvent Screen Start->SolventScreen CoSolvent Try Co-Solvent System SolventScreen->CoSolvent Limited Success Success Problem Solved SolventScreen->Success Success ChemMod Consider Chemical Modification CoSolvent->ChemMod Incompatible CoSolvent->Success Success Salt Form a Salt (Increases Polarity) ChemMod->Salt Need Polar Solvent Protect Protect Amines (Boc) (Decreases Polarity) ChemMod->Protect Need Nonpolar Solvent Salt->Success Protect->Success

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-Methylthiazole-2,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methylthiazole-2,5-diamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the expertise to overcome common experimental hurdles and achieve efficient, high-yield syntheses.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions grounded in established chemical principles.

Q1: My reaction to introduce the 5-amino group is resulting in low yields and a mixture of byproducts. What are the likely causes and how can I improve it?

A1: Low yields and byproduct formation when introducing an amino group at the C5 position of the 4-methylthiazole core often stem from several factors related to catalyst choice and reaction conditions.

Initial Diagnostic Steps:

  • Analyze Byproducts: The first crucial step is to identify the structure of the major byproducts. Techniques like LC-MS and NMR are invaluable. Common byproducts might include over-arylated or aminated products, or products from ring-opening or decomposition.

  • Evaluate Catalyst System: The choice of catalyst is paramount for C-N bond formation. Both palladium and copper-based systems are commonly employed for N-arylation and amination reactions.[1]

    • Palladium Catalysts: Often favored for their high activity in C-H functionalization and cross-coupling reactions.[2][3] However, the sulfur atom in the thiazole ring can act as a poison to the palladium catalyst by coordinating to the metal center, which can hinder its catalytic activity.[4] This may necessitate higher catalyst loadings.[4]

    • Copper Catalysts: Copper-catalyzed methods can be a cost-effective and efficient alternative, particularly for N-arylation of heterocyclic amines.[5] They can sometimes offer better tolerance to sulfur-containing substrates.

Troubleshooting and Optimization Strategies:

  • Ligand Selection: The ligand plays a critical role in stabilizing the metal center, promoting reductive elimination, and influencing selectivity.

    • For palladium-catalyzed reactions , consider using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) which can enhance catalytic activity and prevent catalyst deactivation.

    • For copper-catalyzed reactions , ligands like phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can be effective.

  • Base Selection: The choice of base is crucial for deprotonating the amine nucleophile and facilitating the catalytic cycle.

    • Strong, non-nucleophilic bases like NaOtBu or K3PO4 are often effective in palladium-catalyzed aminations.

    • In some copper-catalyzed systems, milder bases like K2CO3 may be sufficient.

  • Solvent and Temperature:

    • Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The choice of solvent can significantly impact catalyst solubility and reactivity.

    • Reaction temperature should be carefully optimized.[6] While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or increased byproduct formation. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Q2: I am attempting a direct C-H amination at the C5 position, but the reaction is sluggish or fails completely. What could be the issue?

A2: Direct C-H functionalization is an elegant strategy, but it can be challenging on electron-rich heterocycles like thiazoles.

Potential Issues and Solutions:

  • Catalyst Deactivation: As mentioned, the thiazole sulfur can poison palladium catalysts.[4]

    • Increase Catalyst Loading: A straightforward approach is to increase the amount of palladium catalyst and ligand.[4]

    • Use a More Robust Catalyst: Consider pre-catalysts that are more resistant to poisoning or catalyst systems specifically designed for challenging substrates.

  • Incorrect Oxidant: Many C-H amination reactions require an external oxidant to regenerate the active catalyst.

    • Common oxidants include benzoquinone (BQ), silver salts (e.g., Ag2CO3), or even molecular oxygen. The choice of oxidant is highly dependent on the specific catalytic system.

  • Directing Group Strategy: If direct C-H amination is proving difficult, consider a more classical approach involving a directing group or a pre-functionalized substrate. For instance, brominating the C5 position first, followed by a Buchwald-Hartwig amination, can be a more reliable route.

Q3: My catalyst appears to be deactivating over the course of the reaction, leading to incomplete conversion. How can I mitigate this?

A3: Catalyst deactivation is a common problem, especially in cross-coupling reactions involving heteroaromatic substrates.

Strategies to Enhance Catalyst Stability:

  • Use of Additives: Certain additives can stabilize the catalyst or scavenge catalyst poisons. For example, the addition of a small amount of acetic acid has been shown to facilitate catalyst activation in some palladium-catalyzed N-arylation reactions of 2-aminothiazoles.[2]

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidation and deactivation of phosphine ligands and the metal center.

  • Ligand-to-Metal Ratio: Optimizing the ligand-to-metal ratio is crucial. An excess of ligand can sometimes help to stabilize the catalyst and prevent the formation of inactive metal species.

  • Heterogeneous Catalysts: Consider the use of heterogeneous catalysts, which can offer advantages in terms of stability, reusability, and ease of separation from the reaction mixture.[7] For example, copper silicate has been used as a reusable heterogeneous catalyst for the synthesis of 2-aminothiazoles.[7]

Frequently Asked Questions (FAQs)

Q4: What are the most common classes of catalysts used for the synthesis of this compound derivatives?

A4: The most frequently employed catalysts fall into two main categories:

  • Palladium-based catalysts: These are widely used for C-N cross-coupling reactions (Buchwald-Hartwig amination) and direct C-H amination.[3][8] Common examples include Pd(OAc)2 or Pd2(dba)3 in combination with a phosphine ligand.

  • Copper-based catalysts: These are often used for Ullmann-type coupling reactions and can be a more economical choice.[5] Simple copper salts like CuI or CuO are often used, sometimes with a supporting ligand.

Q5: When should I choose a palladium catalyst over a copper catalyst, or vice versa?

A5: The choice depends on several factors:

  • Substrate Scope: Palladium catalysts often exhibit a broader substrate scope and higher functional group tolerance.[2]

  • Cost: Copper catalysts are generally less expensive than palladium catalysts.

  • Reaction Conditions: Copper-catalyzed reactions can sometimes be performed under milder conditions.

  • Known Challenges: For substrates known to be problematic with palladium (due to sulfur poisoning), a copper-based system might be a better starting point.[4]

Q6: How do I choose the appropriate ligand for my reaction?

A6: Ligand choice is critical and often requires empirical screening.

  • For Palladium: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are a good starting point for C-N cross-coupling.

  • For Copper: N- or O-donor ligands like 1,10-phenanthroline, acetylacetone, or various diamines are commonly used. The optimal ligand will depend on the specific substrates and reaction conditions.

Q7: What are the key reaction parameters I should optimize for my synthesis?

A7: Beyond the catalyst system, the following parameters should be carefully optimized:

  • Temperature: Can influence reaction rate and selectivity.[6]

  • Solvent: Affects solubility of reactants and catalyst, and can influence catalyst activity.

  • Base: The strength and type of base are crucial for the catalytic cycle.

  • Reactant Concentrations: Can impact reaction kinetics and the formation of byproducts.

Experimental Workflow and Data

Representative Experimental Protocol: Palladium-Catalyzed N-Arylation of a 2-Aminothiazole Derivative

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a 2-amino-4-methylthiazole with an aryl bromide.

Materials:

  • 2-Amino-4-methylthiazole

  • Aryl bromide

  • Pd(OAc)2 (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • NaOtBu (Sodium tert-butoxide)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add 2-amino-4-methylthiazole (1.0 mmol), aryl bromide (1.2 mmol), NaOtBu (1.4 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a stir bar.

  • Reaction Setup: Add anhydrous toluene (5 mL) to the vial. Seal the vial with a screw cap containing a PTFE septum.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Catalytic Systems
Catalyst SystemTypical LigandTypical BaseTemperature (°C)AdvantagesDisadvantages
Pd(OAc)2 Buchwald-type phosphinesNaOtBu, K3PO480-120Broad substrate scope, high yieldsCost, potential for catalyst poisoning by sulfur
CuI 1,10-Phenanthroline, DMEDAK2CO3, Cs2CO3100-140Lower cost, effective for N-arylationCan require higher temperatures, narrower substrate scope
Heterogeneous Copper None-78Reusable, easy separationMay have lower activity than homogeneous systems

This table provides a general comparison. Optimal conditions will vary depending on the specific substrates.[2][5][7]

Visualizing the Process

Catalyst Selection Workflow

The following diagram illustrates a decision-making process for selecting a suitable catalyst system.

CatalystSelection start Start: Synthesis of This compound derivative direct_ch Direct C-H Amination at C5? start->direct_ch buchwald Buchwald-Hartwig Amination of 5-halo-4-methylthiazole-2-amine direct_ch->buchwald No pd_catalyst Select Palladium Catalyst (e.g., Pd(OAc)2/XPhos) direct_ch->pd_catalyst Yes buchwald->pd_catalyst optimize Optimize: Ligand, Base, Temp. pd_catalyst->optimize cu_catalyst Consider Copper Catalyst (e.g., CuI/Phenanthroline) cu_catalyst->optimize troubleshoot Troubleshoot: Low Yield/Selectivity troubleshoot->cu_catalyst Try Alternative optimize->troubleshoot Issues Persist success Successful Synthesis optimize->success Optimized

Caption: A decision tree for catalyst selection in the synthesis of this compound derivatives.

Generalized Catalytic Cycle for C-N Cross-Coupling

This diagram outlines the key steps in a typical palladium-catalyzed C-N cross-coupling reaction.

CatalyticCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate [Ar-Pd(II)(X)L_n] oxidative_addition->pd_intermediate amine_coordination Amine Coordination + Base pd_intermediate->amine_coordination HNR2 pd_amido [Ar-Pd(II)(NR2)L_n] amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR2 reductive_elimination->product

Caption: A simplified representation of a palladium-catalyzed C-N cross-coupling cycle.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Methylthiazole-2,5-diamine: Navigating Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the thiazole ring system is a privileged motif, appearing in a multitude of biologically active compounds. This guide provides a comparative analysis of potential synthetic routes to 4-Methylthiazole-2,5-diamine, a molecule with significant potential for further chemical elaboration. As direct, single-step syntheses of this diamine are not prominently featured in the literature, this document outlines and compares two plausible multi-step pathways, offering a strategic approach for its preparation.

Introduction to this compound

This compound features two reactive amino groups at positions 2 and 5 of the thiazole core, making it a versatile building block for constructing more complex molecules. The differential reactivity of these amino groups can be exploited to achieve selective functionalization, opening avenues for the creation of diverse chemical libraries for screening and lead optimization. The absence of a well-established, direct synthesis necessitates a considered approach, weighing the pros and cons of different multi-step strategies. This guide will compare two such strategies: one proceeding through a nitrated intermediate and the other via a carboxylated precursor.

Proposed Synthetic Strategies

Two primary multi-step synthetic pathways are proposed and analyzed. Both routes begin from readily available starting materials and diverge in their approach to installing the crucial 5-amino group onto a 2-amino-4-methylthiazole scaffold.

Synthesis_Strategies Start Common Precursors RouteA Route A: Nitration & Reduction Start->RouteA RouteB Route B: Carboxylation & Rearrangement Start->RouteB Target This compound RouteA->Target RouteB->Target

Caption: Overview of the two proposed synthetic strategies for this compound.

Route A: Synthesis via Nitration and Reduction

This classical approach involves the initial synthesis of 2-amino-4-methylthiazole, followed by electrophilic nitration at the 5-position, and subsequent reduction of the nitro group to the desired amine.

Step 1: Synthesis of 2-Amino-4-methylthiazole

The synthesis of the 2-amino-4-methylthiazole precursor is a well-established Hantzsch thiazole synthesis.

Protocol: A reliable procedure is provided by Organic Syntheses.[1]

  • Suspend thiourea (76 g, 1 mol) in water (200 mL) in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (92.5 g, 1 mol) dropwise over 30 minutes. The reaction is exothermic.

  • Reflux the resulting yellow solution for two hours.

  • Cool the solution and, while stirring, add solid sodium hydroxide (200 g) with external cooling.

  • Separate the upper oily layer and extract the aqueous layer with ether (3 x 100 mL).

  • Combine the organic layers, dry over solid sodium hydroxide, filter, and remove the ether by distillation.

  • Distill the residual oil under reduced pressure to yield 2-amino-4-methylthiazole (80-85.5 g, 70-75% yield).[1]

Mechanistic Insight: This reaction is a classic Hantzsch thiazole synthesis. The thiourea acts as the nitrogen and sulfur source, while chloroacetone provides the three-carbon backbone. The reaction proceeds via nucleophilic attack of the sulfur of thiourea on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

Step 2: Nitration of 2-Amino-4-methylthiazole

The introduction of a nitro group at the 5-position is achieved through electrophilic aromatic substitution.

Protocol: Based on the work of Kasman and Taurins.[2]

  • In a flask cooled to below -5 °C, dissolve 2-amino-4-methylthiazole in concentrated sulfuric acid.

  • Add a solution of nitric acid in concentrated sulfuric acid dropwise with stirring, maintaining the low temperature.

  • After the addition, allow the reaction mixture to stir for an extended period (e.g., one hour) to favor the formation of the 5-nitro isomer over the 2-nitramino intermediate.[2]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize to obtain 2-amino-4-methyl-5-nitrothiazole. Yields of up to 68% have been reported.[2]

Causality of Experimental Choices: The use of cold concentrated sulfuric acid both protonates the aminothiazole, making it soluble, and serves as the medium for the nitrating species (NO₂⁺). The reaction temperature and time are critical; lower temperatures can favor the formation of the kinetic product, 2-nitraminothiazole, while higher temperatures and longer reaction times promote its rearrangement to the thermodynamically more stable 2-amino-5-nitrothiazole.[2]

Step 3: Reduction of 2-Amino-4-methyl-5-nitrothiazole

The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis.

Protocol (General): A common method for the reduction of aromatic nitro groups is the use of tin(II) chloride in hydrochloric acid.

  • Suspend 2-amino-4-methyl-5-nitrothiazole in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling the temperature with an ice bath.

  • After the addition is complete, heat the reaction mixture (e.g., at reflux) until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with a strong base (e.g., NaOH solution) to precipitate the tin salts.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to yield this compound.

Mechanistic Insight: The reduction of a nitro group with metals in acidic media proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the corresponding amine.

Route_A A Thiourea + Chloroacetone B 2-Amino-4-methylthiazole A->B Hantzsch Synthesis (70-75%) C 2-Amino-4-methyl-5-nitrothiazole B->C HNO₃, H₂SO₄ (~68%) D This compound C->D Reduction (e.g., SnCl₂/HCl) (Yield variable)

Caption: Workflow for the synthesis of this compound via Route A.

Route B: Synthesis via Carboxylation and Rearrangement

This pathway involves the synthesis of an ester-substituted thiazole, which is then converted to the 5-amino group via a classical rearrangement reaction.

Step 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This key intermediate can be synthesized efficiently in a one-pot reaction.

Protocol: A one-pot procedure has been described.[3][4]

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0 °C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).[3]

  • Stir the reaction mixture at room temperature for 2 hours until the ethyl acetoacetate is consumed (monitored by TLC).[3]

  • Add thiourea (3.80 g, 0.05 mol) and heat the mixture to 80 °C for 2 hours.[3]

  • Cool the reaction mixture and neutralize with ammonia to a pH of 7.[4]

  • Filter the resulting precipitate, wash with water, and recrystallize from ethyl acetate to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate as a light-yellow solid (yields up to 72%).[4]

Causality of Experimental Choices: This "one-pot" approach is highly efficient as it avoids the isolation of the intermediate ethyl 2-bromoacetoacetate, which can be lachrymatory and unstable.[3] The initial bromination of the active methylene group of ethyl acetoacetate is followed by the in-situ Hantzsch condensation with thiourea.

Step 2: Hydrolysis of the Ester

The ester must be hydrolyzed to the corresponding carboxylic acid to prepare for the rearrangement.

Protocol (General):

  • Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous or alcoholic solution of a base (e.g., NaOH or KOH).

  • Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 2-amino-4-methylthiazole-5-carboxylic acid.

Step 3: Curtius or Hofmann Rearrangement

The carboxylic acid or its corresponding amide can be converted to the 5-amino group.

Curtius Rearrangement Protocol (General): [5][6][7][8][9]

  • Convert the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride.

  • React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide.

  • Heat the acyl azide in an inert solvent (e.g., toluene). The rearrangement occurs with the loss of nitrogen gas to form an isocyanate.[7][8]

  • Hydrolyze the isocyanate by adding aqueous acid and heating to afford the primary amine, this compound.

Hofmann Rearrangement Protocol (General): [10][11]

  • First, convert the carboxylic acid to the primary amide. This can be achieved by activating the carboxylic acid (e.g., as an acyl chloride) and reacting it with ammonia.

  • Treat the amide with a solution of bromine in aqueous sodium hydroxide.

  • Heat the reaction mixture. The rearrangement proceeds through an N-bromoamide and an isocyanate intermediate.[10]

  • The isocyanate is hydrolyzed in situ under the basic aqueous conditions to yield this compound.

Mechanistic Insight: Both the Curtius and Hofmann rearrangements proceed through a key isocyanate intermediate, which is formed by the migration of the thiazole ring from the carbonyl carbon to the nitrogen atom.[12] The key advantage of these reactions is the efficient conversion of a carboxylic acid functional group into an amine with the loss of one carbon atom (as CO₂).[10]

Route_B A Ethyl Acetoacetate + Thiourea + NBS B Ethyl 2-Amino-4-methyl- thiazole-5-carboxylate A->B One-pot Synthesis (~72%) C 2-Amino-4-methyl- thiazole-5-carboxylic acid B->C Hydrolysis (High Yield) D Isocyanate Intermediate C->D Curtius or Hofmann Rearrangement E This compound D->E Hydrolysis (Yield variable)

References

A Comparative Guide to the Biological Activity of Thiazole Derivatives: Profiling 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to engage in hydrogen bonding have made it a core component of numerous natural products and synthetic pharmaceuticals.[1] Thiazole-containing drugs have demonstrated a vast range of therapeutic applications, including anticancer agents like Dasatinib, antimicrobials such as Sulfathiazole, and anti-inflammatory drugs like Meloxicam.[2][3] The versatility of the thiazole nucleus allows for structural modifications at various positions, enabling the fine-tuning of pharmacological activity.[1]

This guide focuses on 4-Methylthiazole-2,5-diamine, a structurally distinct derivative featuring two amine groups, which are potent hydrogen-bonding moieties. While direct biological data for this specific compound is limited in publicly accessible literature, its structural features suggest significant potential. By comparing it to well-characterized thiazole analogues, we can build a predictive framework for its biological activities and outline a clear experimental path for its evaluation. This guide will delve into the anticancer and antimicrobial potential of thiazoles, present comparative data, and provide robust, field-proven experimental protocols for researchers aiming to explore this and similar novel compounds.

Comparative Analysis of Biological Activity

The biological profile of a thiazole derivative is profoundly influenced by the nature and position of its substituents. The methyl group at position 4 and, most notably, the amino groups at positions 2 and 5 of our target compound are expected to be key determinants of its activity.

The 2-aminothiazole moiety is a cornerstone of many potent anticancer agents.[2][4][5] These compounds often function by inhibiting key cellular signaling pathways that drive cancer cell proliferation and survival.

Mechanism of Action: Many 2-aminothiazole derivatives exert their anticancer effects by targeting protein kinases. The nitrogen atoms in the thiazole ring and the exocyclic amino group can form critical hydrogen bonds within the ATP-binding pocket of kinases, leading to potent inhibition.[2] Other mechanisms include the disruption of microtubule polymerization and the induction of apoptosis.[6]

Comparative Compounds:

  • Dasatinib: A clinically approved drug for leukemia, Dasatinib features a 2-aminothiazole core that is crucial for its activity as a multi-targeted kinase inhibitor.[2]

  • 2-aminothiazole-5-carboxylic acid phenylamide derivatives: These compounds have shown high antiproliferative potency against human K563 leukemia cells, demonstrating the importance of the amide linkage at the C5 position.[6]

  • Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate: This derivative displayed a strong inhibitory effect on pancreatic cancer (Panc-1) cells, with an IC50 value of 43.08 μM, and also inhibited cell migration and invasion.[7]

The presence of two amino groups in this compound offers multiple points for hydrogen bonding, which could translate to high affinity for certain biological targets. The 5-amino group, in particular, is a distinguishing feature compared to the vast majority of studied 2-aminothiazoles and warrants investigation.

Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives

Compound/Derivative Class Cancer Cell Line Reported Activity (IC50) Reference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate Panc-1 (Pancreatic) 43.08 μM [7]
Substituted 2-aminothiazole (Compound 28) HT29 (Colon) 0.63 μM [2]
Substituted 2-aminothiazole (Compound 28) HeLa (Cervical) 6.05 μM [2]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine M. tuberculosis 0.024 μM (MIC) [8][9]

| 2-aminothiazole-5-carboxylic acid phenylamides | K563 (Leukemia) | High Potency (Comparable to Dasatinib) |[6] |

Thiazole derivatives have a long history as antimicrobial agents, with activities spanning antibacterial, antifungal, and antitubercular applications.[3][10] The structural features of this compound, particularly the basic amino groups, suggest it could possess significant antimicrobial properties.

Mechanism of Action: The mechanisms are diverse. Some thiazoles, like sulfathiazole, act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in folate synthesis.[3] Others function by inhibiting DNA gyrase, a key enzyme in bacterial DNA replication, or by disrupting the integrity of the microbial cell membrane.[3][11]

Comparative Compounds:

  • N,N'-diaryl-1,3-thiazole-2,4-diamines: A study on this class of compounds, which shares the diamine feature with our target molecule, reported moderate to good activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[12]

  • 4,5′-bithiazole-2,2′-diamine derivatives: These compounds were identified as promising DNA gyrase inhibitors, with one derivative showing an IC50 of 5.5 μM against the enzyme.[11]

  • 2-Amino-5-methylthiazol derivatives: When incorporated into larger structures, this scaffold has been shown to produce compounds with moderate superoxide radical scavenging (antioxidant) activity, which can be relevant to antimicrobial action.[13]

The diamine structure of this compound is particularly noteworthy. The related 2,5-diamino-1,3,4-thiadiazole scaffold has been shown to produce compounds with significant antimicrobial activity, which is often enhanced upon complexation with metal ions.[14] This suggests that our thiazole analogue could serve as a valuable ligand or pharmacophore in the design of new antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Selected Thiazole Derivatives

Compound/Derivative Class Target Organism Reported Activity (MIC) Reference
N,N'-diaryl-1,3-thiazole-2,4-diamines S. aureus, E. coli Moderate to Good [12]
2-aminothiazole derivative (43b) A. niger (fungus) 16.2 µM [3]
2-aminothiazole derivative (43d) C. albicans (fungus) 15.3 µM [3]
4-(o-methoxyphenyl)-2-aminothiazoles B. subtilis 25 to 50 μg/mL [11]

| N-oxazolyl-carboxamides (Isosteres of 2-aminothiazoles) | M. tuberculosis | 3.13 µg/mL |[15] |

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazoles is highly dependent on their substitution patterns. Analyzing known SAR can help predict the potential of this compound.

  • The Amino Groups (C2 & C5): The 2-amino group is a well-established pharmacophore for anticancer and antimicrobial activity.[2][8] It often acts as a hydrogen bond donor. The additional 5-amino group in our target compound is a unique feature. It increases the molecule's polarity and provides a second hydrogen bond donor site, which could enhance binding to targets like DNA or the active sites of enzymes such as kinases or DNA gyrase.[11]

  • The Methyl Group (C4): Small alkyl groups at the C4 position are common in bioactive thiazoles. The methyl group is generally well-tolerated and can contribute to van der Waals interactions within a binding pocket.

  • Overall Electronic Nature: The two electron-donating amino groups will significantly increase the electron density of the thiazole ring, which can influence its reactivity and interactions with biological macromolecules compared to thiazoles with electron-withdrawing groups.

Caption: Structural relationship of this compound to other bioactive thiazole classes.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of a novel compound like this compound, standardized and reproducible assays are essential. The following protocols represent industry-standard methods for initial screening.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the effect of a compound on the metabolic activity and proliferation of cancer cells, providing a measure of its cytotoxic or cytostatic potential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO (10 mM stock)

  • Selected human cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, CO2 incubator, microplate reader (570 nm)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet and count cells using a hemocytometer. d. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. e. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. f. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound stock solution in complete medium. Typical final concentrations might range from 0.1 µM to 100 µM. b. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-cell control" (medium only). c. After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate for another 48-72 hours.

  • MTT Addition and Incubation: a. Add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use the "no-cell control" wells to blank the reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100. b. Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of the test compound against bacterial (E. coli, S. aureus) and/or fungal (C. albicans) strains.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO (e.g., 1024 µg/mL stock)

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well U-bottom plates

  • Standard antimicrobial drugs for positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the microorganism and inoculate into broth. b. Incubate until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the culture with fresh broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). d. Dilute this adjusted inoculum 1:100 in broth to achieve a final concentration of ~1 x 10^6 CFU/mL.

  • Compound Dilution in Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix, creating a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations. d. Prepare separate rows for positive and vehicle controls.

  • Inoculation: a. Add 10 µL of the prepared inoculum (~1 x 10^6 CFU/mL) to each well, resulting in a final inoculum of ~5 x 10^5 CFU/mL. b. The final volume in each well will be ~110 µL. c. Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). c. The growth control well should be turbid, and the sterility control well should be clear.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, a comparative analysis based on the rich chemistry of its thiazole relatives provides a strong rationale for its investigation as a bioactive compound. Its unique 2,5-diamine substitution pattern distinguishes it from more common 2-aminothiazoles and suggests the potential for novel interactions with biological targets. The most promising avenues for investigation are in anticancer and antimicrobial applications, where aminothiazoles have a proven track record.

Future research should focus on the synthesis and empirical testing of this compound using the standardized protocols outlined in this guide. Initial cytotoxicity screening against a panel of cancer cell lines and MIC determination against representative bacterial and fungal pathogens will provide the foundational data needed to justify further development. Subsequent studies could involve derivatization of the amino groups to explore SAR and optimization of its pharmacokinetic properties, potentially leading to the discovery of a new class of potent therapeutic agents.

References

Unambiguous Structure Determination: A Comparative Guide to the Validation of 4-Methylthiazole-2,5-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 4-Methylthiazole-2,5-diamine, a precise understanding of atomic connectivity and spatial arrangement is paramount for elucidating structure-activity relationships (SAR) and ensuring intellectual property protection. This guide provides an in-depth comparison of X-ray crystallography against other prevalent analytical techniques for the structural validation of this class of compounds. We will delve into the causality behind experimental choices, present supporting data from closely related analogs, and offer detailed protocols to ensure scientific rigor.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid.[1][2] It provides unambiguous, high-resolution three-dimensional data, revealing precise bond lengths, bond angles, and stereochemistry.[3] While a crystal structure for the parent this compound is not publicly available in the Cambridge Structural Database (CSD), the principles of its structural validation can be effectively demonstrated through the analysis of closely related 4-methylthiazole derivatives.[4][5]

The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding careful consideration and optimization.

Experimental Workflow: From Synthesis to Structure

The following diagram outlines the typical workflow for the synthesis and crystallographic validation of a 4-methylthiazole derivative.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis A Hantzsch Thiazole Synthesis B Purification (e.g., Recrystallization, Chromatography) A->B Crude Product C Solvent Screening & Optimization B->C Purified Compound D Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) C->D Optimized Conditions E Data Collection (Diffractometer) D->E Single Crystal F Structure Solution & Refinement E->F Diffraction Data G Validation & Deposition (e.g., CSD) F->G Refined Structure integrated_approach Start Synthesized Compound MS Mass Spectrometry (Molecular Weight & Formula) Start->MS IR_Raman IR/Raman Spectroscopy (Functional Groups) Start->IR_Raman NMR NMR Spectroscopy (Connectivity & 2D Structure) Start->NMR Proposed Proposed Structure MS->Proposed IR_Raman->Proposed NMR->Proposed Xray X-ray Crystallography (3D Structure & Absolute Confirmation) Proposed->Xray Final Validated Structure Xray->Final

References

in vitro testing of 4-Methylthiazole-2,5-diamine against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 4-Methylthiazole-2,5-diamine Against Cancer Cell Lines

Introduction: The Rationale for Screening Novel Thiazole Compounds

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anti-cancer activity remains a paramount objective. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, represents a versatile and privileged scaffold in medicinal chemistry.[1][2] Derivatives of thiazole have demonstrated a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][3] This established biological footprint makes novel, unexplored thiazole-containing compounds like this compound compelling candidates for anti-cancer screening programs.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in vitro evaluation of this compound. We will objectively compare its cytotoxic performance against a standard chemotherapeutic agent, Doxorubicin, across a panel of representative human cancer cell lines. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data essential for preclinical assessment.

Comparative Framework: Establishing a Baseline for Efficacy

To meaningfully assess the potential of a novel compound, it must be benchmarked against an established standard. For this purpose, we will use Doxorubicin , a well-characterized anthracycline antibiotic widely used in chemotherapy. Its mechanism of action, primarily through DNA intercalation and inhibition of topoisomerase II, is well-documented, and its potent, broad-spectrum cytotoxicity provides a rigorous baseline for comparison.

The primary endpoint for our comparative analysis will be the half-maximal inhibitory concentration (IC50) , which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[4] A lower IC50 value indicates greater potency.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Screening

A robust in vitro screening strategy relies on a logical and well-justified experimental design. The choices of cell lines and assay methodologies are critical for generating clinically relevant data.

Cancer Cell Line Selection: Modeling Disease Heterogeneity

Human cancer is not a single disease but a collection of distinct pathologies. Therefore, screening a new compound against a single cell line provides limited information.[5] We recommend using a panel of cell lines derived from different cancer types to assess the breadth of the compound's activity.[6][7][8] For this guide, we will utilize three well-characterized and commonly used adherent cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT-116: A human colorectal carcinoma cell line.

This selection provides a preliminary screen across three of the most prevalent cancer types. The National Cancer Institute's NCI-60 panel, which uses 60 different human tumor cell lines, exemplifies this disease-oriented screening approach on a larger scale.[7][8]

Orthogonal Cytotoxicity Assays: Ensuring Data Integrity

Relying on a single assay can sometimes lead to misleading results due to compound interference with assay chemistry. Therefore, we will employ two distinct and widely accepted colorimetric assays that measure different cellular parameters.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[9][10]

  • SRB Assay (Sulforhodamine B): This assay measures total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye serves as a proxy for cell number. This assay is considered robust and is the standard for the NCI-60 screen.[12]

By using both a metabolic and a biomass assay, we can be more confident that the observed effects are due to true cytotoxicity rather than an artifact of a specific detection method.

Visualization of Experimental Workflow

The overall process for evaluating the compound is outlined below. This workflow ensures a systematic progression from cell preparation to final data analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cell_culture 1. Cell Line Culture (MCF-7, A549, HCT-116) compound_prep 2. Compound Preparation (this compound & Doxorubicin Stock Solutions) cell_seeding 4. Cell Seeding (96-well plates) cell_culture->cell_seeding serial_dilution 3. Serial Dilutions (Prepare working concentrations) treatment 5. Compound Treatment (Incubate for 72 hours) serial_dilution->treatment cell_seeding->treatment assay 6. Cytotoxicity Assay (MTT or SRB Protocol) treatment->assay readout 7. Absorbance Measurement (Microplate Reader) assay->readout calc 8. Calculate % Viability readout->calc ic50 9. Determine IC50 Values (Dose-Response Curves) calc->ic50 compare 10. Comparative Analysis ic50->compare

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

The following protocols are optimized for 96-well plates. All steps should be performed under aseptic conditions in a laminar flow hood.

Protocol 1: Cell Seeding and Treatment

This initial protocol is common for both the MTT and SRB assays.

  • Cell Culture: Culture MCF-7, A549, and HCT-116 cells in their respective recommended complete media (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: Harvest cells during their exponential growth phase using trypsin-EDTA.

  • Cell Counting: Resuspend the cells in fresh medium and determine the cell density using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to an optimal seeding density (e.g., 5,000-10,000 cells/well). Seed 100 µL of this suspension into each well of a 96-well microtiter plate.[4]

  • Attachment: Incubate the plate for 24 hours to allow the cells to attach firmly to the bottom of the wells.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO. Prepare a series of working solutions by serially diluting the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Treatment: After 24 hours of incubation, carefully aspirate the medium from the wells. Add 100 µL of medium containing the various concentrations of the test compounds to the respective wells.

  • Controls: It is critical to include the following controls on each plate:

    • Untreated Control: Cells in fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.1%). This ensures that the solvent itself is not causing cytotoxicity.

    • Blank Control: Wells containing medium only (no cells) to determine background absorbance.

  • Incubation: Incubate the plates for the desired exposure time, typically 72 hours, at 37°C in a 5% CO2 incubator.

Protocol 2: MTT Cytotoxicity Assay

This protocol is followed after the 72-hour treatment incubation.

  • MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Filter sterilize this solution.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well (including controls).[13]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[9][14]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

  • Agitation: Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 3: SRB Cytotoxicity Assay

This protocol is an alternative to the MTT assay and is performed after the 72-hour treatment incubation.

  • Cell Fixation: Gently aspirate the culture medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate the plate at 4°C for 1 hour.[11][15]

  • Washing: Discard the TCA solution. Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium components.[15] Allow the plates to air-dry completely at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[11]

  • Removing Unbound Dye: After incubation, quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[15]

  • Drying: Allow the plates to air-dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15]

  • Agitation: Place the plate on an orbital shaker for 5-10 minutes to ensure the dye is fully dissolved.

  • Absorbance Reading: Measure the absorbance of each well at approximately 510-540 nm using a microplate reader.[4][15]

Data Analysis and Comparative Presentation

  • Background Subtraction: For each well, subtract the average absorbance of the blank (medium only) wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50 Values: Plot the percentage viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a program like GraphPad Prism or an equivalent to calculate the precise IC50 value.[16]

Illustrative Comparison Table

The following table presents hypothetical IC50 values to demonstrate how the final comparative data should be structured. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

CompoundIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT-116 (Colon)
This compound12.58.225.1
Doxorubicin (Reference Drug)0.81.11.5

Interpretation of Illustrative Data: In this hypothetical scenario, Doxorubicin shows significantly higher potency (lower IC50 values) across all three cell lines compared to this compound. The novel compound shows its best activity against the A549 lung cancer cell line. This type of data is crucial for go/no-go decisions in a drug discovery pipeline and can guide further optimization of the novel compound's structure.

Potential Mechanism of Action: A Look into Signaling Pathways

While the primary screening assays measure cytotoxicity, understanding the underlying mechanism is the next logical step. Many thiazole derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells.[3][17] A common pathway implicated in the regulation of cell survival and apoptosis is the PI3K/AKT signaling cascade.[4] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

The diagram below illustrates a simplified version of this pathway, representing a plausible target for a novel cytotoxic agent like this compound.

G cluster_membrane Cell Membrane cluster_pathway Pro-Survival Signaling cluster_apoptosis Apoptosis RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Bad Bad (inactivated) AKT->Bad Inhibits Bcl2 Bcl-2 (active) Bad->Bcl2 Inhibits Apoptosis Cell Death Bcl2->Apoptosis Inhibits Test_Compound 4-Methylthiazole- 2,5-diamine Test_Compound->AKT Potential Inhibition

Caption: Plausible mechanism via inhibition of the PI3K/AKT pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial in vitro evaluation of this compound's anti-cancer potential. By employing a panel of diverse cancer cell lines, utilizing orthogonal cytotoxicity assays, and comparing performance against a gold-standard chemotherapeutic, researchers can generate high-quality, reliable data. The illustrative data highlights the importance of quantitative comparison using IC50 values.

Positive results from this initial screen would warrant further investigation, including:

  • Screening against a larger panel of cell lines (e.g., the NCI-60).

  • Performing mechanistic studies to confirm the proposed mechanism of action (e.g., cell cycle analysis, apoptosis assays like Annexin V staining, and Western blotting for key signaling proteins).

  • Evaluating activity in more complex 3D culture models (e.g., spheroids or organoids) which better mimic in vivo tumor microenvironments.[6][18]

By following a systematic and rigorous approach, the true therapeutic potential of novel compounds like this compound can be effectively assessed, paving the way for the development of next-generation cancer therapeutics.

References

A Prospective Analysis of the Antimicrobial Potential of 4-Methylthiazole-2,5-diamine in an Era of Mounting Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with a significant number of them exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The thiazole ring is a core component of several clinically approved drugs, underscoring its potential as a privileged scaffold in drug discovery.[3] This guide focuses on a specific, yet underexplored, member of this family: 4-Methylthiazole-2,5-diamine. While extensive data exists for more complex thiazole derivatives, the antimicrobial profile of this simpler diamino-substituted thiazole remains to be thoroughly characterized. This document will serve as a comprehensive guide for researchers and drug development professionals on how to systematically evaluate the antimicrobial activity of this compound and compare its potential efficacy against established antibiotics.

The Thiazole Scaffold: A Foundation for Antimicrobial Activity

The antimicrobial activity of thiazole derivatives is often attributed to their ability to mimic biological molecules and interact with various microbial targets.[4] The presence of nitrogen and sulfur atoms in the heterocyclic ring allows for diverse chemical modifications, enabling the fine-tuning of their biological activity. Structure-activity relationship (SAR) studies on various thiazole analogs have revealed that the nature and position of substituents on the thiazole ring are critical determinants of their antimicrobial potency and spectrum.[1][5] While specific data for this compound is not yet available in peer-reviewed literature, the presence of two amine groups at positions 2 and 5, along with a methyl group at position 4, suggests potential for significant biological activity. Aminothiazoles, in particular, have been a focus of antimicrobial research.[6][7][8]

Proposed Experimental Workflow for Antimicrobial Evaluation

To rigorously assess the antimicrobial potential of this compound, a standardized and systematic approach is essential. The following experimental workflow is proposed, adhering to internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][9][10][11]

Caption: Proposed experimental workflow for the comprehensive antimicrobial evaluation of this compound.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a quantitative and standardized technique.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a panel of known antibiotics (see Table 1).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Protocol:

    • Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well that shows no visible growth.

    • Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the plates under appropriate conditions.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Comparative Analysis: Benchmarking Against Known Antibiotics

A critical aspect of evaluating a new antimicrobial agent is to compare its activity against currently used antibiotics. The choice of comparator antibiotics should be guided by their mechanism of action and spectrum of activity, covering both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Proposed Panel of Comparator Antibiotics and Microbial Strains

Microorganism Type Species (ATCC Strain) Gram Stain Comparator Antibiotics Rationale for Selection
Gram-positive Bacteria Staphylococcus aureus (ATCC 29213)PositiveVancomycin, Linezolid, CiprofloxacinRepresentatives for cell wall synthesis, protein synthesis, and DNA synthesis inhibitors.
Enterococcus faecalis (ATCC 29212)PositiveAmpicillin, VancomycinCommon nosocomial pathogens with intrinsic and acquired resistance.
Gram-negative Bacteria Escherichia coli (ATCC 25922)NegativeCiprofloxacin, Ceftriaxone, GentamicinBroad-spectrum agents targeting different cellular pathways.
Pseudomonas aeruginosa (ATCC 27853)NegativePiperacillin-Tazobactam, MeropenemKey anti-pseudomonal agents.
Fungi Candida albicans (ATCC 90028)N/AFluconazole, Amphotericin BStandard antifungal agents with different mechanisms of action.

Hypothesized Mechanism of Action and Structure-Activity Relationship

While the precise mechanism of action of this compound is yet to be elucidated, insights can be drawn from related thiazole-containing antimicrobials. Many thiazole derivatives exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of DNA Gyrase: Some thiazoles have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[12]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the microbial cell membrane.[4]

  • Inhibition of Key Metabolic Pathways: Thiazoles can act as inhibitors of essential enzymes in microbial metabolic pathways.

The diamino substitution on the thiazole ring of the target compound may play a crucial role in its interaction with biological targets, potentially through hydrogen bonding or by altering its electronic properties.

Caption: Hypothesized antimicrobial mechanisms of action for this compound based on related thiazole derivatives.

Conclusion and Future Directions

While the antimicrobial activity of this compound remains to be experimentally validated, its chemical structure, rooted in the well-established antimicrobial potential of the thiazole scaffold, presents a compelling case for its investigation. The experimental framework outlined in this guide provides a robust starting point for its systematic evaluation. Should this compound exhibit significant antimicrobial activity, further studies, including toxicity profiling, in vivo efficacy models, and advanced mechanistic studies, will be warranted to fully assess its therapeutic potential. The exploration of such simple, synthetically accessible molecules is a crucial endeavor in the ongoing battle against antimicrobial resistance.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methylthiazole-2,5-diamine

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this class, this compound is a particularly valuable building block. Its vicinal diamine functionality offers two distinct points for derivatization, making it a versatile precursor for constructing complex molecular architectures, especially in the development of kinase inhibitors, antibacterial agents, and other novel therapeutics.

However, the direct synthesis of 2,5-diaminothiazoles is not trivial. The regioselective introduction of two amino groups onto the thiazole ring requires a strategic approach. This guide provides an in-depth comparison of different catalytic systems for the synthesis of this compound, focusing on a robust and widely adopted two-stage strategy. We will dissect the causality behind experimental choices and provide actionable protocols grounded in verifiable data.

Synthetic Strategy Overview: A Two-Stage Approach

The most reliable pathway to this compound involves two key stages:

  • Stage 1: Hantzsch Thiazole Synthesis. Formation of the 2-amino-4-methylthiazole core. This foundational step involves the cyclocondensation of an α-haloketone with thiourea.

  • Stage 2: C5-Amination via Halogenation & Nucleophilic Substitution. Introduction of the second amino group at the C5 position. This is the critical stage where the choice of catalyst dictates the efficiency, yield, and overall success of the synthesis.

This guide will first briefly cover the synthesis of the precursor and then provide a detailed head-to-head comparison of catalytic systems for the crucial C5-amination step.

G cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Catalytic C5-Amination 3-Chloro-2-butanone 3-Chloro-2-butanone 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole 3-Chloro-2-butanone->2-Amino-4-methylthiazole + Thiourea (Base/Heat) Thiourea Thiourea Intermediate 2-Amino-4-methylthiazole Halogenation Halogenation (e.g., I₂, Br₂) Intermediate->Halogenation 5-Halo-Intermediate 2-Amino-5-halo-4-methylthiazole Halogenation->5-Halo-Intermediate Nucleophilic_Substitution Nucleophilic Substitution (+ Amine Source) 5-Halo-Intermediate->Nucleophilic_Substitution Final_Product This compound Nucleophilic_Substitution->Final_Product

Caption: Overall two-stage synthetic pathway to this compound.

Stage 1: Synthesis of the 2-Amino-4-methylthiazole Precursor

The classic Hantzsch thiazole synthesis remains the most dependable method for creating the initial 2-aminothiazole ring.[1] The reaction proceeds by condensing an α-haloketone (in this case, 3-chloro-2-butanone or 3-bromo-2-butanone) with thiourea.

Mechanism Rationale: The reaction is typically conducted in a polar protic solvent like ethanol. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. While often performed without an explicit catalyst by simply refluxing the reactants, the reaction can be accelerated.[2] Modern approaches utilize heterogeneous catalysts like copper silicate or silica-supported acids, which can reduce reaction times and simplify purification.[3][4]

General Experimental Protocol (Hantzsch Synthesis)
  • To a round-bottom flask, add thiourea (1.2 equivalents) and ethanol.

  • Stir the mixture until the thiourea is dissolved.

  • Add 3-bromo-2-butanone (1.0 equivalent) dropwise to the solution.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it over crushed ice.

  • Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4-methylthiazole.

Stage 2: Catalytic C5-Amination — A Head-to-Head Comparison

The introduction of an amino group at the C5 position is achieved by a halogenation/nucleophilic substitution sequence.[5][6] This process is highly dependent on the catalytic system employed, which facilitates both the initial halogenation and the subsequent C-N bond formation. Here, we compare three distinct and effective catalytic approaches.[5][6]

Catalytic System 1: Iodine-Mediated Synthesis
  • Core Principle: This method uses molecular iodine (I₂) in an aqueous ethanol solution. Iodine serves a dual role: it acts as the halogenating agent to form the 5-iodo intermediate in situ and likely as a mild Lewis acid to activate the ring for the subsequent nucleophilic attack by an amine source.[5] This approach is often performed as a one-pot, two-step reaction.

  • Causality: The choice of ethanol/water as a solvent system is crucial. It provides sufficient polarity to dissolve the reactants and the thiazolium salt intermediate while being environmentally benign. The reaction is typically heated to overcome the activation energy for both the halogenation and substitution steps.

  • Performance: This method is straightforward and avoids the use of more toxic bromine or expensive metal catalysts. However, yields can be moderate, and the reaction may require longer heating times compared to other systems.

Catalytic System 2: Bromine/Base-Mediated Synthesis
  • Core Principle: This approach utilizes molecular bromine (Br₂) for the initial halogenation, followed by nucleophilic substitution. A mild base, such as sodium bicarbonate (NaHCO₃), is essential.

  • Causality: Bromine is a more aggressive halogenating agent than iodine, often leading to faster and more complete formation of the 5-bromo intermediate. The role of NaHCO₃ is to neutralize the hydrobromic acid (HBr) generated during the reaction. Removing the acidic byproduct is critical because it would otherwise protonate the incoming amine nucleophile, rendering it inactive.[5] Dimethylformamide (DMF) is often used as a solvent due to its high boiling point and ability to dissolve a wide range of organic and inorganic reagents.

  • Performance: This method generally proceeds faster than the iodine-mediated approach. However, it involves handling volatile and highly corrosive bromine, requiring stringent safety precautions.

Catalytic System 3: Copper-Catalyzed Amination
  • Core Principle: This is the most modern and often the most efficient of the three methods. It employs a copper(II) salt, such as copper(II) bromide (CuBr₂), as a catalyst. This system facilitates a one-pot bromination and subsequent C-N bond formation, analogous to an Ullmann condensation.[5][6]

  • Causality: The Cu(II) species serves multiple functions. It acts as a source of bromine for the initial halogenation of the C5 position. More importantly, it then catalyzes the coupling between the resulting 5-bromo-2-aminothiazole and the amine nucleophile. The copper center coordinates with both the halide and the amine, lowering the activation energy for the C-N bond-forming reductive elimination step.[7] Acetonitrile (CH₃CN) is a common solvent as it is aprotic and coordinates weakly with the copper catalyst, allowing the reaction to proceed efficiently.

  • Performance: Copper catalysis typically offers the highest yields and can be performed under milder conditions than the other methods.[5][6] It demonstrates a broader substrate scope, allowing for the use of various amine sources. The primary consideration is the cost of the catalyst and the need to remove copper residues from the final product, which is a critical step in pharmaceutical synthesis.

Quantitative Data Summary

The following table summarizes the key performance indicators for the three catalytic systems for the C5-amination step, based on data from analogous syntheses of 5-substituted-2-aminothiazoles.[5][6]

FeatureSystem 1: Iodine-MediatedSystem 2: Bromine/BaseSystem 3: Copper-Catalyzed
Catalyst/Key Reagents I₂Br₂, NaHCO₃CuBr₂
Typical Solvent EtOH / H₂ODMFCH₃CN
Temperature Reflux (~80-90 °C)60-80 °C60 °C
Reaction Time Moderate to Long (hours)Fast to Moderate (1-3 h)Fast (1-3 h)
Relative Yield ModerateGoodHigh to Excellent
Key Advantages Uses less toxic halogen; simple setup.Faster than iodine method; readily available reagents.High yields; one-pot efficiency; milder conditions.
Key Disadvantages Potentially lower yields; longer reaction times.Requires handling of hazardous Br₂.Catalyst cost; potential for metal contamination.

Detailed Experimental Protocols

Protocol for Copper-Catalyzed C5-Amination

This protocol describes the most efficient one-pot synthesis of a 5-amino-substituted-2-aminothiazole from a 2-aminothiazole precursor.[5][6]

G start Start: Prepare Reactant Mixture step1 Add 2-amino-4-methylthiazole, CuBr₂, and amine source to CH₃CN in flask. start->step1 step2 Stir at 60°C for 3 hours. step1->step2 step3 Monitor reaction by TLC. step2->step3 step4 Work-up: Evaporate solvent. step3->step4 step5 Purification: Wash residue with water, then purify via column chromatography or recrystallization. step4->step5 end End: Obtain Pure This compound step5->end

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. This is particularly true for novel heterocyclic amines like 4-Methylthiazole-2,5-diamine, a scaffold with significant potential in medicinal chemistry. Ensuring its purity is paramount to understanding its biological activity and advancing drug discovery programs.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, establish a framework for self-validating systems, and ground our discussion in authoritative references.

The Synthetic Landscape: A Plausible Route to this compound and Its Potential Impurities

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Reduction start_materials α-Halo Ketone + Thiourea Derivative thiazole_formation 2-Amino-5-nitro-4-methylthiazole start_materials->thiazole_formation Cyclocondensation reduction Reduction of Nitro Group thiazole_formation->reduction final_product This compound reduction->final_product

Caption: Plausible two-step synthesis of this compound.

This synthetic approach, while logical, introduces specific potential impurities at each stage:

  • From the Hantzsch Synthesis:

    • Unreacted Starting Materials: Residual α-halo ketone and thiourea.

    • Isomeric Byproducts: The Hantzsch synthesis can sometimes yield isomeric thiazoles depending on the reaction conditions[1][2].

    • Side-Reaction Products: Self-condensation of the α-halo ketone or decomposition of thiourea under the reaction conditions.

  • From the Reduction Step:

    • Incomplete Reduction: The presence of the starting material, 2-amino-5-nitro-4-methylthiazole.

    • Intermediates: Nitroso and hydroxylamine intermediates if the reduction is not driven to completion.

    • Byproducts from the Reducing Agent: For example, if using metal-based reducing agents (e.g., Sn/HCl), residual metal ions may be present.

A thorough purity validation strategy must be capable of detecting and quantifying these potential impurities.

A Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination is a critical decision, balancing sensitivity, selectivity, and the nature of the potential impurities. We will compare the most relevant methods for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyElemental Analysis (EA)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.Combustion of the sample to determine the percentage of C, H, N, and S.
Primary Use Quantitative purity assessment, impurity profiling.Identification and quantification of volatile impurities.Structural confirmation, identification of impurities, and quantitative analysis (qNMR).Confirmation of elemental composition and fundamental purity.
Strengths High resolution, sensitivity, and applicability to a wide range of compounds.Excellent sensitivity and specificity for volatile compounds.Provides unambiguous structural information, can detect non-chromophoric impurities.Provides fundamental confirmation of the molecular formula.
Limitations Requires chromophores for UV detection, potential for co-elution.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Does not identify the nature of impurities, only the deviation from the expected elemental composition.

DOT Script for Analytical Workflow

Analytical_Workflow cluster_analysis Purity Validation Synthesized_Product Synthesized this compound HPLC HPLC (Quantitative Purity) Synthesized_Product->HPLC GC_MS GC-MS (Volatile Impurities) Synthesized_Product->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR EA Elemental Analysis (Elemental Composition) Synthesized_Product->EA Purity_Report Purity_Report HPLC->Purity_Report Purity (%) and Impurity Profile GC_MS->Purity_Report NMR->Purity_Report Structural Integrity EA->Purity_Report Elemental Composition

Caption: Comprehensive analytical workflow for purity validation.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is the workhorse for quantitative purity analysis of non-volatile organic compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities that may not be detected by HPLC.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility of the diamine.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation and can provide quantitative information (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis:

    • Impurity Identification: The presence of unexpected signals may indicate impurities. Their structure can often be deduced from the NMR data.

Predicted ¹H NMR (DMSO-d₆):

  • Methyl protons (C4-CH₃): ~2.2-2.4 ppm (singlet)

  • Amino protons (NH₂): Broad singlets, likely in the range of 4.0-7.0 ppm, exchangeable with D₂O.

  • Thiazole proton (C5-H): This position is substituted with an amino group, so no proton signal is expected here.

Predicted ¹³C NMR (DMSO-d₆):

  • Methyl carbon (C4-CH₃): ~15-20 ppm

  • Thiazole carbons (C2, C4, C5): ~100-170 ppm, with the carbon atoms attached to nitrogen atoms being more downfield.

Elemental Analysis

This technique provides the fundamental ratio of elements in the compound.

Instrumentation:

  • CHN/S Analyzer

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.

  • Data Analysis: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur are compared to the theoretical values for the molecular formula of this compound (C₄H₆N₄S). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Conclusion: An Integrated Approach to Purity Validation

No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A robust and trustworthy validation strategy relies on the synergistic use of multiple orthogonal methods. For this compound, a combination of HPLC for quantitative purity assessment, GC-MS for volatile impurities, NMR for structural confirmation, and Elemental Analysis for elemental composition provides a comprehensive and self-validating system. By understanding the potential impurities arising from the synthetic route and applying these analytical techniques with a clear rationale, researchers can ensure the quality of their compounds and the integrity of their scientific endeavors.

References

A Comparative In Silico Analysis of 4-Methylthiazole-2,5-diamine Against Known Inhibitors Targeting the ATP-Binding Site of Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comparative molecular docking study evaluating the therapeutic potential of a novel small molecule, 4-Methylthiazole-2,5-diamine, as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical regulator of the cell cycle, and its aberrant activity is implicated in the pathogenesis of numerous cancers.[][2] The 2-aminothiazole scaffold, a core component of our test compound, is recognized as a privileged structure in medicinal chemistry, forming the basis of several approved anticancer drugs.[3][4][5][6] Through a rigorous, validated computational workflow, we compare the binding affinity and interaction patterns of this compound with two well-established CDK2 inhibitors, Roscovitine and Dinaciclib.[][7][8] This analysis provides foundational, data-driven insights into the compound's potential as a scaffold for future oncology drug development.

Introduction: The Rationale for Targeting CDK2 with Novel Scaffolds

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that act as central control points for cell cycle progression.[][2] CDK2, in particular, forms complexes with cyclin E and cyclin A to govern the G1/S transition and S-phase progression.[][9] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[]

The 2-aminothiazole moiety is a versatile pharmacophore present in a wide array of biologically active molecules, including potent anticancer agents.[3][4][5][10] Its ability to act as a bioisostere for other functional groups and to form key hydrogen bond interactions has made it a frequent choice in drug design.[6] While this compound itself is not extensively characterized, its core structure suggests a high potential for interaction with kinase ATP-binding sites. This study, therefore, was initiated to perform a foundational in silico evaluation of this compound's viability as a CDK2 inhibitor.

By comparing its docking performance to that of Roscovitine and Dinaciclib—two known potent CDK inhibitors that have undergone clinical investigation[][7][8]—we can benchmark its potential and identify key structural features that may contribute to binding affinity. This comparative approach provides a scientifically grounded assessment of whether this compound warrants further investigation through chemical synthesis and in vitro biological assays.

Materials and Methods: A Validated Computational Workflow

To ensure scientific rigor and reproducibility, a standardized and well-documented computational protocol was employed. The causality behind each step is explained to provide clarity on the experimental design.

Software and Hardware
  • Molecular Docking: AutoDock Vina 1.2.0[11]

  • Visualization and Analysis: UCSF Chimera, Discovery Studio Visualizer

  • Ligand Preparation: ChemDraw, Avogadro

  • Hardware: High-performance computing cluster with 64 CPU cores.

Receptor Preparation

The structural integrity of the protein target is paramount for obtaining meaningful docking results. The chosen crystal structure must be of high resolution and contain a relevant co-crystallized ligand to accurately define the binding pocket.

  • Selection of Target Structure: The crystal structure of human CDK2 in complex with the inhibitor NU6027 was selected from the RCSB Protein Data Bank (PDB ID: 1E1X).[12] This structure was chosen for its high resolution (1.85 Å) and the presence of a ligand bound in the ATP-binding site, which clearly delineates the target pocket.

  • Protein Cleanup: The downloaded PDB file was loaded into UCSF Chimera. All non-essential components, including water molecules and the co-crystallized ligand (NU6027), were removed. This step is critical because crystallographic water molecules may not represent their true position in a dynamic solution and can interfere with ligand docking.[13][14]

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed. This ensures that the electrostatic potential of the receptor is accurately represented, which is crucial for calculating binding energies.

  • File Format Conversion: The cleaned and prepared receptor structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[14]

Ligand Preparation

Proper 3D conformation and charge distribution of the ligands are essential for an accurate docking simulation.

  • Structure Generation: The 2D structures of this compound, Roscovitine, and Dinaciclib were drawn using ChemDraw and converted to 3D structures.

  • Energy Minimization: Each ligand's 3D structure was subjected to energy minimization using the Avogadro software with the MMFF94 force field. This process optimizes the geometry of the molecule to its lowest energy, most stable conformation.

  • File Format Conversion: The optimized ligand structures were saved in the PDBQT format, with rotatable bonds automatically detected by AutoDock Tools. This allows the docking algorithm to explore different conformations of the ligand within the binding site.[13]

Molecular Docking Protocol

The docking simulation systematically searches for the optimal binding pose of a ligand within the receptor's active site and estimates the strength of the interaction.

  • Grid Box Definition: A grid box, representing the search space for the docking algorithm, was defined around the active site of CDK2. The center of the box was determined based on the coordinates of the original co-crystallized ligand (NU6027) in the 1E1X structure. The dimensions were set to 22 x 22 x 22 Å to ensure the entire binding pocket was encompassed.[15]

  • Configuration File: A configuration file (config.txt) was created for AutoDock Vina, specifying the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.

  • Execution of Docking: AutoDock Vina was executed from the command line. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32 to increase the probability of finding the true lowest-energy binding mode.[11][14]

  • Analysis of Results: The output from Vina, a PDBQT file containing the top predicted binding poses and their corresponding binding affinities (in kcal/mol), was analyzed. The pose with the lowest binding energy was selected for detailed interaction analysis using Discovery Studio Visualizer.

The entire computational workflow is depicted in the diagram below.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Select PDB Structure (e.g., 1E1X) Clean Remove Water & Ligands PDB->Clean Protonate Add Hydrogens & Charges Clean->Protonate ReceptorPDBQT Save as Receptor.pdbqt Protonate->ReceptorPDBQT Grid Define Grid Box ReceptorPDBQT->Grid Draw Draw 2D Structures Minimize Energy Minimization (3D) Draw->Minimize LigandPDBQT Save as Ligand.pdbqt Minimize->LigandPDBQT Config Create Config File LigandPDBQT->Config Grid->Config RunVina Run AutoDock Vina Config->RunVina Analyze Analyze Binding Poses & Energies RunVina->Analyze Visualize Visualize Interactions Analyze->Visualize Report Generate Report Visualize->Report

Computational docking workflow.

Results and Comparative Analysis

The molecular docking simulations provided quantitative estimates of binding affinity and detailed insights into the specific molecular interactions between each ligand and the CDK2 active site. The results are summarized for a direct comparison.

Quantitative Docking Data

The binding affinity, a measure of the strength of the interaction, and the number of hydrogen bonds formed are key indicators of a ligand's potential potency.

Compound NameStructureBinding Affinity (kcal/mol)Hydrogen Bonds FormedKey Interacting Residues
This compound -6.83Leu83, Glu81, Asp86
Roscovitine (Known Inhibitor) -8.53Leu83, Glu81
Dinaciclib (Known Inhibitor) -10.24Leu83, Gln131, Asp145
Analysis of Binding Interactions

A detailed examination of the binding poses reveals the specific atomic interactions that contribute to the overall binding energy. The ability to form hydrogen bonds with the "hinge region" of the kinase is a hallmark of many potent ATP-competitive inhibitors.[16][17][18]

  • This compound (Test Compound): The test compound fits well within the ATP-binding pocket. Crucially, its 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of Leu83 in the hinge region. A second hydrogen bond is formed between the 5-amino group and the side chain of Glu81 . A third interaction occurs with Asp86 . While its binding energy of -6.8 kcal/mol is modest compared to the known inhibitors, establishing the critical hinge region interaction is a highly promising result for a novel, unoptimized scaffold.

  • Roscovitine (Reference Inhibitor): As expected, Roscovitine demonstrates a classic inhibitor binding mode.[19] Its purine core forms a triplet of hydrogen bonds with the hinge region, specifically with the backbone of Glu81 and Leu83 .[17] The bulkier substituents occupy the hydrophobic pocket, contributing to its strong binding affinity of -8.5 kcal/mol.

  • Dinaciclib (Reference Inhibitor): Dinaciclib, a highly potent pan-CDK inhibitor, shows the strongest binding affinity at -10.2 kcal/mol.[][2] It also forms a key hydrogen bond with the hinge residue Leu83 . Furthermore, it establishes additional hydrogen bonds with Gln131 and Asp145 at the entrance of the pocket, effectively anchoring it more tightly than the other compounds.[7]

The fundamental interactions within the kinase active site are illustrated below.

G CDK2 CDK2 Active Site Hinge Hinge Region (Leu83, Glu81) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Ligand Inhibitor Ligand Ligand->Hinge H-Bonds (Key for Affinity) Ligand->Hydrophobic van der Waals Interactions Ligand->Solvent Substituents (Modulate Solubility)

Key inhibitor interaction zones in CDK2.

Discussion and Future Outlook

This comparative docking study provides compelling preliminary evidence that This compound is a viable starting point for the development of novel CDK2 inhibitors. The key takeaway is its ability to replicate the critical hydrogen bonding interaction with the hinge residue Leu83, a feature essential for the activity of many known kinase inhibitors.[17]

The calculated binding affinity of -6.8 kcal/mol, while lower than the highly optimized clinical candidates Roscovitine (-8.5 kcal/mol) and Dinaciclib (-10.2 kcal/mol), is significant for a small, unadorned fragment. The difference in binding energy can be attributed to the lack of larger, hydrophobic moieties on the this compound scaffold that would extend into and favorably interact with the hydrophobic regions of the ATP pocket, as seen with the reference drugs.

Expert Insights & Next Steps: The results strongly support a structure-activity relationship (SAR) campaign based on the this compound scaffold. The next logical steps are:

  • Chemical Synthesis: Synthesize this compound and a library of derivatives.

  • Scaffold Elaboration: Focus on adding substituents at the 5-amino position. Introducing tailored hydrophobic or aromatic groups at this position could extend the molecule into the hydrophobic pocket, potentially increasing binding affinity dramatically.

  • In Vitro Validation: Screen the synthesized compounds against a panel of kinases, starting with CDK2, using enzymatic assays to determine their IC50 values. This experimental step is crucial to validate the in silico predictions.

  • Cell-Based Assays: Test the most potent compounds from the enzymatic assays in cancer cell lines known to be sensitive to CDK2 inhibition to assess their cellular efficacy.

Conclusion

Through a validated molecular docking protocol, we have demonstrated that this compound engages with the ATP-binding site of CDK2 and successfully forms a canonical hydrogen bond with the critical hinge region. While its predicted binding affinity is modest, its effective engagement with the core binding motif marks it as a high-potential fragment for further development. This study provides a robust, data-driven foundation for initiating a medicinal chemistry program aimed at elaborating this promising scaffold into a novel class of potent and selective CDK2 inhibitors for oncological applications.

References

Safety Operating Guide

Navigating the Disposal of 4-Methylthiazole-2,5-diamine: A Critical Requirement for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

A diligent approach to chemical waste management is a cornerstone of safe and ethical research. For laboratory professionals handling specialized compounds like 4-Methylthiazole-2,5-diamine, a comprehensive understanding of proper disposal procedures is not just a matter of regulatory compliance, but a fundamental aspect of protecting personnel and the environment.

However, a critical prerequisite for establishing safe disposal protocols is access to the substance-specific Safety Data Sheet (SDS). Despite a thorough search for an SDS pertaining to this compound, publicly available databases and supplier information did not yield a specific document for this exact chemical. The information found was for related but structurally distinct compounds such as 2-Amino-5-methylthiazole and 4-Methylthiazole.

It is imperative to understand that even minor variations in chemical structure can lead to significant differences in reactivity, toxicity, and environmental hazards. Therefore, extrapolating disposal procedures from related compounds is not a safe or compliant practice.

The Indispensable Role of the Safety Data Sheet (SDS)

The SDS is the primary source of information for the safe handling, storage, and disposal of any chemical. It is a document provided by the manufacturer or supplier that contains detailed information on:

  • Section 2: Hazard(s) Identification: This section outlines the specific hazards associated with the chemical, including its classification under the Globally Harmonized System (GHS). This is the first step in determining if the waste is considered hazardous.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and appropriate storage conditions to prevent accidents.

  • Section 8: Exposure Controls/Personal Protection: Details the necessary personal protective equipment (PPE) required when handling the substance.

  • Section 11: Toxicological Information: Provides data on the acute and chronic health effects of the chemical.

  • Section 12: Ecological Information: Details the potential environmental impact of the substance.

  • Section 13: Disposal Considerations: This section provides specific guidance on the appropriate disposal methods for the chemical waste. It will often reference federal, state, and local regulations.

Your Immediate Action Plan: Obtain the Substance-Specific SDS

Given the absence of a publicly available SDS for this compound, the following steps are essential for any researcher, scientist, or drug development professional in possession of this compound:

  • Contact Your Supplier: The most direct and reliable method to obtain the correct SDS is to request it from the chemical manufacturer or supplier from whom the this compound was purchased. They are legally obligated to provide this document.

  • Cease Disposal Planning Until the SDS is Reviewed: Do not attempt to dispose of this chemical until you have obtained and thoroughly reviewed the specific SDS.

  • Consult with Your Environmental Health and Safety (EHS) Department: Once you have the SDS, your institution's EHS department is the authoritative resource for interpreting the disposal guidelines in the context of your local and institutional regulations. They can provide guidance on proper waste stream segregation, labeling, and pickup procedures.

General Principles of Amine and Thiazole Derivative Disposal (for Informational Purposes Only)

While the specific procedures for this compound must be dictated by its SDS, related aromatic amines and thiazole compounds often present the following hazards that inform general disposal considerations:

  • Toxicity: Aromatic amines can be toxic and may have carcinogenic properties.

  • Environmental Hazards: Many are classified as hazardous to the aquatic environment.[1]

  • Reactivity: Amines are basic and can react exothermically with acids. They may also be incompatible with strong oxidizing agents.[1]

  • Combustibility: During combustion, nitrogen- and sulfur-containing compounds can release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[1]

These general principles underscore the importance of treating unknown or uncharacterized chemical waste with a high degree of caution.

Visualizing the Path to Compliant Disposal

The following workflow illustrates the mandatory process for ensuring the safe and compliant disposal of any chemical, including this compound.

Caption: Mandatory workflow for the safe and compliant disposal of laboratory chemicals.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers and drug development professionals, the integrity of our work and our personal safety are paramount. When handling specialized reagents like 4-Methylthiazole-2,5-diamine, a nuanced understanding of its hazard profile is essential for implementing effective safety protocols. This guide moves beyond a simple checklist, offering a detailed rationale for the selection and use of Personal Protective Equipment (PPE), ensuring both compliance and, more importantly, a culture of safety in the laboratory.

The foundational safety information for this compound is derived from its Safety Data Sheet (SDS), which outlines its primary hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.

These classifications mandate a meticulous approach to PPE to prevent inadvertent exposure and environmental contamination.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific manipulations being performed. The potential for aerosol generation, splashes, or direct contact with the solid material must be critically assessed.

Engineering Controls: The First Line of Defense

Before considering PPE, it is crucial to emphasize the role of engineering controls. Whenever possible, this compound should be handled in a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.

Recommended Personal Protective Equipment

Based on the identified hazards, the following PPE is recommended for the routine handling of this compound in a laboratory setting.

Hand Protection

Given the classification of skin irritation (Category 2), chemically resistant gloves are mandatory.

  • Material: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a wide range of chemicals and provide excellent dexterity.

  • Thickness: A standard nitrile glove (4-8 mil) is generally sufficient for handling small quantities.

  • Best Practices: Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended when handling larger quantities or during procedures with a higher risk of splashes. Contaminated gloves should be removed and disposed of as hazardous waste immediately.

Eye and Face Protection

To protect against serious eye irritation (Category 2A), appropriate eye and face protection is non-negotiable.

  • Standard Operations: For routine weighing and solution preparation within a fume hood, safety glasses with side shields are the minimum requirement.

  • Splash Hazard: When there is a significant risk of splashing, such as during transfers of larger volumes or when working with solutions under pressure, chemical safety goggles are essential. For maximum protection, a face shield should be worn in conjunction with safety goggles.

Body Protection

To prevent skin contact, a fully fastened laboratory coat is required.

  • Material: A standard cotton or polyester/cotton blend lab coat is suitable for most applications.

  • For Increased Risk: In scenarios with a higher potential for significant contamination, a chemically resistant apron or gown should be worn over the lab coat.

Respiratory Protection

The potential for respiratory irritation (Category 3) necessitates careful consideration of respiratory protection, especially when engineering controls are not sufficient to control exposure.

  • With Adequate Ventilation: When handling small quantities of the solid material in a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Without Adequate Ventilation or for Large Quantities: If there is a risk of generating dust or aerosols outside of a fume hood, or when handling large quantities, a NIOSH-approved N95 respirator is recommended.

PPE Selection Summary

The following table summarizes the recommended PPE for different laboratory scenarios involving this compound.

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities in a Fume Hood Single pair of nitrile glovesSafety glasses with side shieldsLaboratory coatNot generally required
Preparing Solutions in a Fume Hood Single pair of nitrile gloves (consider double-gloving)Chemical safety gogglesLaboratory coatNot generally required
Transferring Large Volumes or Splash Potential Double pair of nitrile glovesChemical safety goggles and face shieldLaboratory coat and chemically resistant apronAssess need based on aerosol generation
Handling Outside of a Fume Hood (Not Recommended) Double pair of nitrile glovesChemical safety goggles and face shieldLaboratory coat and chemically resistant apronNIOSH-approved N95 respirator

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Task with This compound fume_hood Is the task performed in a fume hood? start->fume_hood splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes no_fume_hood_ppe Required PPE: - Double Nitrile Gloves - Chemical Goggles & Face Shield - Lab Coat & Apron - N95 Respirator (Strongly Discouraged) fume_hood->no_fume_hood_ppe No small_scale Handling small quantities? splash_risk->small_scale No ppe_high_risk Required PPE: - Double Nitrile Gloves - Chemical Goggles & Face Shield - Lab Coat & Apron - Assess need for N95 splash_risk->ppe_high_risk Yes ppe_moderate_risk Required PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat small_scale->ppe_moderate_risk No ppe_low_risk Required PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat small_scale->ppe_low_risk Yes

Caption: PPE selection workflow for this compound.

Operational Plan: Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Sequence:

The principle of doffing is to remove the most contaminated items first, touching the outside of contaminated PPE as little as possible.

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Gown/Apron: Remove the lab coat or apron by rolling it inside out and away from the body.

  • Eye and Face Protection: Remove eye and face protection from the back to the front.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All disposable PPE contaminated with this compound must be considered hazardous waste.

  • Gloves, disposable lab coats, and other contaminated items: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty chemical containers: Due to the high aquatic toxicity, empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

By adhering to these detailed procedures, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthiazole-2,5-diamine
Reactant of Route 2
4-Methylthiazole-2,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.